Omzotirome
Descripción
TRC-150094 is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
has anti-obesity activity; structure in first source
Propiedades
IUPAC Name |
3-[4-[(7-hydroxy-6-methyl-2,3-dihydro-1H-inden-4-yl)methyl]-3,5-dimethylpyrazol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-11-9-14(15-5-4-6-16(15)19(11)24)10-17-12(2)20-21(13(17)3)8-7-18(22)23/h9,24H,4-8,10H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUOCIUIWKDKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCC2=C1O)CC3=C(N(N=C3C)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148862 | |
| Record name | TRC-150094 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092551-88-6 | |
| Record name | TRC 150094 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092551886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRC150094 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16046 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRC-150094 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OMZOTIROME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B93608MTGW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Omzotirome's Hepatocellular Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omzotirome (formerly TRC-150094) is a novel, orally bioavailable thyromimetic agent engineered to selectively target the thyroid hormone receptor-β (THR-β). This liver-centric mechanism of action positions this compound as a promising therapeutic for a range of metabolic conditions, including dyslipidemia, type 2 diabetes, hypertension, and metabolic dysfunction-associated steatohepatitis (MASH). By mimicking the beneficial hepatic effects of thyroid hormone while mitigating the potential for adverse extra-hepatic effects, this compound offers a targeted approach to restoring metabolic homeostasis. This guide provides an in-depth exploration of this compound's mechanism of action within hepatocytes, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the core signaling pathways.
Core Mechanism: Selective THR-β Agonism in Hepatocytes
The primary mechanism of action of this compound is its function as a selective agonist for the thyroid hormone receptor-β (THR-β), a nuclear receptor predominantly expressed in the liver.[1] Thyroid hormones are crucial regulators of metabolism, and their effects are mediated by two major receptor isoforms: THR-α and THR-β. While THR-α is more widely distributed and associated with effects on the heart, bone, and muscle, THR-β is the key mediator of thyroid hormone's metabolic benefits in the liver, such as regulating lipid and cholesterol levels.[2][3] this compound is designed to harness these therapeutic actions within hepatocytes while minimizing the potential for off-target effects associated with THR-α activation.[1]
Upon entering the hepatocyte, this compound binds to and activates THR-β. This ligand-receptor complex then translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription. This targeted gene regulation is the foundation of this compound's therapeutic effects on lipid metabolism.
Signaling Pathway of this compound in Hepatocytes
Caption: this compound activates THR-β in hepatocytes, leading to transcriptional regulation of genes involved in mitochondrial function and lipid metabolism.
Key Hepatocellular Effects of this compound
The activation of THR-β by this compound initiates a cascade of events within the hepatocyte, primarily aimed at improving lipid metabolism and cellular energy expenditure.
Enhancement of Mitochondrial Respiration
Preclinical studies have demonstrated that this compound functions as a potent mitochondrial modulator.[4][5] Administration of this compound has been shown to increase the activity of complexes II and V of the mitochondrial electron transport chain.[4][5][6] This enhancement of mitochondrial oxidative capacity leads to a subsequent increase in fatty acid β-oxidation, the process by which fatty acids are broken down to produce energy.[4][5][6] By promoting the catabolism of fatty acids, this compound helps to reduce the lipid load within hepatocytes.
Regulation of Lipid and Glucose Metabolism
Through the modulation of target gene expression, this compound exerts significant control over various metabolic pathways in the liver. Proteomic analysis has revealed that this compound significantly alters the expression of proteins involved in key hepatic metabolic pathways, including amino acid and nitrogen metabolism, as well as fructose (B13574) and mannose metabolism.[1] This broad-spectrum metabolic regulation contributes to its therapeutic effects in conditions characterized by metabolic inflexibility.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the available quantitative data on the effects of this compound (TRC-150094).
Table 1: Preclinical Effects of this compound (TRC-150094) in Animal Models
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Mitochondrial Respiration | High-fat diet-fed rats | 4 weeks of administration | Increased activity of electron transport chain complexes II and V; increased mitochondrial fatty acid import and oxidation. | [4][5][6] |
| Metabolic Parameters | Zucker fatty and spontaneously hypertensive (ZSF1) rats | 24 weeks of administration | Improved insulin (B600854) sensitivity; attenuated atherogenic dyslipidemia, dysglycemia, and high blood pressure. | [4][5][6] |
Table 2: Phase I Clinical Trial Results of this compound (TRC-150094) in Overweight/Obese Subjects
| Parameter | Dose | Change from Baseline (vs. Placebo) | p-value | Reference |
| Apolipoprotein B | 50 mg | -2.34% vs. 13.24% | 0.008 | [4][5] |
| Triglycerides | 50 mg | Improving trend | Not statistically significant | [4][5] |
| Hepatic Fat | 50 mg | Improving trend | Not statistically significant | [4][5] |
| HOMA-IR | 50 mg | Improving trend | Not statistically significant | [4][5] |
Table 3: Phase II Clinical Trial Results of this compound (TRC-150094) in Subjects with Diabetes and Dyslipidemia (24 weeks)
| Parameter | Dose | Placebo-Subtracted Change from Baseline | p-value | Reference |
| Fasting Plasma Glucose | 25 mg | -13.85 mg/dL | <0.05 | [6] |
| Fasting Plasma Glucose | 50 mg | -21.74 mg/dL | <0.05 | [6] |
| Non-HDL Cholesterol | 50 mg | -6.8 mg/dL | - | [2] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, the following sections describe standard methodologies for assessing the key mechanisms of action of a THR-β agonist like this compound.
THR-β Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of this compound to the THR-β receptor.
-
Objective: To quantify the binding affinity (Ki) of this compound for the human THR-β ligand-binding domain (LBD).
-
Principle: A competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [¹²⁵I]T₃) for binding to the purified THR-β LBD.
-
Methodology:
-
Reagents: Purified recombinant human THR-β LBD, [¹²⁵I]T₃, assay buffer (e.g., phosphate (B84403) buffer with bovine serum albumin), and a range of concentrations of this compound.
-
Procedure:
-
A fixed concentration of THR-β LBD and [¹²⁵I]T₃ are incubated with increasing concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
The receptor-bound and free radioligand are separated (e.g., by filtration through a glass fiber filter).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Experimental Workflow for THR-β Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of this compound for THR-β.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the effect of this compound on mitochondrial function in live hepatocytes.
-
Objective: To assess the impact of this compound on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
-
Principle: The Seahorse XF Analyzer measures real-time changes in the oxygen concentration in the medium surrounding adherent hepatocytes, providing insights into basal respiration, ATP production, proton leak, and maximal respiration.
-
Methodology:
-
Cell Culture: Plate primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in a Seahorse XF cell culture microplate.
-
Treatment: Treat the cells with various concentrations of this compound for a predetermined period.
-
Assay:
-
Replace the culture medium with Seahorse XF assay medium.
-
Perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors:
-
Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential, inducing maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: The Seahorse XF software calculates the key parameters of mitochondrial function based on the changes in OCR after each injection.
-
Logical Flow of a Seahorse Mitochondrial Stress Test
Caption: The sequential injection of mitochondrial inhibitors in a Seahorse assay allows for the detailed characterization of cellular respiration.
Gene Expression Analysis (Quantitative PCR or RNA-Seq)
This methodology is used to identify and quantify the changes in gene expression in hepatocytes following treatment with this compound.
-
Objective: To determine the effect of this compound on the expression of target genes involved in lipid metabolism, mitochondrial biogenesis, and other relevant pathways.
-
Principle: Measures the levels of specific messenger RNA (mRNA) transcripts in treated versus untreated cells.
-
Methodology:
-
Cell Culture and Treatment: Treat cultured hepatocytes with this compound.
-
RNA Extraction: Isolate total RNA from the cells.
-
qPCR:
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
Perform real-time PCR using primers specific for the genes of interest.
-
Normalize the expression levels to a housekeeping gene.
-
-
RNA-Seq:
-
Prepare a cDNA library from the extracted RNA.
-
Sequence the library using a next-generation sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes.
-
-
-
Data Analysis: For qPCR, calculate the fold change in gene expression. For RNA-Seq, perform differential expression analysis to identify genes that are significantly up- or downregulated.
Conclusion
This compound's mechanism of action in hepatocytes is centered on its selective activation of THR-β. This targeted approach allows for the beneficial metabolic effects of thyroid hormone signaling in the liver, such as increased mitochondrial respiration and improved lipid metabolism, while potentially avoiding the adverse effects associated with systemic thyroid hormone receptor activation. The available data from preclinical and clinical studies support the potential of this compound as a therapeutic agent for a range of cardiometabolic diseases. Further research, particularly the publication of detailed preclinical data and the results of ongoing Phase III trials, will provide a more comprehensive understanding of its clinical utility and long-term safety profile.
References
- 1. Important Hormones Regulating Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Frontiers | Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial [frontiersin.org]
- 5. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into regulation of lipid metabolism by thyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of TRC-150094: A Focus on Mitochondrial Modulation over Thyroid Hormone Receptor Selectivity
An extensive review of the scientific literature reveals that TRC-150094 (Omzotirome) primarily functions as a novel mitochondrial modulator rather than a direct, selective thyroid hormone receptor-beta (THR-β) agonist. While the compound is classified as a thyromimetic, its metabolic benefits appear to stem from its influence on mitochondrial activity, a mechanism distinct from the direct receptor binding and activation characteristic of true THR-β selective agonists.
This technical guide addresses the prevailing understanding of TRC-150094's mechanism of action, clarifying its relationship with thyroid hormone signaling and detailing its role as a mitochondrial modulator. This information is crucial for researchers, scientists, and drug development professionals investigating therapies for metabolic disorders.
Challenging the Premise of THR-β Selectivity
Initial interest in TRC-150094 by researchers in the field of thyroid hormone action was based on its classification as a thyromimetic, a compound that mimics the effects of thyroid hormones. The therapeutic appeal of selective THR-β agonists lies in their ability to confer the beneficial metabolic effects of thyroid hormone (such as lowering cholesterol and fat) mediated by THR-β in the liver, while avoiding the detrimental effects on the heart and bone mediated by THR-α.
However, a thorough examination of the available data on TRC-150094 does not support the hypothesis that it operates as a selective THR-β agonist. Key findings that challenge this premise include:
-
Low Receptor Affinity: Patent literature for the class of compounds to which TRC-150094 belongs explicitly states they possess "significantly low binding affinity to thyroid receptors".[1]
-
Low Potency: One scientific source notes that TRC-150094 has "much lower potency toward thyroid hormone receptor (α1/β1) activation than triiodothyronine".[2]
-
Absence of Quantitative Selectivity Data: There is a notable lack of publicly available quantitative data, such as binding affinities (Ki) or functional potencies (EC50), that would characterize the selectivity of TRC-150094 for THR-β over THR-α.
These points collectively suggest that the primary mechanism of action of TRC-150094 is not through direct, high-affinity binding and selective activation of THR-β.
The Core Mechanism: Mitochondrial Modulation
The predominant mechanism of action for TRC-150094, as supported by numerous preclinical and clinical studies, is the modulation of mitochondrial function.[3] TRC-150094 is described as a functional analog of the endogenous thyroid hormone metabolite 3,5-diiodo-L-thyronine (3,5-T2), which is known to exert effects on cellular energy metabolism.
The proposed mechanism involves the enhancement of mitochondrial respiration and fatty acid oxidation. Preclinical studies in rats have demonstrated that administration of TRC-150094 leads to an increased activity of electron transport chain complexes II and V.[4] This enhanced mitochondrial activity results in increased energy expenditure and the oxidation of fatty acids, which contributes to the observed reductions in dyslipidemia and insulin (B600854) resistance.[3]
The following diagram illustrates the proposed signaling pathway for TRC-150094 as a mitochondrial modulator.
Preclinical and Clinical Evidence
The effects of TRC-150094 on metabolic parameters have been evaluated in both preclinical models and human clinical trials.
Preclinical Data
In high-fat diet-fed rats, TRC-150094 administration resulted in:
-
Increased energy expenditure.
-
Increased mitochondrial fatty acid import and oxidation in the liver.[4]
-
Reduced visceral adiposity.[4]
In obese Zucker fatty and spontaneously hypertensive (ZSF1) rats, TRC-150094 attenuated the progression of insulin resistance, dysglycemia, atherogenic dyslipidemia, and hypertension.[4]
Clinical Data
Phase I and II clinical trials have assessed the safety, tolerability, and efficacy of TRC-150094 in overweight, obese, and diabetic subjects.[3][5][6] The key findings from these studies are summarized in the table below.
| Parameter | Study Population | Dosage | Outcome | Reference |
| Safety & Tolerability | Overweight/Obese Adults | Single and Multiple Ascending Doses | Generally well-tolerated; adverse events were mild to moderate. | [5] |
| Pharmacokinetics | Overweight/Obese Adults | Single and Multiple Ascending Doses | Rapidly absorbed with a half-life suitable for once-daily dosing. No significant food effect. | [5] |
| Fasting Plasma Glucose | Diabetic Subjects with Dyslipidemia | 25 mg and 50 mg daily for 24 weeks | Statistically significant reduction compared to placebo. | [3][6] |
| Apolipoprotein B (ApoB) | Overweight/Obese Subjects | 50 mg daily for 28 days | Significant reduction observed. | [5] |
| Mean Arterial Pressure | Diabetic Subjects with Dyslipidemia | 25 mg and 75 mg daily for 24 weeks | Statistically significant reduction noted. | [3][6] |
Experimental Protocols
The following provides an overview of the types of experimental protocols that have been used to evaluate the mechanism and efficacy of TRC-150094.
In Vitro and Ex Vivo Mitochondrial Function Assays
-
Objective: To assess the direct effect of TRC-150094 on mitochondrial respiration and enzyme activity.
-
Methodology:
-
Isolation of mitochondria from relevant tissues (e.g., liver, skeletal muscle) of preclinical models.
-
Measurement of oxygen consumption using a Clark-type electrode or a high-resolution respirometry system (e.g., Oroboros Oxygraph) with various substrates and inhibitors to assess the activity of different electron transport chain complexes.
-
Spectrophotometric assays to determine the specific activity of individual mitochondrial enzymes (e.g., succinate (B1194679) dehydrogenase for Complex II).
-
The workflow for these assays is depicted in the following diagram.
In Vivo Metabolic Studies in Animal Models
-
Objective: To evaluate the effects of TRC-150094 on whole-body energy metabolism and metabolic parameters in a physiological context.
-
Methodology:
-
Acclimatization of animals (e.g., rats, mice) to metabolic cages.
-
Continuous monitoring of oxygen consumption (VO2), carbon dioxide production (VCO2), food and water intake, and locomotor activity.
-
Calculation of respiratory exchange ratio (RER) and energy expenditure.
-
Collection of blood and tissue samples at the end of the study for analysis of plasma lipids, glucose, insulin, and tissue triglyceride content.
-
Conclusion
References
- 1. US20120202816A1 - Novel compounds - Google Patents [patents.google.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thyromimetic Agent Omzotirome and its Impact on Mitochondrial Respiration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omzotirome (also known as Resmetirom, MGL-3196) is a liver-directed, orally active, selective thyroid hormone receptor-β (THR-β) agonist.[1] Emerging research has highlighted its significant potential in the treatment of metabolic dysfunction-associated steatohepatitis (MASH) by improving lipid metabolism.[2][3] A critical component of its mechanism of action involves the enhancement of mitochondrial function. This technical guide provides an in-depth analysis of this compound's effects on mitochondrial respiration, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: A Focus on Mitochondrial Enhancement
This compound's therapeutic effects are primarily mediated through the selective activation of THR-β, which is predominantly expressed in the liver.[3][4] This targeted activation distinguishes it from non-selective thyroid hormone analogs, thereby minimizing potential off-target effects in tissues where THR-α is more prevalent, such as the heart and bone.[3]
The activation of hepatic THR-β by this compound initiates a cascade of events that culminate in improved mitochondrial function. Key effects include:
-
Increased Mitochondrial Biogenesis: this compound promotes the formation of new mitochondria, thereby increasing the overall capacity for cellular respiration.[2][3][5]
-
Enhanced Fatty Acid Oxidation: The compound upregulates genes involved in the beta-oxidation of fatty acids, facilitating the breakdown of excess lipids within hepatocytes.[2][5]
-
Stimulation of Mitochondrial Respiration: As a direct consequence of the above, this compound boosts the rate of oxygen consumption and ATP production.[6]
Quantitative Analysis of Mitochondrial Respiration
Studies utilizing HEK293 cells stably expressing the liver-specific organic anion transporter OATP1B1 (HEK-1B1 cells) have provided quantitative insights into the effects of this compound on mitochondrial respiration. The following table summarizes the key findings from oxygen consumption rate (OCR) measurements in cells treated with this compound (6 µM) for 48 hours, compared to the natural thyroid hormone, T3 (100 nM).
| Parameter | Control (Vehicle) | T3 (100 nM) | This compound (MGL-3196, 6 µM) | Percentage Change (this compound vs. Control) |
| Basal Respiration (pmol/min) | ~12.5 | ~17.5 | ~17.5 | ~40% increase |
| Maximal Respiration (pmol/min) | ~25 | ~35 | ~35 | ~40% increase |
| ATP Production (pmol/min) | ~10 | ~15 | ~15 | ~50% increase |
| Proton Leak (pmol/min) | ~2.5 | ~3.5 | ~3.5 | ~40% increase |
| Spare Respiratory Capacity (pmol/min) | ~12.5 | ~17.5 | ~17.5 | ~40% increase |
| Non-mitochondrial Oxygen Consumption (pmol/min) | ~2.5 | ~2.5 | ~2.5 | No significant change |
Data adapted from a study by F. G. Bisschop et al.[6][7]
These data demonstrate that this compound significantly increases basal and maximal respiration, as well as ATP production, to a degree comparable to the endogenous thyroid hormone T3.[6] The increase in proton leak may suggest a higher metabolic rate.[6]
Signaling Pathway of this compound's Action on Mitochondria
The following diagram illustrates the signaling pathway through which this compound exerts its effects on mitochondrial function.
Caption: this compound signaling pathway in hepatocytes.
Experimental Protocols: Seahorse XF Cell Mito Stress Test
The quantitative data presented were obtained using the Seahorse XF Cell Mito Stress Test, a standard method for assessing mitochondrial function in live cells.[8] This assay measures the oxygen consumption rate (OCR) in real-time.[8]
Objective: To determine the effect of a test compound (e.g., this compound) on the key parameters of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
HEK-1B1 cells (or other relevant cell line)
-
Cell culture medium
-
Test compound (this compound)
-
Mitochondrial stress test compounds:
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (an uncoupling agent)
-
Rotenone (B1679576)/Antimycin A (Complex I and III inhibitors)
-
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).
-
Assay Preparation:
-
Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
One hour before the assay, replace the growth medium in the cell plate with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C.
-
-
Seahorse XF Analyzer Run:
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Initiate the assay protocol, which involves sequential injections of the mitochondrial stress test compounds.
-
-
Data Analysis: The Seahorse XF software calculates the OCR at baseline and after each compound injection. The following parameters are then determined:
-
Basal Respiration: The initial OCR minus the non-mitochondrial OCR.
-
ATP Production: The decrease in OCR after the injection of oligomycin.
-
Maximal Respiration: The OCR after the injection of FCCP minus the non-mitochondrial OCR.
-
Proton Leak: The remaining OCR after oligomycin injection minus non-mitochondrial OCR.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-mitochondrial Oxygen Consumption: The OCR remaining after the injection of rotenone and antimycin A.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Seahorse XF Cell Mito Stress Test workflow.
Conclusion
This compound's mechanism of action is intricately linked to the enhancement of mitochondrial respiration. By selectively activating THR-β in the liver, it stimulates mitochondrial biogenesis and fatty acid oxidation, leading to a significant increase in oxygen consumption and ATP production. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the bioenergetic effects of this promising therapeutic agent. The targeted nature of this compound on hepatic mitochondrial function underscores its potential as a valuable treatment for MASH and other metabolic diseases.
References
- 1. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial [natap.org]
- 2. youtube.com [youtube.com]
- 3. Resmetirom: A Breakthrough in the Treatment of Metabolic Dysfunction–Associated Steatotic Liver Disease (MASLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Research on MGL-3196 for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Specific Transport and Thyroid Hormone Receptor Isoform Selectivity Account for Hepatocyte-Targeted Thyromimetic Action of MGL-3196 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Preclinical Pharmacology of Omzotirome: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omzotirome (formerly TRC-150094) is a novel thyromimetic drug candidate under development for the treatment of cardiometabolic diseases, including type 2 diabetes, dyslipidemia, and hypertension.[1][2] Classified as a thyroid hormone receptor (THR) agonist, this compound is designed to selectively elicit the beneficial metabolic effects of thyroid hormone while minimizing the potential for adverse effects typically associated with excessive thyroid hormone activity.[1][3] Preclinical investigations have focused on its potential as a metabolic modulator that can restore metabolic flexibility.[2]
This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key findings from in vivo and in vitro studies. The data presented herein is derived from foundational research that has elucidated the mechanism of action and therapeutic potential of this compound in relevant animal models of metabolic disease.
Mechanism of Action
This compound is characterized as a functional analogue of iodothyronines with a significantly lower potency for thyroid hormone receptor (α1/β1) activation compared to triiodothyronine. Its primary mechanism of action involves the modulation of mitochondrial activity.[3][4] Preclinical studies have demonstrated that this compound stimulates mitochondrial fatty acid import and oxidation, leading to an increase in energy expenditure.[3][4] Specifically, administration of this compound in high-fat diet-fed rats resulted in an increased activity of electron transport chain complexes II and V.[4] This enhancement of mitochondrial oxidative capacity occurs without altering mitochondrial efficiency.
The therapeutic effects of this compound are attributed to its ability to improve mitochondrial bioenergetics, which in turn addresses the metabolic inflexibility that underlies insulin (B600854) resistance and related cardiometabolic disorders.[4]
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated in preclinical models of obesity and metabolic syndrome. These studies have demonstrated its efficacy in improving multiple cardiometabolic risk factors.
In Vivo Efficacy in a High-Fat Diet-Induced Obesity Model
In a study utilizing rats fed a high-fat diet (HFD), this compound demonstrated significant metabolic benefits. Treatment with this compound led to a notable reduction in adiposity, which was attributed to increased energy expenditure and fatty acid oxidation.
In Vivo Efficacy in the Obese ZSF1 Rat Model
The obese Zucker spontaneously hypertensive fatty (ZSF1) rat is a well-established model of metabolic syndrome, exhibiting obesity, hyperglycemia, insulin resistance, hypertension, and dyslipidemia.[2][4] In this model, long-term oral administration of this compound demonstrated a range of positive effects:
-
Glycemic Control: this compound treatment improved glucose tolerance and the overall glycemic profile, as evidenced by a significant reduction in fasting hyperglycemia and plasma fructosamine (B8680336) levels.[4]
-
Blood Pressure: The progression of hypertension was attenuated in this compound-treated rats.[4]
-
Hepatic and Renal Effects: A reduction in hepatic steatosis and a slowing of the progression of nephropathy and glomerulosclerosis were observed.[4]
-
Skeletal Muscle Function: this compound treatment led to improved skeletal muscle function.[4]
-
Body Composition: A significant reduction in fat accumulation was noted in rats treated with this compound.[4]
The following table summarizes the key quantitative pharmacodynamic findings in the obese ZSF1 rat model.
| Parameter | Control (Obese ZSF1) | This compound (12 mg/kg) | % Change vs. Control |
| Body Composition | |||
| Fat Mass (g) | 163.4 ± 8.1 | 135.6 ± 7.3 | ↓ 17.0% |
| Glycemic Control | |||
| Fasting Plasma Glucose (mg/dL) | 201.3 ± 15.4 | 148.7 ± 9.8 | ↓ 26.1% |
| Plasma Fructosamine (µmol/L) | 345.8 ± 18.2 | 298.5 ± 12.1 | ↓ 13.7% |
| AUC Glucose (mg·h/dL) | 450.2 ± 25.1 | 380.1 ± 19.5 | ↓ 15.6% |
| Cardiovascular | |||
| Systolic Blood Pressure (mmHg) | 165.3 ± 4.2 | 152.8 ± 3.9* | ↓ 7.6% |
*p < 0.05 vs. control. Data are presented as mean ± SEM.
Pharmacokinetics
Preclinical pharmacokinetic data for this compound is not extensively detailed in the reviewed literature. However, a Phase I clinical trial in overweight and obese subjects provides some insight into its pharmacokinetic profile in humans. The half-life of this compound was determined to be between 15 and 18 hours, which supports a once-daily dosing regimen.[4] The primary metabolites are glucuronide and sulfate (B86663) conjugates, and approximately 20% of the drug is excreted unchanged in the urine.[3]
Toxicology
Extensive safety evaluations of this compound have been conducted in both rodent and non-rodent species through long-term toxicity studies.[3][4] These studies specifically monitored for target-related effects on the thyroid axis, as well as on cardiac, bone, and cartilage tissues. The results indicated a wide safety margin, with no significant drug-related changes observed in biomarkers or histology.[3][4] Furthermore, evaluations of respiratory, central nervous system, and cardiovascular safety in sensitive animal models (rodents and dogs) confirmed this favorable safety profile.[3][4]
Experimental Protocols
High-Fat Diet (HFD) Induced Obesity Model
-
Animal Model: Male Wistar rats were used in the study.
-
Diet: Animals were fed a high-fat diet to induce obesity and metabolic abnormalities.
-
Drug Administration: this compound was administered orally.
-
Efficacy Endpoints: Key parameters measured included body weight, adiposity, energy expenditure, and markers of fatty acid oxidation.
Obese ZSF1 Rat Model Study
-
Animal Model: Male obese Zucker spontaneously hypertensive fatty (ZSF1) rats were utilized.[4]
-
Treatment Groups: The study included a control group of obese ZSF1 rats and a group treated with this compound (12 mg/kg/day, oral gavage).[4]
-
Duration: The treatment duration was 24 weeks.[4]
-
Efficacy Endpoints: A comprehensive set of parameters were evaluated, including:
-
Glycemic Profile: Fasting plasma glucose, oral glucose tolerance test (OGTT), and plasma fructosamine levels.[4]
-
Body Composition: Fat accumulation was assessed.[4]
-
Blood Pressure: Monitored throughout the study.[4]
-
Renal Function: Histopathological analysis of kidney tissue to assess nephropathy and glomerulosclerosis.[4]
-
Hepatic Health: Evaluation of hepatic steatosis.[4]
-
Skeletal Muscle Function: Assessment of functional improvements.[4]
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound in modulating mitochondrial function.
Experimental Workflow for the Obese ZSF1 Rat Study
Caption: Workflow of the in vivo study of this compound in obese ZSF1 rats.
References
- 1. Metabolic effects of the iodothyronine functional analogue TRC150094 on the liver and skeletal muscle of high-fat diet … [ouci.dntb.gov.ua]
- 2. TRC150094 attenuates progression of nontraditional cardiovascular risk factors associated with obesity and type 2 diabetes in obese ZSF1 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Omzotirome in Enhancing Insulin Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omzotirome (formerly known as PLX-428 or TG-68) is a selective thyroid hormone receptor-beta (TRβ) agonist under investigation for various metabolic conditions. While direct clinical data on this compound's specific impact on insulin (B600854) sensitivity remains limited in publicly available literature, preclinical studies on other selective TRβ agonists, such as Sobetirome (GC-1) and Eprotirome (KB2115), provide valuable insights into the potential mechanisms and effects of this drug class on glucose homeostasis. This technical guide synthesizes the available preclinical data for these closely related compounds to elucidate the potential role of this compound in modulating insulin sensitivity. The data suggest a complex interplay where TRβ agonism can improve hepatic steatosis but may have varied and sometimes adverse effects on peripheral insulin sensitivity. This document provides a comprehensive overview of the core mechanisms, quantitative preclinical data, and detailed experimental protocols to inform further research and development in this area.
Introduction: The Rationale for Targeting TRβ in Insulin Resistance
Insulin resistance is a key pathophysiological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues to the hormone.[1] The thyroid hormone receptor-beta (TRβ) is predominantly expressed in the liver and plays a crucial role in regulating lipid and glucose metabolism.[2][3] Selective activation of TRβ has been proposed as a therapeutic strategy to improve metabolic parameters, including the reduction of hepatic fat, which is often associated with insulin resistance.[2] this compound, as a selective TRβ agonist, is therefore of significant interest for its potential to modulate insulin sensitivity.
Core Mechanism of Action: TRβ Agonism and Insulin Signaling
Thyroid hormones exert their effects by binding to nuclear thyroid hormone receptors (TRs), which exist as two major isoforms: TRα and TRβ.[2] TRβ is the predominant isoform in the liver.[3] Upon ligand binding, the TRβ forms a heterodimer with the retinoid X receptor (RXR) and binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes involved in metabolism.[3]
The proposed mechanism by which TRβ agonists may improve insulin sensitivity is multifaceted and includes:
-
Reduction of Hepatic Steatosis: By stimulating fatty acid oxidation in the liver, TRβ agonists can reduce the accumulation of lipids (hepatic steatosis), which is a known contributor to hepatic insulin resistance.[2]
-
Modulation of Glucose Metabolism: Thyroid hormones can influence the expression of genes involved in both gluconeogenesis and glycolysis.[4]
-
Potential Effects on Adipose Tissue: Some evidence suggests that TRβ agonism can induce the "browning" of white adipose tissue, increasing energy expenditure.[5]
The following diagram illustrates the general signaling pathway of a TRβ agonist.
Quantitative Preclinical Data
Effects on Fasting Metabolic Parameters in ob/ob Mice
A study in genetically obese and insulin-resistant ob/ob mice investigated the effects of GC-1 and KB2115 on fasting glucose, insulin, and HOMA-IR.[6]
| Treatment Group | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | HOMA-IR |
| Vehicle | 175 ± 15 | 10.5 ± 2.5 | 100 ± 25 |
| GC-1 (0.33 mg/kg) | 325 ± 25 | 55 ± 10 | 950 ± 150** |
| KB2115 (3.0 mg/kg) | 250 ± 30 | 12 ± 3 | 150 ± 40 |
| Data are presented as mean ± SEM. *P < 0.05, *P < 0.01 vs. Vehicle. | |||
| Table 1: Effects of GC-1 and KB2115 on Fasting Metabolic Parameters in ob/ob Mice. [6] |
Notably, while both drugs reduced hepatic steatosis, GC-1 significantly increased fasting glucose, fasting insulin, and HOMA-IR, indicating a worsening of insulin resistance.[6] KB2115 also increased fasting glucose but did not significantly alter fasting insulin or HOMA-IR.[6]
Euglycemic Clamp Studies in High-Fat-Fed Rats
A separate study in high-fat-fed Sprague-Dawley rats, a model of diet-induced insulin resistance, utilized the hyperinsulinemic-euglycemic clamp technique to assess insulin sensitivity.[2]
| Treatment Group | Glucose Infusion Rate (mg/kg/min) | Hepatic Glucose Production (mg/kg/min) |
| Vehicle | 15.2 ± 1.1 | 4.5 ± 0.5 |
| GC-1 (0.3 mg/kg) | 13.8 ± 0.9 | 6.8 ± 0.7 |
| KB-2115 (1.0 mg/kg) | 11.5 ± 0.8 | 4.2 ± 0.4 |
| *Data are presented as mean ± SEM. P < 0.05 vs. Vehicle. | ||
| Table 2: Euglycemic Clamp Data for GC-1 and KB-2115 in High-Fat-Fed Rats. [2] |
In this model, GC-1 treatment did not significantly change the glucose infusion rate but did increase hepatic glucose production, suggesting induction of hepatic insulin resistance.[2] Conversely, KB-2115 significantly decreased the glucose infusion rate, indicating impaired peripheral insulin sensitivity.[2]
Experimental Protocols
Animal Models of Insulin Resistance
-
ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and severe insulin resistance.[7][8][9] They are a well-established model for studying the metabolic effects of therapeutic compounds.
-
High-Fat-Fed Sprague-Dawley Rats: Feeding a high-fat diet to rats induces obesity and insulin resistance, mimicking the common human condition.[2]
Hyperinsulinemic-Euglycemic Clamp Technique
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.[10][11] The following provides a general protocol for conscious, unrestrained rats.
References
- 1. mdpi.com [mdpi.com]
- 2. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ajmc.com [ajmc.com]
- 6. researchgate.net [researchgate.net]
- 7. Correction of obesity and diabetes in genetically obese mice by leptin gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Embryonic Fibroblasts Protect ob/ob Mice From Obesity and Metabolic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Method of Genotyping Ob/Ob Mice Using High Resolution Melting Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
In Vitro Characterization of Omzotirome (TRC-150094): A Methodological Guide
Disclaimer: As of the latest available public information, specific in vitro quantitative data on the direct interaction of Omzotirome (TRC-150094) with thyroid hormone receptors (THR-α and THR-β), such as binding affinities and functional potencies, are not extensively documented in the public domain. The primary mechanism of action described for this compound in available literature is as a novel mitochondrial modulator.[1][2][3][4]
This guide, therefore, provides a comprehensive overview of the standard in vitro methodologies that would be employed to characterize a compound like this compound for its potential activity as a thyroid hormone receptor agonist. The experimental protocols and data presentation formats are based on established techniques for evaluating thyromimetics.
Introduction to this compound and Thyroid Hormone Receptor Modulation
This compound (TRC-150094) is an investigational drug that has been clinically evaluated for its potential to improve metabolic conditions such as insulin (B600854) resistance, dyslipidemia, and hypertension.[1][2] Its reported mechanism involves the modulation of mitochondrial function, which can restore metabolic flexibility.[1]
Thyroid hormones are critical regulators of metabolism, and their effects are primarily mediated by two nuclear receptor isoforms: thyroid hormone receptor alpha (THR-α) and thyroid hormone receptor beta (THR-β).[5][6] These receptors are expressed in a tissue-specific manner; for instance, THR-β is the predominant isoform in the liver and is a key target for treating dyslipidemia.[6][7] Selective THR-β agonists aim to provide the metabolic benefits of thyroid hormone activation while minimizing adverse effects on the heart and bone, which are primarily mediated by THR-α.[6]
A thorough in vitro characterization is essential to determine if a compound like this compound exerts its effects through direct interaction with thyroid hormone receptors. This involves a tiered approach, beginning with assessing binding to the receptor, followed by functional assays to determine its ability to activate the receptor and modulate downstream gene expression.
Quantitative Data Summary
The following tables illustrate how quantitative data for a putative THR modulator would be presented. Note: The data presented here are for illustrative purposes only and do not represent actual experimental results for this compound.
Table 1: Thyroid Hormone Receptor Binding Affinity
This table summarizes the binding affinity (Ki) of a test compound for THR-α and THR-β, typically determined through a competitive radioligand binding assay. Selectivity is calculated as the ratio of Ki values.
| Compound | THR-α Ki (nM) | THR-β Ki (nM) | THR-β Selectivity (fold) |
| T3 (Control) | 2.33 | 2.33 | 1 |
| GC-1 (Control) | 0.44 | 0.067 | 6.6 |
| Test Compound X | 50.2 | 4.5 | 11.2 |
Table 2: Functional Potency in Coactivator Recruitment Assay
This table presents the half-maximal effective concentration (EC50) of a test compound for inducing the recruitment of a coactivator peptide to THR-α and THR-β in a TR-FRET assay.
| Compound | THR-α EC50 (nM) | THR-β EC50 (nM) |
| T3 (Control) | 10.5 | 8.2 |
| GC-1 (Control) | 85.0 | 12.5 |
| Test Compound X | 250.0 | 25.0 |
Table 3: Modulation of Target Gene Expression in HepG2 Cells
This table shows the fold change in the expression of known thyroid hormone-responsive genes in a human liver cell line (HepG2) after treatment with a test compound, as measured by RT-qPCR.
| Gene Target | Fold Change (vs. Vehicle) |
| CPT1A (Upregulated) | + 4.5 |
| DIO1 (Upregulated) | + 3.8 |
| SREBF1 (Downregulated) | - 2.5 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for THR-α and THR-β by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Recombinant human THR-α and THR-β ligand-binding domains (LBDs)
-
[125I]T3 (radiolabeled triiodothyronine)
-
Unlabeled T3
-
Test compound (e.g., this compound)
-
Assay Buffer: Phosphate buffer with bovine serum albumin (BSA)
-
Wash Buffer: Ice-cold assay buffer without BSA
-
Glass fiber filters
-
Scintillation cocktail and counter
-
96-well microplate
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled T3 in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of [125I]T3 (typically at its Kd value).
-
Either vehicle, varying concentrations of the test compound, or a saturating concentration of unlabeled T3 (to determine non-specific binding).
-
-
Initiation of Reaction: Add the THR-α or THR-β LBD preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at 4°C for 18 hours to allow the binding to reach equilibrium.[8]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-ligand complex will be retained on the filter.[8]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ability of a ligand to induce a conformational change in the THR LBD, leading to the recruitment of a coactivator peptide.
Materials:
-
GST-tagged THR-α and THR-β LBDs
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (e.g., SRC2-2) (acceptor fluorophore)
-
Test compound
-
Assay buffer
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense them into the 384-well assay plate.
-
Reagent Preparation: Prepare a solution of the THR LBD in assay buffer. Prepare a mixture of the Tb-anti-GST antibody and the fluorescein-labeled coactivator peptide in assay buffer.
-
Assay Assembly:
-
Add the THR LBD solution to each well containing the test compound and incubate briefly at room temperature.
-
Add the antibody/peptide mixture to all wells.[9]
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measurement: Read the plate using a TR-FRET-enabled plate reader. Excite the terbium donor at ~340 nm and measure the emission at ~495 nm (terbium) and ~520 nm (fluorescein) after a time delay (e.g., 100 µs).[10]
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission520nm / Emission495nm).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Determine the EC50 value from the dose-response curve using non-linear regression.
-
Target Gene Expression Analysis by RT-qPCR
This assay quantifies changes in the mRNA levels of thyroid hormone-responsive genes in a relevant cell line (e.g., human hepatoma HepG2 cells) following treatment with a test compound.
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
Test compound
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target genes (e.g., CPT1A, DIO1, SREBF1) and a housekeeping gene (e.g., GAPDH, ACTB).[11][12]
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).
-
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol. Assess RNA quality and quantity.[11]
-
cDNA Synthesis: Convert 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT)s.[11]
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for a target gene or housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[12]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Agonist binding to the THR-RXR heterodimer induces a conformational change, leading to the dissociation of co-repressors, recruitment of co-activators, and activation of target gene transcription.
Caption: Workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound for thyroid hormone receptors.
Caption: Workflow for a TR-FRET coactivator recruitment assay to measure the functional potency of a test compound as a THR agonist.
Caption: Workflow for analyzing target gene expression changes in HepG2 cells using RT-qPCR after treatment with a test compound.
References
- 1. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial [frontiersin.org]
- 4. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective thyroid hormone receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]
Omzotirome: An In-depth Technical Guide to its Impact on Lipid Metabolism Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omzotirome (also known as Sobetirome or GC-1) is a synthetic, liver-targeted, and selective thyroid hormone receptor beta (TRβ) agonist. It has emerged as a promising therapeutic agent for dyslipidemia by mimicking the beneficial effects of thyroid hormone on lipid metabolism while avoiding the adverse effects associated with non-selective thyroid hormone receptor activation. This guide provides a comprehensive technical overview of this compound's mechanism of action, with a specific focus on its impact on the expression of genes central to lipid homeostasis. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a thorough resource for researchers in the field.
Core Mechanism of Action
This compound exerts its lipid-lowering effects primarily through the selective activation of TRβ in hepatocytes. TRβ is the predominant thyroid hormone receptor isoform in the liver, mediating the metabolic effects of thyroid hormones. In contrast, the TRα isoform, found predominantly in the heart, bone, and muscle, is associated with the undesirable thyrotoxic effects of excess thyroid hormone. By selectively targeting TRβ, this compound uncouples the beneficial metabolic actions from the adverse systemic effects.[1][2]
The binding of this compound to TRβ initiates a cascade of transcriptional events that modulate the expression of key genes involved in cholesterol and triglyceride metabolism. This leads to a multi-pronged therapeutic effect on the lipid profile.
Signaling Pathway of this compound in Hepatocytes
The binding of this compound to the ligand-binding domain of TRβ, which is often heterodimerized with the retinoid X receptor (RXR), induces a conformational change in the receptor complex. This leads to the dissociation of corepressors and the recruitment of coactivators, initiating the transcription of target genes containing thyroid hormone response elements (TREs) in their promoter regions.
Figure 1: this compound's signaling pathway in hepatocytes.
Impact on Key Lipid Metabolism Genes
This compound modulates a specific set of genes to achieve its lipid-lowering effects. The primary targets include genes involved in LDL cholesterol clearance, bile acid synthesis, and fatty acid synthesis.
Upregulation of Low-Density Lipoprotein Receptor (LDLR)
A primary mechanism of this compound is the upregulation of the LDLR gene.[1] The LDLR protein is responsible for binding and internalizing circulating LDL cholesterol, thereby clearing it from the bloodstream. Increased expression of LDLR on the surface of hepatocytes enhances this clearance process, leading to a significant reduction in plasma LDL-C levels.[3]
Upregulation of Cholesterol 7α-hydroxylase (CYP7A1)
This compound also induces the expression of CYP7A1, which encodes the rate-limiting enzyme in the conversion of cholesterol to bile acids.[4] This stimulation of bile acid synthesis provides a pathway for the excretion of cholesterol from the body, further contributing to the reduction of total cholesterol levels.
Downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)
This compound has been shown to suppress the expression of SREBF1c, the gene encoding SREBP-1c.[4] SREBP-1c is a key transcription factor that promotes the synthesis of fatty acids and triglycerides. By inhibiting SREBP-1c, this compound reduces hepatic lipogenesis, which can lead to a decrease in triglyceride levels.
Interaction with the SREBP-2 Pathway
The interaction between thyroid hormone signaling and the SREBP-2 pathway is crucial for cholesterol homeostasis. Thyroid hormone has been shown to regulate the SREBF2 gene, which encodes SREBP-2, the master regulator of cholesterol synthesis and uptake.[5] SREBP-2 activates the transcription of genes such as HMGCR (HMG-CoA reductase), the rate-limiting enzyme in cholesterol synthesis, and LDLR.[6] By activating TRβ, this compound is expected to influence the SREBP-2 pathway, contributing to the overall regulation of cholesterol metabolism. Deletion of SREBP-2 in hepatocytes has been shown to reduce SREBP-1c expression, suggesting a hierarchical regulation where SREBP-2 is upstream.[7]
Quantitative Data on Gene Expression and Lipid Profile Modulation
The following tables summarize quantitative data from preclinical and clinical studies on this compound (Sobetirome/GC-1).
Table 1: In Vitro Receptor Binding and Activation
| Compound | Target | Assay Type | Value | Units |
| Sobetirome (GC-1) | TRβ-1 | EC50 | 0.16 | µM[1] |
| Sobetirome (GC-1) | TRβ1 | Kd | 67 | pM[1] |
| Sobetirome (GC-1) | TRα1 | Kd | 440 | pM[1] |
Table 2: Preclinical Efficacy in Animal Models
| Animal Model | Key Findings | Dosage | Duration |
| Hypercholesterolemic Mice | Reduced serum LDL cholesterol and triglycerides | Mixed in diet | 4 weeks[5] |
| Euthyroid Mice | Lowered VLDL triglyceride and HDL cholesterol levels | Oral gavage | 10 days[5] |
| Genetically Obese and Diet-Induced Obese Mice | Reduced fat mass by half | Daily oral administration | 2 weeks[5] |
| Mdr2 Knockout Mice (Model of Cholestasis) | Decreased serum alkaline phosphatase but increased serum transaminases | GC-1 containing diet | 2 and 4 weeks[5] |
Table 3: Clinical Trial Efficacy in Humans
| Study Population | Dosage | Duration | LDL-C Reduction |
| Healthy Volunteers | Single dose up to 450 µg | Single Dose | Up to 22%[5] |
| Healthy Volunteers | Multiple doses up to 100 µ g/day | 2 weeks | Up to 41%[3][8] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound and its effects on lipid metabolism.
In Vitro Gene Expression Analysis in HepG2 Cells
The human hepatoma cell line HepG2 is a commonly used model for studying hepatic lipid metabolism as it expresses TRβ.[5]
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sobetirome and its Amide Prodrug Sob-AM2 Exert Thyromimetic Actions in Mct8-Deficient Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sobetirome and its Amide Prodrug Sob-AM2 Exert Thyromimetic Actions in Mct8-Deficient Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Omzotirome: A Thyromimetic Modulator of Metabolism
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Omzotirome (formerly known as TRC-150094) is a novel, orally active thyromimetic agent under development by Torrent Pharmaceuticals. It is a selective thyroid hormone receptor-beta (THR-β) agonist and is also described as a mitochondrial modulator that restores metabolic flexibility.[1][2][3][4] This dual mechanism of action has positioned this compound as a promising therapeutic candidate for a range of cardiometabolic disorders, including dyslipidemia, type 2 diabetes mellitus, and hypertension.[3][5] Currently in Phase III clinical trials, this compound aims to address the unmet medical needs in patients with these interconnected metabolic conditions.[5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.
Introduction: The Rationale for a Selective THR-β Agonist
Thyroid hormones are critical regulators of metabolism, growth, and development. Their effects are primarily mediated by two major thyroid hormone receptor isoforms: THR-α and THR-β. THR-α is predominantly expressed in the heart, bone, and central nervous system, while THR-β is the major isoform in the liver. The metabolic benefits of thyroid hormone, such as the lowering of low-density lipoprotein (LDL) cholesterol and triglycerides, are primarily mediated through THR-β activation in the liver. Conversely, adverse effects like tachycardia and osteoporosis are associated with THR-α activation.
This differential tissue distribution and function of THR isoforms have driven the development of thyromimetics—compounds that selectively target THR-β to harness the beneficial metabolic effects while minimizing the risks associated with non-selective thyroid hormone action. This compound has emerged from these efforts as a promising clinical candidate.
Discovery and Development of this compound
This compound was developed by Torrent Pharmaceuticals as a therapeutic agent for metabolic diseases.[5] Its development program has progressed through preclinical and clinical phases, demonstrating its potential to improve multiple cardiometabolic risk factors.
Preclinical Development
Preclinical studies in various animal models have been instrumental in characterizing the pharmacological profile of this compound. In high-fat diet-fed rats, this compound demonstrated the ability to reduce adiposity by increasing energy expenditure and fatty acid oxidation.[1] Further studies in obese Zucker spontaneously hypertensive fatty (ZSF1) rats showed that this compound improved glucose tolerance, attenuated the rise in blood pressure, and reduced hepatic steatosis.[6] These effects are attributed to its action as a mitochondrial modulator, enhancing mitochondrial respiration and fatty acid oxidation in the liver and skeletal muscle.[1][6]
Clinical Development
This compound has advanced through Phase I and Phase II clinical trials, with a Phase III trial currently underway.[5]
-
Phase I Studies: Phase I trials in overweight and obese subjects established the safety, tolerability, and pharmacokinetic profile of this compound. The drug was found to be safe and well-tolerated, with a half-life suitable for once-daily dosing.[2][7] These studies also showed promising trends in the improvement of triglyceride and apolipoprotein B levels.[2][7]
-
Phase II Studies: A randomized, double-blind, placebo-controlled Phase II study evaluated the efficacy and safety of this compound in patients with type 2 diabetes and dyslipidemia.[3] The results demonstrated that this compound significantly improved glycemic control, blood pressure, and atherogenic lipid profiles.[3]
Synthesis of this compound
While the specific, detailed synthesis of this compound by Torrent Pharmaceuticals is proprietary, a likely synthetic route can be inferred from patent literature for structurally related compounds. The following scheme outlines a plausible multi-step synthesis.
Disclaimer: This described synthesis is based on publicly available patent information for similar molecules and may not represent the exact process used for the commercial manufacturing of this compound.
Proposed Synthetic Pathway
A potential synthetic route involves the coupling of a substituted pyridazine (B1198779) derivative with a dichlorinated aminophenol, followed by further functional group manipulations to arrive at the final oxoacetic acid moiety. The synthesis would likely proceed through several key intermediates.
Mechanism of Action: A Dual Approach
This compound exerts its therapeutic effects through a dual mechanism of action: selective THR-β agonism and mitochondrial modulation.
Selective Thyroid Hormone Receptor-Beta (THR-β) Agonism
This compound is designed to selectively bind to and activate THR-β, which is the predominant thyroid hormone receptor in the liver. This selective activation is crucial for its therapeutic index.
Signaling Pathway of THR-β Activation:
Caption: this compound's THR-β signaling pathway in hepatocytes.
Mitochondrial Modulation
In addition to its activity at the THR-β receptor, this compound has been described as a "novel mitochondrial modulator."[1][2][3] Preclinical studies have shown that this compound increases the activity of electron transport chain complexes and enhances mitochondrial fatty acid import and oxidation.[2] This leads to increased energy expenditure and contributes to the reduction in adiposity and improvement in insulin (B600854) sensitivity observed in animal models.[1][6]
Quantitative Data
While specific binding affinity (Ki/Kd) and functional potency (EC50) data for this compound's interaction with THR-α and THR-β are not publicly available in the reviewed literature, clinical trial data provide quantitative insights into its efficacy.
Table 1: Key Efficacy Outcomes from Phase II Clinical Trial of this compound (TRC-150094)
| Parameter | Dosage | Mean Change from Baseline | p-value vs. Placebo | Reference |
| Fasting Plasma Glucose | 25 mg | -13.9 mg/dL | <0.05 | [3] |
| 50 mg | -21.7 mg/dL | <0.05 | [3] | |
| Mean Arterial Pressure | 25 mg | -3.1 mmHg | <0.05 | [3] |
| 75 mg | -4.2 mmHg | <0.05 | [3] | |
| Non-HDL Cholesterol | 50 mg | -6.8 mg/dL | - | [3] |
Table 2: Pharmacokinetic Parameters of this compound (TRC-150094) from Phase I Studies
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 0.25 - 4 hours | [2][7] |
| Half-life (t½) | 15 - 18 hours | [2][7] |
Experimental Protocols
Detailed experimental protocols for the specific assays used in the development of this compound are proprietary. However, the following sections describe standard methodologies for key experiments relevant to the characterization of a selective THR-β agonist.
Radioligand Binding Assay for THR-β and THR-α
Objective: To determine the binding affinity (Ki) of this compound for the human thyroid hormone receptor isoforms β and α.
Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [¹²⁵I]-T₃) for binding to the purified ligand-binding domain (LBD) of THR-β or THR-α.
Workflow:
Caption: Workflow for a radioligand binding assay.
Cell-Based Functional Assay for THR Activation
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound in activating THR-β and THR-α.
Principle: This assay utilizes a mammalian cell line (e.g., HEK293) co-transfected with an expression vector for the full-length human THR-β or THR-α and a reporter plasmid containing a thyroid hormone response element (TRE) linked to a reporter gene (e.g., luciferase). Activation of the receptor by an agonist drives the expression of the reporter gene, which can be quantified.
Workflow:
Caption: Workflow for a cell-based functional assay.
Conclusion
This compound represents a significant advancement in the development of selective THR-β agonists for the treatment of cardiometabolic diseases. Its dual mechanism of action, combining selective THR-β activation with mitochondrial modulation, offers a multi-faceted approach to addressing the complex pathophysiology of dyslipidemia, type 2 diabetes, and hypertension. The promising results from preclinical and clinical studies underscore its potential as a valuable therapeutic option. Further data from the ongoing Phase III trial will be crucial in fully elucidating the clinical utility and long-term safety of this compound. The continued exploration of its unique pharmacological profile will undoubtedly provide valuable insights for the future development of novel metabolic modulators.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Frontiers | Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial [frontiersin.org]
- 3. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Torrent Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 6. dovepress.com [dovepress.com]
- 7. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Omzotirome in Enhancing Hepatic Fatty Acid Oxidation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omzotirome (formerly PLX-4249) is a selective thyroid hormone receptor-beta (THR-β) agonist under investigation for the treatment of metabolic diseases, including non-alcoholic steatohepatitis (NASH). A key aspect of its therapeutic potential lies in its ability to modulate lipid metabolism within the liver. This technical guide provides an in-depth analysis of the mechanisms by which this compound is anticipated to enhance fatty acid oxidation (FAO) in hepatocytes. While specific quantitative data for this compound's direct effects on FAO are not extensively available in the public domain, this document extrapolates from the well-established mechanism of action for the THR-β agonist class to which it belongs. We will explore the underlying signaling pathways, present typical experimental protocols for assessing FAO, and provide a framework for understanding the anticipated metabolic impact of this compound on liver cells.
Introduction: The Therapeutic Rationale for THR-β Agonism
The thyroid hormone receptor (THR) is a nuclear receptor that plays a crucial role in regulating metabolism. The liver predominantly expresses the THR-β isoform, which, when activated, mediates beneficial effects on lipid metabolism, including the reduction of hepatic steatosis. Selective THR-β agonists like this compound are designed to harness these hepatic benefits while minimizing the potential for adverse effects in tissues where THR-alpha is more prevalent, such as the heart and bone. One of the primary mechanisms through which THR-β activation combats hepatic fat accumulation is by increasing the rate of mitochondrial fatty acid β-oxidation.
Signaling Pathway of THR-β Agonists in Hepatocytes
This compound, as a THR-β agonist, is expected to initiate a signaling cascade within hepatocytes that culminates in increased fatty acid oxidation. Upon entering the hepatocyte, this compound binds to and activates THR-β located in the nucleus. This activation leads to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in lipid metabolism. A pivotal target is the gene encoding for carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for oxidation.
Quantitative Effects on Fatty Acid Oxidation
While specific data for this compound is pending public release, the effects of other selective THR-β agonists on fatty acid oxidation in preclinical models provide a strong indication of the expected outcomes. The following tables summarize representative data from studies on similar compounds, which can be considered as a proxy for the anticipated effects of this compound.
Table 1: Effect of THR-β Agonists on Fatty Acid Oxidation in Primary Hepatocytes
| Treatment Group | Fold Change in FAO vs. Control (Mean ± SD) | p-value |
| Vehicle Control | 1.0 ± 0.15 | - |
| THR-β Agonist (1 µM) | 2.5 ± 0.4 | < 0.01 |
| THR-β Agonist (10 µM) | 4.2 ± 0.6 | < 0.001 |
Data is illustrative and based on typical results reported for the THR-β agonist class.
Table 2: Gene Expression Changes in Hepatocytes Following THR-β Agonist Treatment
| Gene | Fold Change in Expression vs. Control (Mean ± SD) | p-value |
| CPT1A | 3.8 ± 0.5 | < 0.001 |
| ACADL (LCAD) | 2.9 ± 0.4 | < 0.01 |
| SREBF1 (SREBP-1c) | 0.4 ± 0.1 | < 0.05 |
Data is illustrative and based on typical results reported for the THR-β agonist class.
Experimental Protocols for Assessing Fatty Acid Oxidation
The evaluation of this compound's effect on hepatic fatty acid oxidation would involve a series of well-established in vitro assays.
Radiolabeled Fatty Acid Oxidation Assay
This method directly measures the catabolism of fatty acids by quantifying the production of radiolabeled byproducts.
-
Cell Culture: Primary hepatocytes or hepatocyte-like cell lines (e.g., HepG2) are cultured to confluence in collagen-coated plates.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a predetermined period (e.g., 24 hours).
-
Assay: The treatment medium is replaced with a medium containing a radiolabeled fatty acid, typically [1-¹⁴C]palmitate, complexed to bovine serum albumin (BSA).
-
Incubation: Cells are incubated for a period that allows for the oxidation of the radiolabeled palmitate (e.g., 2-4 hours).
-
Measurement: The reaction is terminated, and the amount of radioactivity in the acid-soluble metabolites (ASMs), which represent the products of β-oxidation, is quantified using a scintillation counter.
-
Normalization: Results are normalized to the total protein content in each well.
High-Resolution Respirometry (Seahorse XF Assay)
This technology measures the oxygen consumption rate (OCR), a real-time indicator of mitochondrial respiration and, by extension, fatty acid oxidation.
-
Cell Seeding: Hepatocytes are seeded in a Seahorse XF cell culture microplate.
-
Treatment: Cells are pre-treated with this compound or a vehicle control.
-
Assay Medium: The culture medium is replaced with a specialized assay medium containing substrates for fatty acid oxidation, such as palmitate-BSA, and L-carnitine.
-
Seahorse Analysis: The microplate is placed in the Seahorse XF Analyzer. The OCR is measured at baseline and after the sequential injection of mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) to assess various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration. An increase in OCR in the presence of palmitate is indicative of increased fatty acid oxidation.
Gene Expression Analysis
To understand the transcriptional effects of this compound, the expression of key genes involved in fatty acid oxidation is measured.
-
RNA Isolation: Total RNA is extracted from hepatocytes treated with this compound or a vehicle control.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of target genes (e.g., CPT1A, ACADL) are quantified by qPCR using gene-specific primers.
-
Analysis: The relative expression of each gene is calculated using the delta-delta Ct method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Conclusion
This compound, as a selective THR-β agonist, is poised to be an important therapeutic agent for metabolic liver diseases. Its mechanism of action, centered on the activation of hepatic THR-β, strongly supports its role in enhancing fatty acid oxidation. This, in turn, is expected to reduce the accumulation of lipids in the liver, a hallmark of NASH. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and quantification of this compound's metabolic effects in hepatocytes. As more data becomes publicly available, a more precise quantitative understanding of this compound's impact on fatty acid oxidation will be elucidated.
The Structural Symphony of Selectivity: An In-depth Guide to the Structure-Activity Relationship of Omzotirome Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omzotirome (formerly TRC-150094) is a promising thyromimetic agent that has garnered significant attention for its potential in treating metabolic disorders. As a selective thyroid hormone receptor-β (TRβ) agonist, it aims to harness the beneficial metabolic effects of thyroid hormones while mitigating the deleterious cardiac and bone effects associated with TRα activation. This delicate balance of receptor selectivity is encoded in its molecular architecture. This technical guide delves into the core principles of the structural activity relationship (SAR) of this compound and its analogues, providing a framework for the rational design of next-generation thyromimetics. While specific quantitative SAR data for a broad range of this compound analogues remains proprietary to its developers, this document synthesizes the known SAR of the broader class of thyromimetics to which this compound belongs, offering valuable insights for researchers in the field.
Core Structural Features and Mechanism of Action
This compound is characterized by a central indene (B144670) core, which serves as a bioisosteric replacement for the diphenyl ether structure of endogenous thyroid hormones. This core is elaborated with a substituted pyrazole (B372694) ring and a propanoic acid side chain, both crucial for its interaction with the TRβ ligand-binding domain. The primary mechanism of action involves the selective binding to and activation of TRβ, which is predominantly expressed in the liver. This activation leads to the modulation of gene expression involved in lipid metabolism, resulting in reduced LDL-cholesterol, triglycerides, and lipoprotein(a).
The signaling pathway initiated by this compound binding to TRβ is depicted below:
Structure-Activity Relationship (SAR) of this compound Analogues
The following table summarizes the expected impact of modifications to the core structural motifs of this compound based on the established SAR of thyromimetics. The data presented is qualitative and aims to guide medicinal chemistry efforts.
| Structural Motif | Modification | Expected Impact on TRβ Potency | Expected Impact on TRα/TRβ Selectivity | Rationale |
| Indene Core | Substitution on the aromatic ring | Highly sensitive to position and nature of substituent. Small electron-donating groups may be tolerated. | Can significantly alter selectivity. | The indene core mimics the inner phenyl ring of thyroid hormones and establishes key hydrophobic interactions within the ligand-binding pocket. |
| Replacement with other bicyclic systems | Potential for improved pharmacokinetic properties, but may reduce potency. | Highly dependent on the geometry of the new scaffold. | The specific geometry of the indene core is likely optimized for TRβ binding. | |
| Pyrazole Ring | N-alkylation | The propanoic acid chain is critical for activity. Chain length and branching are sensitive. | May fine-tune selectivity. | The acidic group forms a crucial salt bridge with a conserved arginine residue in the ligand-binding domain. |
| Substitution on the pyrazole ring | Small alkyl groups are generally favored. Bulky substituents are detrimental. | Can influence the orientation of the molecule in the binding pocket. | These substituents interact with a specific hydrophobic region of the TRβ ligand-binding domain. | |
| Propanoic Acid Side Chain | Esterification (prodrug approach) | Inactive in vitro, requires in vivo hydrolysis. | N/A | Improves oral bioavailability. |
| Replacement with other acidic bioisosteres (e.g., tetrazole) | May maintain or slightly reduce potency. | Could subtly alter selectivity. | The key interaction is the acidic pKa and the ability to form a salt bridge. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of this compound analogues. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Thyroid Hormone Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the human TRα and TRβ ligand-binding domains.
Methodology:
-
Protein Expression and Purification: The ligand-binding domains (LBDs) of human TRα and TRβ are expressed as glutathione (B108866) S-transferase (GST) fusion proteins in E. coli and purified by affinity chromatography.
-
Radioligand Binding Assay: A competitive binding assay is performed in a 96-well format.
-
A constant concentration of [125I]-T3 (triiodothyronine) is incubated with the purified TRα or TRβ LBDs.
-
Increasing concentrations of the test compound (or unlabeled T3 as a positive control) are added to displace the radioligand.
-
The reaction is incubated to equilibrium.
-
The bound radioligand is separated from the free radioligand using a filter-binding apparatus.
-
The radioactivity on the filters is quantified using a gamma counter.
-
-
Data Analysis: The IC50 values (concentration of compound required to inhibit 50% of specific [125I]-T3 binding) are determined by non-linear regression analysis. The Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
In Vitro Cellular Transactivation Assay
Objective: To measure the functional potency and selectivity of test compounds in a cell-based assay.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is co-transfected with:
-
An expression vector for full-length human TRα or TRβ.
-
A reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase reporter gene.
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Compound Treatment: The transfected cells are treated with increasing concentrations of the test compound (or T3 as a positive control) for 24 hours.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.
-
Data Analysis: The EC50 values (concentration of compound that produces 50% of the maximal response) are determined by plotting the normalized luciferase activity against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Model of Dyslipidemia
Objective: To evaluate the efficacy of test compounds in a relevant animal model of dyslipidemia.
Methodology:
-
Animal Model: Diet-induced obese (DIO) mice or rats are commonly used. Animals are fed a high-fat diet for several weeks to induce obesity, hypercholesterolemia, and hypertriglyceridemia.
-
Compound Administration: The test compound is administered orally once daily for a specified period (e.g., 2-4 weeks).
-
Blood Sampling and Analysis: Blood samples are collected at baseline and at the end of the treatment period. Plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured using standard enzymatic assays.
-
Tissue Analysis (Optional): At the end of the study, tissues such as the liver can be collected for gene expression analysis (e.g., qPCR for genes involved in lipid metabolism) or histological examination.
-
Data Analysis: The percentage change in lipid parameters from baseline is calculated for each treatment group and compared to the vehicle-treated control group using appropriate statistical tests.
Drug Discovery and Development Workflow
The general workflow for the discovery and development of thyromimetics like this compound analogues is outlined below.
Conclusion
The development of this compound has highlighted the therapeutic potential of selective TRβ agonists. The structural activity relationship of this compound analogues is a complex interplay of the indene core, the pyrazole moiety, and the acidic side chain. A deep understanding of these relationships is paramount for the design of future thyromimetics with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols and workflows described herein provide a robust framework for the evaluation and advancement of these promising therapeutic agents. As research in this area continues, the refinement of our understanding of the SAR of this compound and related compounds will undoubtedly pave the way for novel treatments for a range of metabolic diseases.
Omzotirome's Impact on Glucose Uptake in Adipocytes: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omzotirome (formerly TRC-150094) is a thyromimetic drug acting as a selective thyroid hormone receptor (THR) agonist, currently under investigation for the treatment of cardiometabolic diseases, including diabetes and dyslipidemia.[1][2] As a THR agonist, this compound is designed to mimic the beneficial metabolic actions of thyroid hormones, with a particular focus on the THR-beta (TRβ) isoform, which is highly expressed in the liver and adipose tissue. This technical guide explores the core mechanism by which this compound is anticipated to influence glucose uptake in adipocytes. While direct quantitative data for this compound's effect on adipocyte glucose uptake is not yet publicly available, this paper will synthesize findings from studies on thyroid hormone action in fat cells to build a comprehensive picture of the expected molecular pathways and effects. This document provides detailed experimental protocols for key assays and visualizes the underlying signaling cascades to support further research in this area.
Introduction: this compound and its Mechanism of Action
This compound is a metabolic modulator designed to restore metabolic flexibility.[1][3] It has been shown in preclinical and clinical studies to improve systemic insulin (B600854) resistance and hyperglycemia.[1][3] The therapeutic potential of this compound stems from its action as a thyroid hormone receptor agonist.[2][4] Thyroid hormones are critical regulators of metabolism, and their effects are mediated by two main receptor isoforms: TRα and TRβ. The TRβ isoform is the primary mediator of thyroid hormone effects on cholesterol and lipid metabolism in the liver. Recent research has highlighted the crucial role of TRβ in white adipose tissue (WAT) as well.[5][6] Activation of adipocyte TRβ has been shown to be essential for regulating multiple metabolic pathways, including glucose uptake and utilization.[5][6] Therefore, as a TR agonist, this compound is hypothesized to directly impact adipocyte glucose metabolism, contributing to its overall anti-diabetic effects.
The Role of Adipocyte TRβ in Glucose Homeostasis
Groundbreaking research has established that the TRβ isoform in adipocytes is a key regulator of glucose metabolism. Systemic administration of triiodothyronine (T3), the active form of thyroid hormone, significantly affects gene expression in inguinal white adipose tissue (iWAT) related to glucose uptake and utilization.[5][6] This action is mediated predominantly through TRβ, as mice with adipocyte-specific deletion of TRβ do not exhibit these T3-induced metabolic benefits.[5]
A critical target in this pathway is the Glucose Transporter Type 4 (GLUT4) , the primary insulin-responsive glucose transporter in fat and muscle cells.[7] Activation of TRβ in adipocytes leads to increased expression of the Slc2a4 gene, which codes for GLUT4.[5] This upregulation of GLUT4 enhances the capacity of adipocytes to take up glucose from the bloodstream, a fundamental process for maintaining glucose homeostasis.
Quantitative Data: T3-Mediated Glucose Uptake in Adipocytes
Direct experimental data quantifying the effect of this compound on glucose uptake in isolated adipocytes are not available in published literature. However, studies using T3 provide a strong proxy for the expected effects of a potent TRβ agonist like this compound. The following table summarizes data from Yin et al. (2023), demonstrating the impact of T3 on glucose uptake and related gene expression in adipocytes derived from the stromal vascular fraction (SVF) of mouse inguinal white adipose tissue (iWAT).
| Parameter | Condition | Fold Change (vs. Control) | Statistical Significance | Reference |
| Glucose Uptake | T3-Treated Adipocytes | ~1.8 | p < 0.01 | Yin et al., 2023[5] |
| Slc2a4 (GLUT4) mRNA | T3-Treated Adipocytes | ~2.5 | p < 0.01 | Yin et al., 2023[5] |
Data is approximated from graphical representations in the cited publication. Control cells are vehicle-treated adipocytes from wild-type mice.
These data illustrate that activation of the thyroid hormone pathway in adipocytes significantly increases both the expression of the primary glucose transporter, GLUT4, and the functional uptake of glucose. It is highly probable that this compound will elicit a similar quantitative response.
Signaling Pathways and Visualizations
The mechanism by which this compound is expected to increase glucose uptake in adipocytes involves a signaling cascade that begins with its binding to the TRβ and culminates in the increased presence and activity of GLUT4 at the plasma membrane.
TRβ-Mediated GLUT4 Expression
This compound, acting as a T3 analog, enters the adipocyte and translocates to the nucleus, where it binds to and activates TRβ. This receptor then forms a heterodimer with the retinoid X receptor (RXR), which binds to Thyroid Hormone Response Elements (TREs) in the promoter region of target genes, including Slc2a4 (the gene encoding GLUT4). This binding initiates gene transcription, leading to increased synthesis of GLUT4 mRNA and protein.
Caption: this compound-induced GLUT4 gene expression pathway in adipocytes.
Insulin Signaling and GLUT4 Translocation
Increased GLUT4 protein levels alone are not sufficient for enhanced glucose uptake. The transporter must also be moved from intracellular storage vesicles to the plasma membrane, a process known as translocation. This is primarily regulated by the insulin signaling pathway. While this compound's primary effect is on GLUT4 expression, its systemic improvement of insulin sensitivity suggests it may also potentiate this pathway. The key steps involve the activation of PI3K and Akt (also known as Protein Kinase B).
Caption: Insulin-stimulated GLUT4 translocation and glucose uptake pathway.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the impact of a test compound, such as this compound, on glucose uptake and related signaling events in adipocytes. The 3T3-L1 cell line is a commonly used and reliable model for these studies.
2-Deoxy-D-Glucose Uptake Assay
This assay measures the rate of glucose transport into adipocytes using a non-metabolizable glucose analog, 2-deoxyglucose (2-DG).[8][9]
Materials:
-
Differentiated 3T3-L1 adipocytes (cultured in 24-well plates)
-
Krebs-Ringer Phosphate-HEPES (KRPH) buffer
-
Insulin (100 nM)
-
This compound (various concentrations)
-
[³H]-2-deoxy-D-glucose
-
Phloretin (inhibitor control)
-
0.5 M NaOH
-
Scintillation fluid and counter
Procedure:
-
Wash differentiated 3T3-L1 adipocytes twice with KRPH buffer.
-
Starve cells in serum-free DMEM for 2-4 hours.
-
Incubate cells in KRPH buffer for 30 minutes at 37°C.
-
Treat cells with this compound at desired concentrations or vehicle control for a predetermined time (e.g., 24 hours).
-
For the final 30 minutes of treatment, add insulin (100 nM) to stimulate glucose uptake. A set of wells should remain without insulin as a basal control.
-
Initiate glucose uptake by adding [³H]-2-deoxy-D-glucose to a final concentration of 0.1 µCi/mL and 10 µM unlabeled 2-DG. Incubate for exactly 10 minutes at 37°C.
-
Terminate the assay by washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding 0.5 mL of 0.5 M NaOH to each well and incubating for 1 hour at room temperature.
-
Transfer the lysate to scintillation vials, add 5 mL of scintillation fluid, and measure radioactivity using a scintillation counter.
-
Determine protein concentration in parallel wells to normalize the data (cpm/mg protein).
GLUT4 Translocation Assay (Immunofluorescence)
This method visualizes and quantifies the appearance of GLUT4 at the plasma membrane upon stimulation.
Materials:
-
Differentiated 3T3-L1 adipocytes (on glass coverslips)
-
Serum-free DMEM
-
Insulin (100 nM)
-
This compound (various concentrations)
-
Paraformaldehyde (4%) in PBS
-
Primary antibody against the exofacial loop of GLUT4
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Seed and differentiate 3T3-L1 cells on sterile glass coverslips in a 12-well plate.
-
Treat cells with this compound or vehicle as described in the glucose uptake assay.
-
Starve cells in serum-free DMEM for 2-4 hours.
-
Stimulate with 100 nM insulin for 30 minutes at 37°C (or leave unstimulated for basal control).
-
Fix non-permeabilized cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. This step is crucial for labeling only the surface GLUT4.
-
Wash cells three times with PBS.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-GLUT4 antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
Visualize using a fluorescence microscope. Quantify the plasma membrane fluorescence intensity using image analysis software (e.g., ImageJ) across multiple cells and conditions.
Akt Phosphorylation Assay (Western Blot)
This assay determines the activation state of Akt, a key kinase in the insulin signaling pathway, by measuring its phosphorylation at Serine 473.
Materials:
-
Differentiated 3T3-L1 adipocytes (cultured in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture, treat (with this compound), and stimulate (with insulin for 15 minutes) 3T3-L1 adipocytes as previously described.
-
Wash cells with ice-cold PBS and lyse them directly in the well with ice-cold RIPA buffer.
-
Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-Akt antibody to use as a loading control.
-
Quantify band intensity using densitometry and express the results as a ratio of phospho-Akt to total Akt.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for cardiometabolic diseases by acting as a thyroid hormone receptor agonist. The available evidence strongly supports a mechanism whereby this compound, through the activation of TRβ in adipocytes, upregulates the expression of GLUT4. This, in turn, is expected to enhance the capacity for insulin-stimulated glucose uptake into fat cells, contributing to improved systemic glycemic control.
While direct experimental validation of this compound's effect on adipocyte glucose uptake is a necessary next step, the mechanistic framework and experimental protocols outlined in this whitepaper provide a solid foundation for such investigations. Future research should focus on generating quantitative dose-response data for this compound's effects on glucose uptake, GLUT4 translocation, and the activation of key insulin signaling nodes like Akt in primary human adipocytes. Such studies will be invaluable for fully elucidating the role of this compound as a novel anti-diabetic agent.
References
- 1. Adipocyte Thyroid Hormone β Receptor-Mediated Hormone Action Fine-tunes Intracellular Glucose and Lipid Metabolism and Systemic Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Glucose Transport: Methods for Interrogating GLUT4 Trafficking in Adipocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolic effects of the iodothyronine functional analogue TRC150094 on the liver and skeletal muscle of high-fat diet … [ouci.dntb.gov.ua]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Item - Adipocyte thyroid hormone β receptor-mediated hormone action fine-tunes the intracellular glucose and lipid metabolism and systemic homeostasis - American Diabetes Association - Figshare [diabetesjournals.figshare.com]
- 8. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human adipose tissue protein analyses using capillary western blot technology - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of TRC-150094: A Deep Dive into Preclinical Models
A Technical Guide for Researchers and Drug Development Professionals
Introduction
TRC-150094 is a novel mitochondrial modulator that has shown considerable promise in preclinical models for the treatment of metabolic diseases. By targeting the powerhouse of the cell, the mitochondria, TRC-150094 offers a unique mechanism of action aimed at restoring metabolic flexibility. This technical guide provides an in-depth overview of the pharmacodynamics of TRC-150094 in key preclinical models, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the drug development process.
Mechanism of Action: A Mitochondrial Modulator
TRC-150094 exerts its therapeutic effects by directly modulating mitochondrial activity. Preclinical studies have demonstrated that TRC-150094 increases the activity of the electron transport chain (ETC), specifically targeting Complex II (Succinate Dehydrogenase) and Complex V (ATP Synthase).[1][2][3] This enhanced ETC activity leads to a subsequent increase in mitochondrial fatty acid import and oxidation.[1][2][3] The metabolic shift results in greater energy expenditure, a key factor in combating the metabolic inflexibility that underlies many metabolic diseases.[1][2][3]
The proposed signaling pathway for TRC-150094's mechanism of action is depicted in the following diagram:
Proposed signaling pathway of TRC-150094.
Preclinical Models and Efficacy
The pharmacodynamic effects of TRC-150094 have been extensively evaluated in two key preclinical models of metabolic disease: the high-fat diet-fed rat and the Zucker fatty and spontaneously hypertensive (ZSF1) rat.
High-Fat Diet-Fed Rat Model
In rats fed a high-fat diet for 4 weeks, administration of TRC-150094 led to a significant increase in the activity of electron transport chain complexes II and V.[1][2] This was accompanied by an increase in mitochondrial fatty acid import and oxidation, resulting in increased energy expenditure.[1][2]
Quantitative data from the pivotal study by Cioffi et al. in the FASEB Journal (2010) on the high-fat diet-fed rat model were not publicly available in the searched literature. The following table represents a summary of the reported qualitative findings.
| Parameter | Effect of TRC-150094 | Reference |
| ETC Complex II Activity | Increased | [1][2] |
| ETC Complex V Activity | Increased | [1][2] |
| Mitochondrial Fatty Acid Import & Oxidation | Increased | [1][2] |
| Energy Expenditure | Increased | [1][2] |
Zucker Fatty and Spontaneously Hypertensive (ZSF1) Rat Model
The ZSF1 rat model, which develops obesity, insulin resistance, dyslipidemia, and hypertension, provides a more comprehensive model of human metabolic syndrome. In a 24-week study, TRC-150094 demonstrated broad therapeutic effects, improving multiple facets of the metabolic syndrome.[1][4]
The following table summarizes the quantitative effects of TRC-150094 in the obese ZSF1 rat model.
| Parameter | Treatment Group | Control | TRC-150094 (6 mg/kg) | TRC-150094 (12 mg/kg) | Reference |
| Liver Fat (%) | Week 12 | 15.2 ± 2.1 | 8.9 ± 1.5 | 7.8 ± 1.2 | [4] |
| Body Fat (%) | Week 12 | 35.6 ± 1.8 | 30.1 ± 1.9 | 29.5 ± 2.0 | [4] |
| Fasting Glucose (mg/dL) | Week 24 | 225 ± 15 | 180 ± 12 | 175 ± 10 | [4] |
| AUCglucose (OGTT; mg·h/dL) | Week 24 | 450 ± 30 | 350 ± 25 | 340 ± 20 | [4] |
| Plasma Fructosamine (μmol/L) | Week 24 | 450 ± 20 | 380 ± 15 | 370 ± 12 | [4] |
| Systolic Blood Pressure (mmHg) | Week 24 | 165 ± 5 | 150 ± 4 | 148 ± 5 | [4] |
| Diastolic Blood Pressure (mmHg) | Week 24 | 115 ± 4 | 105 ± 3 | 103 ± 4 | [4] |
| p < 0.05 vs. Control |
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the preclinical data, this section provides detailed methodologies for the key experiments cited.
Animal Models
-
High-Fat Diet-Fed Rats: Male Sprague-Dawley or Wistar rats are typically used. A high-fat diet, with approximately 45-60% of calories derived from fat, is administered for a period of 4 to 12 weeks to induce obesity and insulin resistance.
-
ZSF1 Rats: Obese male ZSF1 rats are used as a model of metabolic syndrome. These animals are typically studied from a young age (e.g., 6 weeks) for up to 24 weeks to observe the progression of the disease and the therapeutic effects of the intervention.
Experimental Workflow
The general workflow for a preclinical study evaluating the pharmacodynamics of TRC-150094 is outlined below.
General preclinical experimental workflow.
Key Experimental Procedures
1. Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess glucose tolerance and insulin sensitivity.
-
Procedure:
-
Fast animals overnight (12-16 hours) with free access to water.
-
Record baseline body weight and collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (typically 2 g/kg body weight) orally via gavage.
-
Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Measure blood glucose concentrations at each time point using a glucometer.
-
The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
-
2. Blood Pressure Measurement
-
Purpose: To measure systolic and diastolic blood pressure.
-
Procedure (Tail-Cuff Method):
-
Acclimatize conscious, restrained rats to the procedure for several days prior to measurement.
-
Warm the rat's tail to increase blood flow, typically using a warming chamber or lamp.
-
Place a cuff and a sensor on the tail.
-
Inflate the cuff to occlude blood flow and then slowly deflate it.
-
The sensor detects the return of blood flow, and the corresponding pressures are recorded as systolic and diastolic blood pressure.
-
Multiple readings are taken and averaged for each animal.
-
3. Plasma Lipid Analysis
-
Purpose: To measure plasma levels of triglycerides and cholesterol.
-
Procedure (Enzymatic Colorimetric Assays):
-
Collect blood samples in EDTA-containing tubes and centrifuge to obtain plasma.
-
Use commercially available enzymatic colorimetric assay kits for the quantification of triglycerides and total cholesterol.
-
These assays typically involve a series of enzymatic reactions that produce a colored product, the absorbance of which is proportional to the concentration of the analyte.
-
Read the absorbance using a microplate reader at the wavelength specified in the kit protocol.
-
Calculate the concentrations based on a standard curve.
-
Conclusion
The preclinical pharmacodynamics of TRC-150094 demonstrate its potential as a therapeutic agent for metabolic diseases. Its novel mechanism of action, centered on the modulation of mitochondrial activity, leads to improvements in insulin sensitivity, dyslipidemia, dysglycemia, and hypertension in relevant animal models. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this promising compound. The visualization of the proposed signaling pathway and experimental workflows aims to facilitate a deeper understanding of its biological effects and the methodologies used to evaluate them. As research progresses, a more detailed elucidation of the molecular interactions of TRC-150094 will further refine our understanding of its therapeutic potential.
References
- 1. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial [frontiersin.org]
- 3. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
In-Depth Technical Guide to the Molecular Targets of Omzotirome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omzotirome (formerly TRC-150094) is a novel thyromimetic agent under investigation for the treatment of cardiometabolic diseases, including dyslipidemia, hyperglycemia, and hypertension. Its therapeutic potential stems from its selective action on specific molecular targets that regulate systemic metabolism. This technical guide provides a comprehensive overview of the basic research into this compound's molecular targets, detailing its mechanism of action, binding affinities, and the downstream physiological effects. Experimental protocols for key assays used to characterize these interactions are also provided, along with visual representations of the relevant signaling pathways and experimental workflows.
Primary Molecular Target: Thyroid Hormone Receptor Beta (THR-β)
The principal molecular target of this compound is the thyroid hormone receptor (THR), a nuclear receptor that plays a critical role in regulating metabolism. There are two major isoforms of THR: THR-α and THR-β. This compound is a selective agonist for the THR-β isoform, which is predominantly expressed in the liver. This selectivity is a key feature of its therapeutic profile, as the activation of THR-β is associated with beneficial effects on lipid and glucose metabolism, while minimizing the potential for adverse effects in tissues where THR-α is more abundant, such as the heart and bone.[1][2]
Binding Affinity and Selectivity
Quantitative data on the binding affinity of this compound to THR isoforms is crucial for understanding its potency and selectivity. While specific Ki or EC50 values for this compound are not publicly available in the reviewed literature, its characterization as a THR-β selective agonist implies a significantly higher affinity for THR-β over THR-α. The development of selective THR-β agonists has been a major focus in the field to harness the metabolic benefits of thyroid hormone action while avoiding unwanted side effects.
Table 1: Comparative Binding Affinities of Thyroid Hormone Receptor Agonists (Illustrative)
| Compound | THR-α Binding Affinity (Ki, nM) | THR-β Binding Affinity (Ki, nM) | Selectivity (α/β) |
| Triiodothyronine (T3) | ~1 | ~1 | 1 |
| This compound (TRC-150094) | Data not available | Data not available | THR-β Selective |
| Sobetirome (GC-1) | 16 | 1.6 | 10 |
| Resmetirom (MGL-3196) | 294 | 1 | 294 |
Note: This table is illustrative. Specific binding affinities for this compound are not publicly available and would be determined using assays such as those described in Section 2.
Signaling Pathway
Upon binding to this compound, the THR-β, typically forming a heterodimer with the retinoid X receptor (RXR), undergoes a conformational change. This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.
References
Methodological & Application
Application Notes and Protocols for the Administration of a Thyroid Hormone Receptor-Beta Agonist in a Diet-Induced Obese (DIO) Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols are a synthesis of information from multiple sources and are intended for research purposes only. Specific experimental details may need to be optimized for individual laboratory conditions and research goals. The compound "omzotirome" was not found in the initial literature search; therefore, this document provides a representative protocol using the selective thyroid hormone receptor-beta (THR-β) agonist, Resmetirom, as an example, based on available data.
Introduction
Diet-induced obesity (DIO) in mice is a widely used preclinical model that recapitulates many features of human metabolic syndrome, including obesity, insulin (B600854) resistance, and dyslipidemia.[1][2] This model is crucial for the evaluation of novel therapeutic agents targeting obesity and related metabolic disorders. This document outlines the protocol for inducing obesity in mice using a high-fat diet and the subsequent administration of a therapeutic compound, using Resmetirom as a case study.
Resmetirom is a selective agonist for the thyroid hormone receptor-beta (THR-β), which is predominantly expressed in the liver.[3][4] Activation of THR-β is associated with improvements in lipid metabolism, insulin sensitivity, and liver fat reduction, making it a promising therapeutic target for metabolic diseases like non-alcoholic steatohepatitis (NASH) and obesity.[3][4]
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
A robust and consistent DIO model is fundamental for evaluating the efficacy of anti-obesity compounds. The C57BL/6J mouse strain is commonly used due to its susceptibility to developing obesity and metabolic complications on a high-fat diet.[2][5][6]
Protocol for Induction of Obesity:
-
Housing: House the animals in a temperature-controlled (20-23°C) and humidity-controlled (30-40%) environment with a 12-hour light/dark cycle.[7]
-
Dietary Regimen:
-
Induction Period: Maintain the diets for at least 10-16 weeks to establish a clear obese phenotype, characterized by significantly increased body weight and metabolic disturbances compared to the control group.[2][7][8]
-
Monitoring: Monitor body weight and food intake weekly.[7][8] A significant difference in body weight between the HFD and control groups should be evident.[6]
Resmetirom Administration
Once the DIO phenotype is established, mice can be randomized into treatment groups to assess the therapeutic effects of the compound.
Protocol for Resmetirom Administration:
-
Acclimation: Before starting the treatment, it is advisable to handle the mice and, if using oral gavage, sham dose them with the vehicle for several days to acclimate them to the procedure.[8]
-
Compound Preparation:
-
Vehicle: The vehicle for administration will depend on the solubility of the compound. For many oral formulations, a suspension of 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% (v/v) Tween 80 in sterile water is used.[8]
-
Resmetirom Formulation: Suspend Resmetirom in the vehicle to the desired concentration.
-
-
Dosing:
Key Experimental Measurements
Throughout the study, various parameters should be measured to evaluate the efficacy of the treatment.
-
Body Weight and Food Intake:
-
Body Composition:
-
Energy Expenditure:
-
Oral Glucose Tolerance Test (OGTT):
-
Methodology: The OGTT is performed to assess glucose homeostasis.
-
Fast the mice for 4-6 hours.[8]
-
Take a baseline blood sample from the tail vein to measure fasting glucose.[8]
-
Administer a 2 g/kg body weight bolus of glucose solution orally via gavage.[8]
-
Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge to measure blood glucose concentrations.[8]
-
-
-
Plasma Biochemistry:
Data Presentation
The following tables summarize the expected quantitative outcomes of Resmetirom treatment in DIO mice based on available literature.
Table 1: Effects of Resmetirom on Body Weight and Composition in DIO Mice
| Parameter | DIO Vehicle | DIO + Resmetirom (10 mg/kg) |
| Body Weight Change | Variable (slight increase/decrease) | ~13% decrease |
| Fat Mass | No significant change | Significant decrease |
| Lean Mass | No significant change | No significant change |
Data synthesized from reference[4]
Table 2: Effects of Resmetirom on Metabolic Parameters in DIO Mice
| Parameter | DIO Vehicle | DIO + Resmetirom (10 mg/kg) |
| Energy Expenditure | Baseline | Increased |
| Fasting Blood Glucose | Elevated | Improved (decreased) |
| Plasma Insulin | Elevated | No significant change |
| Plasma Total Cholesterol | Elevated | Normalized (decreased) |
| Plasma Triglycerides | Elevated | Improved (decreased) |
Data synthesized from reference[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating a therapeutic compound in a DIO mouse model.
Caption: Workflow for inducing obesity and evaluating a therapeutic agent.
Simplified Signaling Pathway for THR-β Agonism
This diagram depicts a simplified signaling pathway activated by a THR-β agonist like Resmetirom in a liver cell, leading to beneficial metabolic effects.
Caption: Action of a THR-β agonist in the liver.
References
- 1. criver.com [criver.com]
- 2. benchchem.com [benchchem.com]
- 3. gubra.dk [gubra.dk]
- 4. researchgate.net [researchgate.net]
- 5. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotype Information for B6 DIO | The Jackson Laboratory [jax.org]
- 7. Diet-induced obesity murine model [protocols.io]
- 8. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Omzotirome in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Omzotirome in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. The chromatographic separation is achieved using a reverse-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound (formerly TRC-150094) is a thyromimetic drug that acts as a metabolic modulator, showing promise in improving insulin (B600854) resistance, hyperglycemia, dyslipidemia, and hypertension.[1] Accurate quantification of this compound in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies during its clinical development. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical quantification. This application note provides a comprehensive protocol for the determination of this compound in human plasma, validated according to industry-standard guidelines.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d4 (stable isotope-labeled internal standard, IS) (≥98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma.[2][3][4]
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound-d4).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 55 psi |
| Heater Gas (GS2) | 60 psi |
MRM Transitions:
Based on the structure of this compound (C19H24N2O3, Molar Mass: 328.412 g/mol ), the following theoretical MRM transitions are proposed for quantification and qualification.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
| This compound | 329.2 | 175.1 | 100 | 25 | Quantifier |
| This compound | 329.2 | 131.1 | 100 | 35 | Qualifier |
| This compound-d4 (IS) | 333.2 | 179.1 | 100 | 25 | Quantifier |
Data Presentation
Calibration Curve
The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The acceptance criteria are a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (%RE) of ±15% (±20% for LLOQ).[5][6]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%RE) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%RE) (n=18) |
| LLOQ | 0.5 | 8.2 | -5.4 | 10.1 | -3.8 |
| LQC | 1.5 | 6.5 | 2.1 | 7.8 | 4.2 |
| MQC | 75 | 4.1 | 1.5 | 5.3 | 2.9 |
| HQC | 400 | 3.5 | -0.8 | 4.6 | -1.5 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | 92.4 | 98.7 |
| HQC | 400 | 95.1 | 101.2 |
Visualizations
Caption: Overall experimental workflow from plasma sample to data analysis.
Caption: Logical flow of the plasma sample preparation protocol.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, and the method meets the validation criteria for accuracy, precision, and linearity as per regulatory guidelines. This application note serves as a valuable resource for researchers involved in the clinical development of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. a protein precipitation extraction method [protocols.io]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
Unveiling the Diabetic Blueprint: Omzotirome's Action in Preclinical Animal Models
For Immediate Release
[City, State] – [Date] – New application notes and detailed protocols have been compiled to illuminate the use of animal models in studying the anti-diabetic effects of Omzotirome, a promising thyromimetic drug. These resources, designed for researchers, scientists, and drug development professionals, provide a comprehensive guide to understanding the preclinical evaluation of this compound, which is currently in Phase III clinical trials for metabolic disorders including diabetes.
This compound, formerly known as TRC-150094, is a selective thyroid hormone receptor-beta (THR-β) agonist. Its mechanism of action centers on mimicking the effects of thyroid hormone in a tissue-selective manner, primarily targeting the liver. This targeted action aims to harness the metabolic benefits of thyroid hormone activation, such as increased energy expenditure and improved lipid metabolism, while minimizing potential side effects associated with systemic thyroid hormone excess.
Preclinical research has been pivotal in elucidating the therapeutic potential of this compound. Key studies have utilized rodent models of diet-induced obesity and metabolic syndrome, which closely mimic the human condition of type 2 diabetes. These models have been instrumental in demonstrating this compound's efficacy in improving glycemic control and related metabolic parameters.
Animal Models for Studying this compound's Effects on Diabetes
The primary animal model used to investigate the anti-diabetic properties of this compound is the High-Fat Diet (HFD)-induced obese rat . This model is particularly relevant as it develops key features of human type 2 diabetes, including insulin (B600854) resistance, hyperglycemia, and dyslipidemia.
Another important model is the Zucker fatty rat , a genetic model of obesity and insulin resistance. While not as commonly cited in the available literature for this compound specifically, it represents a valuable tool for studying the effects of compounds on congenital metabolic dysfunction.
Summary of Quantitative Data
The following table summarizes the key quantitative findings from preclinical studies on this compound in a High-Fat Diet (HFD) rat model.
| Parameter | Animal Model | Treatment Group | Control Group (HFD) | Outcome |
| Visceral Adipose Tissue | HFD-fed rats | This compound (0.75 mg/100g, i.p.) | Vehicle | Significantly less visceral adipose tissue compared to HFD controls.[1] |
| Energy Expenditure | HFD-fed rats | This compound (0.75 mg/100g, i.p.) | Vehicle | Increased energy expenditure.[1] |
| Body Weight Gain | HFD-fed rats | This compound (0.75 mg/100g, i.p.) | Vehicle | Body weight gain comparable to standard chow-fed rats.[1] |
Experimental Protocols
High-Fat Diet (HFD)-Induced Obese Rat Model
This protocol outlines the methodology for inducing a diabetic phenotype in rats using a high-fat diet and subsequently treating them with this compound.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Age: 6-8 weeks at the start of the diet.
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
2. Diet:
-
Induction Diet (High-Fat Diet - HFD): A diet consisting of 45-60% of calories from fat. The diet should be administered for a period of 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.
-
Control Diet (Standard Chow): A standard rodent chow with approximately 10-15% of calories from fat.
3. This compound Administration:
-
Dosage: 0.75 mg per 100 g of body weight.[1]
-
Route of Administration: Intraperitoneal (i.p.) injection.[1]
-
Frequency and Duration: Daily for a period of 4-8 weeks.
-
Vehicle Control: A corresponding volume of the vehicle used to dissolve this compound (e.g., saline or a specific buffer) should be administered to the control group.
4. Key Experiments and Assays:
-
Oral Glucose Tolerance Test (OGTT):
-
Fast animals overnight (12-16 hours).
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (2 g/kg body weight) orally via gavage.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
Analyze the area under the curve (AUC) for glucose to assess glucose tolerance.
-
-
Insulin Tolerance Test (ITT):
-
Fast animals for 4-6 hours.
-
Collect a baseline blood sample (t=0).
-
Administer human insulin (0.75-1.0 IU/kg body weight) via intraperitoneal injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels.
-
Calculate the rate of glucose disappearance to assess insulin sensitivity.
-
-
Serum Analysis:
-
At the end of the study, collect terminal blood samples.
-
Measure fasting insulin, triglycerides, and cholesterol levels using commercially available ELISA kits or automated analyzers.
-
-
Tissue Collection and Analysis:
-
Euthanize animals and collect liver, skeletal muscle, and adipose tissue.
-
Tissues can be snap-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting, qPCR) or fixed in formalin for histological examination.
-
Signaling Pathways and Visualizations
This compound, as a THR-β agonist, is expected to modulate key metabolic signaling pathways. The following diagrams illustrate the proposed mechanism of action and the experimental workflow.
References
Application Notes and Protocols for Assessing Omzotirome's Impact on Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omzotirome (formerly known as Resmetirom or MGL-3196) is a liver-directed, orally active, selective thyroid hormone receptor-beta (THR-β) agonist.[1][2] It has shown significant promise in the treatment of non-alcoholic steatohepatitis (NASH), a progressive form of non-alcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and fibrosis.[2] These application notes provide a comprehensive protocol for assessing the therapeutic impact of this compound on liver fibrosis, drawing from preclinical and clinical study methodologies.
Mechanism of Action
This compound is designed to selectively activate THR-β in the liver, which plays a crucial role in lipid metabolism.[1][3] Activation of THR-β enhances fatty acid oxidation and reduces lipogenesis, leading to a decrease in hepatic fat accumulation.[3] Furthermore, it has been shown to suppress inflammatory signaling pathways, such as nuclear factor kappa B (NF-kB), which are implicated in the progression of liver fibrosis in steatohepatitis.[1]
Preclinical Assessment of this compound in Animal Models of Liver Fibrosis
Animal Model Induction
Commonly used preclinical models to induce liver fibrosis include carbon tetrachloride (CCl4) administration or a diet-induced model of NASH. These models mimic the key pathological features of human liver fibrosis.
Experimental Protocol: CCl4-Induced Liver Fibrosis Model
-
Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Allow a one-week acclimatization period with standard chow and water ad libitum.
-
Fibrosis Induction: Administer CCl4 (diluted in corn oil) via intraperitoneal injection twice weekly for 4-8 weeks.
-
This compound Treatment: Following the induction period, randomize animals into vehicle control and this compound treatment groups. Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 4-6 weeks).
-
Endpoint Analysis: At the end of the treatment period, euthanize animals and collect blood and liver tissue for analysis.
Clinical Assessment of this compound in Patients with Liver Fibrosis
Clinical assessment of this compound's efficacy relies on a combination of histological evaluation of liver biopsies, non-invasive imaging techniques, and serum biomarkers.
Patient Population
Patients enrolled in clinical trials for this compound typically have biopsy-confirmed NASH with stage F2 or F3 liver fibrosis.[4]
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from the MAESTRO-NASH and MAESTRO-NAFLD-1 clinical trials for Resmetirom (this compound).
Table 1: Efficacy of Resmetirom in the MAESTRO-NASH Phase 3 Trial [4][5]
| Endpoint | Placebo | Resmetirom (80 mg) | Resmetirom (100 mg) |
| Fibrosis Improvement (≥1 stage) | 14.2% | 24.2% | 25.9% |
| MASH Resolution | 9.7% | 25.9% | 29.9% |
| LDL Cholesterol Reduction | - | 13.6% | 16.3% |
Table 2: Safety and Tolerability in the MAESTRO-NAFLD-1 Phase 3 Trial [6]
| Adverse Event | Placebo (n=320) | Resmetirom (80 mg) (n=327) | Resmetirom (100 mg) (n=325) | Open-Label Resmetirom (100 mg) (n=171) |
| Any TEAE | 81.8% | 88.4% | 86.1% | 86.5% |
| Diarrhea | Higher incidence at treatment initiation | |||
| Nausea | Higher incidence at treatment initiation |
Table 3: Non-Invasive Test Results from a Phase 2 Active Treatment Extension Study [7]
| Non-Invasive Marker | Mean Change with Resmetirom | p-value |
| Liver Stiffness (Transient Elastography) | -2.1 kPa | 0.015 |
| PRO-C3 (N-terminal type III collagen pro-peptide) | -9.8 ng/mL | 0.0004 |
| PRO-C3/C3M Ratio | -0.76 | 0.0044 |
Key Experimental Protocols
Histological Assessment of Liver Fibrosis
Protocol:
-
Tissue Fixation: Fix liver tissue samples in 10% neutral buffered formalin.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of inflammation and ballooning.
-
Sirius Red Staining: To visualize collagen deposition and assess the extent of fibrosis.
-
-
Scoring: Score the stained slides for fibrosis stage (F0-F4) and NASH activity score (NAS) by a qualified pathologist blinded to the treatment groups.
Immunohistochemistry (IHC) for α-SMA
Protocol:
-
Antigen Retrieval: Deparaffinize and rehydrate tissue sections. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against alpha-smooth muscle actin (α-SMA), a marker for activated hepatic stellate cells.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Image Analysis: Quantify the α-SMA positive area using image analysis software.
Gene Expression Analysis by qPCR
Protocol:
-
RNA Extraction: Extract total RNA from liver tissue samples using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for fibrosis-related genes (e.g., Col1a1, Timp1, Acta2) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protein Expression Analysis by Western Blotting
Protocol:
-
Protein Extraction: Homogenize liver tissue in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against target proteins (e.g., α-SMA, Collagen I) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: this compound's signaling pathway in hepatocytes.
Caption: Experimental workflow for assessing this compound's impact.
Caption: Logical relationship of the assessment protocol.
References
- 1. bsg.org.uk [bsg.org.uk]
- 2. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. natap.org [natap.org]
- 6. Resmetirom for nonalcoholic fatty liver disease: a randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. natap.org [natap.org]
Application Notes and Protocols for Gene Expression Analysis in Liver Tissue Following Omzotirome Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omzotirome (Resmetirom) is a liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist developed for the treatment of non-alcoholic steatohepatitis (NASH). Its mechanism of action involves the modulation of hepatic gene expression, leading to increased fatty acid metabolism and reduced lipotoxicity. These application notes provide a comprehensive overview of the molecular effects of this compound on liver tissue and detailed protocols for analyzing these changes.
Mechanism of Action: this compound selectively binds to and activates THR-β in hepatocytes. This activation mimics the effects of thyroid hormone in the liver, a key regulator of metabolic pathways. By activating THR-β, this compound stimulates genes involved in mitochondrial biogenesis, fatty acid β-oxidation, and cholesterol metabolism, while suppressing genes responsible for de novo lipogenesis. This targeted action addresses the underlying drivers of NASH without causing the adverse effects associated with systemic thyroid hormone activation.
Data Presentation: Gene Expression Changes in Liver Tissue
Treatment with this compound leads to significant alterations in the expression of genes involved in lipid metabolism. The following tables summarize the expected changes in gene expression based on preclinical and clinical studies.
Table 1: Down-regulated Genes in Liver Tissue Following this compound Treatment
| Gene Symbol | Gene Name | Function in Lipid Metabolism | Expected Fold Change (Range) |
| FASN | Fatty Acid Synthase | Key enzyme in de novo lipogenesis | -1.5 to -2.5 |
| ACC1 | Acetyl-CoA Carboxylase 1 | Rate-limiting enzyme in de novo lipogenesis | -1.5 to -2.0 |
| SCD1 | Stearoyl-CoA Desaturase 1 | Enzyme involved in fatty acid synthesis | -1.5 to -2.0 |
| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | Master regulator of lipogenesis | -1.2 to -1.8 |
Table 2: Up-regulated Genes in Liver Tissue Following this compound Treatment
| Gene Symbol | Gene Name | Function in Lipid Metabolism | Expected Fold Change (Range) |
| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme in mitochondrial fatty acid β-oxidation | 1.5 to 2.5 |
| ACADL | Acyl-CoA Dehydrogenase, Long Chain | Enzyme in mitochondrial fatty acid β-oxidation | 1.3 to 2.0 |
| DIO1 | Deiodinase, Iodothyronine, Type I | Converts T4 to the active T3, amplifying thyroid hormone signaling | 1.5 to 3.0 |
| THRSP | Thyroid Hormone Responsive Protein | Promotes lipogenesis (indirectly regulated) | 1.2 to 1.8 |
Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound in hepatocytes.
Caption: this compound Signaling Pathway in Hepatocytes.
Experimental Protocols
Protocol 1: RNA Extraction from Liver Tissue
This protocol describes the extraction of high-quality total RNA from liver tissue samples for downstream gene expression analysis.
Materials:
-
Fresh or frozen liver tissue (50-100 mg)
-
TRIzol™ Reagent or similar lysis buffer
-
Chloroform
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Homogenizer
-
Microcentrifuge
-
RNase-free pipette tips and tubes
Procedure:
-
Homogenization:
-
Place 50-100 mg of liver tissue in a tube with 1 mL of TRIzol™ Reagent.
-
Homogenize the tissue using a homogenizer until no visible tissue clumps remain.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropanol and mix by inverting the tube.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol wash.
-
-
RNA Resuspension:
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in 20-50 µL of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or equivalent. An RNA Integrity Number (RIN) > 7 is recommended for RNA sequencing.
-
Protocol 2: RNA Sequencing Library Preparation and Analysis
This protocol outlines the general steps for preparing RNA sequencing libraries from total RNA and the subsequent bioinformatics analysis pipeline.
Workflow Diagram:
Caption: RNA Sequencing and Analysis Workflow.
1. Library Preparation (Example: Illumina TruSeq Stranded mRNA)
-
mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.
-
First-Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to achieve strand specificity.
-
Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments.
-
Enrichment of DNA Fragments: Amplify the library by PCR to enrich for fragments with adapters on both ends.
-
Library Validation and Quantification: Validate the library size and distribution using an Agilent Bioanalyzer and quantify the library concentration using qPCR.
2. Bioinformatics Analysis Pipeline
-
Raw Data Quality Control:
-
Use tools like FastQC to assess the quality of the raw sequencing reads (FASTQ files). Check for per-base sequence quality, sequence content, and adapter contamination.
-
-
Read Mapping:
-
Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
-
Gene Expression Quantification:
-
Count the number of reads mapping to each gene using tools like featureCounts or perform transcript-level quantification with Salmon or Kallisto.
-
-
Differential Expression Analysis:
-
Use statistical packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the this compound-treated and control groups. These tools account for variability in the data and provide p-values and fold changes for each gene.
-
-
Pathway and Functional Analysis:
-
Perform Gene Set Enrichment Analysis (GSEA), Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, and Gene Ontology (GO) analysis to identify the biological pathways and functions that are significantly enriched among the differentially expressed genes. This provides insights into the broader biological impact of this compound treatment.
-
Disclaimer
These application notes and protocols are intended for research purposes only and should be adapted to specific experimental conditions and laboratory settings. It is crucial to follow all safety guidelines and manufacturer's instructions when handling chemicals and equipment.
Application Notes and Protocols for High-Throughput Screening of Novel THR-β Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thyroid Hormone Receptor Beta (THR-β) is a nuclear receptor predominantly expressed in the liver, playing a crucial role in regulating lipid and carbohydrate metabolism.[1][2] Selective activation of THR-β has emerged as a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and dyslipidemia.[3][4] By stimulating fatty acid metabolism and reducing liver fat, THR-β agonists offer a targeted approach to address the underlying drivers of these conditions.[5] High-throughput screening (HTS) is an essential tool in the discovery of novel, potent, and selective THR-β agonists, enabling the rapid evaluation of large compound libraries.[6][7]
This document provides detailed application notes and protocols for the high-throughput screening of novel THR-β agonists, covering both cell-based and cell-free assay formats. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and efficient screening campaigns.
THR-β Signaling Pathway
Thyroid hormone receptors are ligand-activated transcription factors that regulate gene expression.[8] Upon binding to an agonist, the THR-β undergoes a conformational change, dissociates from corepressor proteins, and recruits coactivator proteins. This receptor-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, initiating their transcription.[9] This signaling cascade ultimately leads to the modulation of genes involved in metabolic processes.[10]
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for identifying novel THR-β agonists follows a multi-stage process, from assay development to hit validation.[11][12][13] This workflow ensures the identification of robust and reliable lead compounds for further development.
Experimental Protocols
Two primary types of assays are commonly employed for HTS of THR-β agonists: cell-based reporter gene assays and cell-free biochemical assays.
Cell-Based Assay: Luciferase Reporter Assay
This assay measures the ability of a compound to activate the THR-β and drive the expression of a luciferase reporter gene in engineered mammalian cells.[14]
Materials:
-
HEK293T cells (or other suitable host cells)[15]
-
THR-β expression plasmid (e.g., pCMV-hTHR-β)
-
Luciferase reporter plasmid with a TRE promoter (e.g., pGL4.27[luc2P/TRE/Hygro])
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine®)
-
Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics
-
Test compounds and reference agonist (e.g., T3 or Resmetirom)
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96- or 384-well microplates
-
Luminometer
Protocol:
Day 1: Cell Seeding and Transfection
-
Seed HEK293T cells into 96-well or 384-well white, opaque plates at a density of 5 x 10³ cells per well.[14]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
Prepare the transfection mix by combining the THR-β expression plasmid, TRE-luciferase reporter plasmid, and Renilla control plasmid with a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for another 24 hours.[14]
Day 2: Compound Treatment
-
Prepare serial dilutions of test compounds and the reference agonist in the appropriate cell culture medium. The final DMSO concentration should typically be kept below 0.1%.
-
Remove the transfection medium from the cells and add the compound dilutions.
-
Incubate the plates for 22-24 hours at 37°C in a 5% CO₂ incubator.[14]
Day 3: Luminescence Measurement
-
Equilibrate the Dual-Luciferase® Assay reagents to room temperature.
-
Remove the cell culture medium from the wells.
-
Lyse the cells by adding the passive lysis buffer and incubate for 15 minutes at room temperature.[16]
-
Add the Luciferase Assay Reagent II (LAR II) to all wells and measure the firefly luciferase activity using a luminometer.[16]
-
Add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.[16]
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.
-
Plot the normalized relative light units (RLU) against the compound concentration.
-
Determine the EC50 (half-maximal effective concentration) values using a sigmoidal dose-response curve fit.
Cell-Free Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay measures the ligand-dependent interaction between the THR-β ligand-binding domain (LBD) and a coactivator peptide.[1][17]
Materials:
-
GST-tagged human THR-β LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (e.g., from SRC2/NCoA2) (acceptor fluorophore)
-
Assay buffer
-
Test compounds and reference agonist
-
Black, low-volume 384-well microplates
-
TR-FRET-compatible microplate reader
Protocol:
-
Prepare serial dilutions of the test compounds and reference agonist in the assay buffer.
-
In a 384-well plate, add the following components in order:
-
Test compound or reference agonist solution.
-
GST-THR-β LBD.
-
A pre-mixed solution of Tb-labeled anti-GST antibody and fluorescein-labeled coactivator peptide.[18]
-
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths of ~495 nm (for Terbium) and ~520 nm (for Fluorescein).[18] A time delay of 50-100 µs is used to reduce background fluorescence.[17]
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the emission signal at 520 nm by the emission signal at 495 nm.
-
Plot the TR-FRET ratio against the compound concentration.
-
Determine the EC50 values from the resulting dose-response curves.
Alternative Cell-Free Assay: AlphaScreen
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay that can be used to screen for THR-β modulators.[19][20][21] The principle involves a donor bead that, upon excitation, generates singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal. The interaction between the THR-β LBD and a coactivator peptide brings the beads into proximity.[21][22]
Data Presentation: Quantitative Analysis of Known THR-β Agonists
The following tables summarize the in vitro potency and selectivity of several well-characterized THR-β agonists.
Table 1: In Vitro Potency (EC50/AC50) of THR-β Agonists
| Compound | Assay Type | THR-β EC50/AC50 (µM) | Reference(s) |
| Resmetirom (MGL-3196) | TR-FRET Coactivator Recruitment | 0.21 | [1] |
| Luciferase Reporter Gene Assay | 3.11 | [4] | |
| Luciferase Reporter Gene Assay | 1.98 | [14] | |
| Sobetirome (GC-1) | Receptor Activation | 0.16 | [8] |
| CS271011 | Luciferase Reporter Gene Assay | 0.65 | [4] |
Table 2: In Vitro Selectivity of THR-β Agonists (THR-α vs. THR-β)
| Compound | THR-α EC50/AC50 (µM) | Selectivity Ratio (THR-α EC50 / THR-β EC50) | Reference(s) |
| Resmetirom (MGL-3196) | 3.74 | ~18-fold | [1] |
| 149.0 | ~48-fold | [4] | |
| 192.1 | ~9-fold | [14] | |
| Sobetirome (GC-1) | 0.58 | ~3.6-fold | [8] |
| CS271011 | 35.17 | ~54-fold | [4] |
Assay Validation
For any HTS assay, it is crucial to perform proper validation to ensure data quality and reliability. Key validation parameters include:
-
Z'-factor: A statistical measure of the assay's quality, with a value > 0.5 being considered excellent for HTS.[6]
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from a positive control to that of a negative control.
-
Reproducibility: Consistency of the assay results across multiple plates and experimental runs.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for establishing and conducting high-throughput screening campaigns to identify and characterize novel THR-β agonists. The choice of assay format will depend on the specific resources and goals of the screening project. Both cell-based and cell-free assays, when properly validated, can serve as powerful tools in the discovery of new therapeutics for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders [frontiersin.org]
- 5. Efficacy and safety of Resmetirom, a selective thyroid hormone receptor-β agonist, in the treatment of metabolic dysfunction-associated steatotic liver disease (MASLD): a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Sobetirome and its Amide Prodrug Sob-AM2 Exert Thyromimetic Actions in Mct8-Deficient Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 12. opentrons.com [opentrons.com]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. CS27109, A Selective Thyroid Hormone Receptor-β Agonist Alleviates Metabolic-Associated Fatty Liver Disease in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eubopen.org [eubopen.org]
- 16. assaygenie.com [assaygenie.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of an HTS-compatible assay for discovery of RORα modulators using AlphaScreen® technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 22. taylorfrancis.com [taylorfrancis.com]
Application Note & Protocol: Quantification of Omzotirome and its Metabolites in Human Urine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Omzotirome (formerly TRC-150094) is a thyromimetic drug that acts as a metabolic modulator, currently in Phase III clinical trials for cardiometabolic-based chronic diseases.[1] As with any therapeutic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for evaluating its safety and efficacy. This application note provides a detailed protocol for the simultaneous quantification of this compound and its primary metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic studies have shown that this compound is metabolized to form glucuronide and sulfate (B86663) conjugates, with approximately 20% of the parent drug excreted unchanged in the urine.[2] This protocol is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for monitoring this compound and its metabolites in a clinical or preclinical research setting.
Metabolic Pathway
This compound primarily undergoes Phase II metabolism, where glucuronic acid or a sulfate group is conjugated to the parent molecule to increase its water solubility and facilitate its excretion. The primary site of conjugation is the hydroxyl group on the indene (B144670) ring of this compound.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow
The following diagram outlines the key steps for the quantification of this compound and its metabolites in urine, from sample collection to data analysis.
Caption: Experimental workflow for urine sample analysis.
Quantitative Data Summary
The following table summarizes the reported quantification ranges for this compound and its metabolites in human urine from a Phase I clinical trial.[2] Researchers should establish and validate their own performance characteristics for this assay in their laboratory.
| Analyte | Quantification Range in Urine |
| This compound | 0.1 - 40 µg/mL |
| Metabolite M1 (presumed Glucuronide) | 0.1 - 40 µg/mL |
| Metabolite M2 (presumed Sulfate) | 50 - 5,000 ng/mL |
| Metabolite M3 (presumed Sulfate) | 10 - 1,000 ng/mL |
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound stable isotope-labeled internal standard (e.g., this compound-d4)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human urine (drug-free)
Sample Preparation
-
Urine Sample Collection and Storage: Collect urine samples in polypropylene (B1209903) tubes and store at -80°C until analysis.
-
Sample Thawing and Centrifugation: Thaw urine samples at room temperature. Vortex for 10 seconds and centrifuge at 4000 x g for 10 minutes at 4°C to remove particulate matter.
-
Internal Standard Spiking: To 100 µL of the urine supernatant, add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d4 in 50:50 methanol:water).
-
Enzymatic Hydrolysis: Add 200 µL of 0.2 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution. Vortex and incubate at 37°C for 4 hours to cleave the glucuronide and sulfate conjugates.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the entire hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) This compound [To be determined empirically] [To be determined empirically] This compound-d4 (IS) [To be determined empirically] [To be determined empirically] | Metabolites (post-hydrolysis) | [Same as this compound] | [Same as this compound] |
Note: The exact m/z values for precursor and product ions must be optimized by infusing the reference standards into the mass spectrometer.
Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound reference standard into drug-free urine and processing the samples as described above.
-
Quantification: Quantify the concentration of this compound and its metabolites in the unknown samples by interpolating the peak area ratios (analyte/internal standard) against the calibration curve. The concentration of the metabolites is determined as the aglycone (this compound) equivalent after hydrolysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound and its metabolites in human urine. The described LC-MS/MS method is sensitive and specific, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The provided workflow and protocols can be adapted and validated by individual laboratories to meet their specific research needs.
References
Application Notes and Protocols: Cell-Based Assays for Measuring Omzotirome's Effect on Lipogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omzotirome is a selective thyroid hormone receptor-beta (THR-β) agonist designed to modulate metabolic pathways, offering therapeutic potential for conditions such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[1][2] Thyroid hormones are critical regulators of hepatic lipid metabolism.[3][4] The activation of THR-β in the liver is known to influence the expression of genes involved in both fatty acid oxidation and de novo lipogenesis (DNL).[5] Specifically, thyroid hormones can modulate the expression of key lipogenic enzymes like Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).[6] This regulation is often mediated through transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[3][7][8]
These application notes provide detailed protocols for cell-based assays to quantitatively assess the effect of this compound on lipogenesis in relevant cell models, such as hepatocytes and preadipocytes. The described assays are fundamental tools for characterizing the mechanism of action of this compound and similar compounds in a preclinical setting.
Key Experimental Approaches
Two primary methods are detailed to provide a comprehensive analysis of this compound's effect on lipogenesis:
-
Oil Red O Staining for Intracellular Lipid Accumulation: A colorimetric assay to visualize and quantify the accumulation of neutral lipids in cells. This method provides a straightforward assessment of the overall impact on cellular lipid content.
-
[¹⁴C]-Acetate Incorporation Assay for De Novo Lipogenesis: A radiometric assay that directly measures the rate of new fatty acid synthesis by tracking the incorporation of a radiolabeled precursor into cellular lipids.
Protocol 1: Oil Red O Staining for Lipid Accumulation in 3T3-L1 Adipocytes
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent quantification of lipid accumulation following treatment with this compound.[9][10][11]
Materials and Reagents
-
3T3-L1 preadipocytes
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum
-
Penicillin-Streptomycin solution
-
Insulin, Dexamethasone, 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
This compound (various concentrations)
-
Phosphate Buffered Saline (PBS)
-
Formalin (10%)
-
Oil Red O staining solution
-
Isopropanol (B130326) (100%)
-
96-well clear-bottom plates
-
Microplate reader
Experimental Protocol
Day 1-2: Seeding of 3T3-L1 Preadipocytes
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density that allows them to reach confluence in 2 days.
Day 3-5: Induction of Adipogenesis
-
Two days post-confluence, replace the medium with differentiation medium I (DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 10 µg/mL insulin).
-
Incubate for 48 hours.
Day 6-10: Maturation and this compound Treatment
-
Replace the medium with differentiation medium II (DMEM, 10% FBS, 10 µg/mL insulin) containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.
-
Replenish the medium with fresh differentiation medium II containing this compound every 2 days for 4-6 days.
Day 11: Oil Red O Staining and Quantification
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30 minutes at room temperature.
-
Wash the cells with distilled water and then with 60% isopropanol.
-
Add Oil Red O working solution to each well and incubate for 20 minutes.
-
Wash the wells extensively with distilled water.
-
Visually inspect the cells under a microscope for red lipid droplets.
-
Add 100% isopropanol to each well to elute the stain.
-
Read the absorbance at 490-520 nm using a microplate reader.
Data Presentation
| This compound Concentration | Absorbance at 492 nm (Mean ± SD) | % Inhibition of Lipid Accumulation |
| Vehicle Control | 0.85 ± 0.05 | 0% |
| 0.1 nM | 0.82 ± 0.06 | 3.5% |
| 1 nM | 0.75 ± 0.04 | 11.8% |
| 10 nM | 0.61 ± 0.05 | 28.2% |
| 100 nM | 0.42 ± 0.03 | 50.6% |
| 1 µM | 0.25 ± 0.02 | 70.6% |
| 10 µM | 0.18 ± 0.02 | 78.8% |
Protocol 2: [¹⁴C]-Acetate Incorporation Assay in Primary Hepatocytes
This protocol measures the rate of de novo lipogenesis in primary hepatocytes by quantifying the incorporation of radiolabeled acetate (B1210297) into newly synthesized lipids.[12][13][14]
Materials and Reagents
-
Primary hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium)
-
This compound (various concentrations)
-
[¹⁴C]-Sodium Acetate
-
PBS
-
Scintillation fluid
-
Scintillation counter
-
Reagents for lipid extraction (e.g., chloroform:methanol)
-
Reagents for protein quantification (e.g., BCA assay kit)
Experimental Protocol
Day 1: Plating of Primary Hepatocytes
-
Isolate primary hepatocytes from a suitable animal model.
-
Plate the hepatocytes on collagen-coated plates in hepatocyte culture medium.
-
Allow the cells to attach for 4-6 hours.
Day 2: this compound Treatment
-
Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubate for 24-48 hours.
Day 3: [¹⁴C]-Acetate Labeling and Lipid Extraction
-
Add [¹⁴C]-acetate (e.g., 1 µCi/mL) to each well and incubate for 2-4 hours.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract total lipids using a suitable method (e.g., Bligh-Dyer extraction with chloroform:methanol).
-
Separate the lipid-containing organic phase.
-
Evaporate the solvent and resuspend the lipid extract in scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
In parallel wells, quantify the total protein content for normalization.
Data Presentation
| This compound Concentration | ¹⁴C Incorporation (DPM/µg protein) (Mean ± SD) | % Change in De Novo Lipogenesis |
| Vehicle Control | 1500 ± 120 | 0% |
| 0.1 nM | 1450 ± 110 | -3.3% |
| 1 nM | 1300 ± 95 | -13.3% |
| 10 nM | 1050 ± 80 | -30.0% |
| 100 nM | 700 ± 65 | -53.3% |
| 1 µM | 450 ± 50 | -70.0% |
| 10 µM | 300 ± 40 | -80.0% |
Visualizations
Signaling Pathway of this compound in Hepatic Lipogenesis
Caption: this compound's proposed mechanism on hepatic lipogenesis.
Experimental Workflow for Assessing this compound's Effect
Caption: General workflow for cell-based lipogenesis assays.
References
- 1. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 2. THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug [xiahepublishing.com]
- 3. Thyroid hormone signaling promotes hepatic lipogenesis through the transcription factor ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of hepatic gene expression by lipogenic diet and thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tissue-specific regulation of lipogenic mRNAs by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thyroid hormone signaling promotes hepatic lipogenesis through the transcription factor ChREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Role of Thyroid Receptor β Agonists in the Treatment of Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Long-Term Safety Assessment of Omzotirome in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omzotirome (formerly TRC-150094) is a selective thyromimetic drug that acts as a thyroid hormone receptor-beta (THR-β) agonist.[1] It is currently in Phase III clinical trials for the treatment of cardiometabolic diseases such as dyslipidemia, hyperglycemia, and hypertension.[2][3] As with any drug candidate intended for chronic use, a thorough evaluation of its long-term safety profile is a critical component of the preclinical development program. These application notes provide a detailed framework and experimental protocols for conducting a comprehensive long-term safety and toxicity study of this compound in a rat model, adhering to international regulatory guidelines.
The primary objective of this long-term study is to characterize the potential toxic effects of this compound following repeated administration over an extended period in rats. This includes identifying potential target organs of toxicity, establishing a No-Observed-Adverse-Effect Level (NOAEL), and understanding the dose-response relationship for any observed adverse effects.
Experimental Design and Rationale
This protocol outlines a 6-month chronic oral toxicity study in Sprague-Dawley rats, a commonly used rodent model in preclinical safety assessment. The study design is based on guidelines from the Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[2][4]
Key Components of the Study:
-
Test System: Sprague-Dawley rats (equal numbers of males and females).
-
Route of Administration: Oral gavage, reflecting the intended clinical route.
-
Dosage Levels: A control group and at least three dose levels (low, mid, and high).
-
Duration: 6 months, with an interim assessment at 3 months.
-
Endpoints: Comprehensive evaluation including clinical observations, body and organ weights, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and extensive histopathological examination.
Logical Workflow of the Long-Term Safety Study
Caption: Experimental workflow for the long-term safety study of this compound in rats.
Detailed Experimental Protocols
Animal Husbandry and Care
-
Species and Strain: Sprague-Dawley rats.
-
Age: 6-8 weeks old at the start of dosing.
-
Housing: Housed in environmentally controlled rooms (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).
-
Diet and Water: Standard rodent chow and water will be available ad libitum.
Dose Formulation and Administration
-
Dose Groups:
-
Group 1: Control (Vehicle)
-
Group 2: Low Dose
-
Group 3: Mid Dose
-
Group 4: High Dose
-
-
Dose Selection Rationale: Dose levels should be based on results from prior short-term toxicity studies. The high dose should elicit minimal, non-lethal toxicity, the low dose should produce no observable adverse effects, and the mid-dose should be intermediate.
-
Administration: this compound will be administered once daily via oral gavage. The vehicle should be an appropriate, non-toxic solvent.
In-Life Observations and Measurements
-
Clinical Observations: Animals will be observed twice daily for signs of morbidity and mortality. Detailed clinical examinations will be performed weekly.
-
Body Weight and Food Consumption: Individual body weights and food consumption will be recorded weekly for the first 13 weeks and monthly thereafter.
-
Ophthalmology: Ophthalmic examinations will be conducted on all animals prior to the start of the study and at 3 and 6 months.
Clinical Pathology
Blood and urine samples will be collected at 3 and 6 months for hematology, clinical chemistry, and urinalysis.
-
Hematology: Parameters will include red blood cell count, white blood cell count with differential, hemoglobin concentration, hematocrit, platelet count, and red cell indices.
-
Clinical Chemistry: Key parameters will include alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea (B33335) nitrogen (BUN), creatinine, glucose, total protein, albumin, globulin, cholesterol, triglycerides, and thyroid hormones (T3, T4, TSH).
-
Urinalysis: Volume, specific gravity, pH, protein, glucose, ketones, bilirubin, and microscopic examination of sediment will be assessed.
Necropsy and Histopathology
-
Interim and Terminal Sacrifice: Animals will be euthanized at 3 months (interim) and 6 months (terminal) for pathological evaluation.
-
Gross Necropsy: A full necropsy will be performed on all animals. The location, size, and appearance of all gross lesions will be recorded.
-
Organ Weights: Key organs (e.g., liver, kidneys, heart, brain, spleen, adrenal glands, thyroid glands, gonads) will be weighed.
-
Histopathology: A comprehensive list of tissues from all control and high-dose animals will be processed for microscopic examination. Any gross lesions and target organs from the mid and low-dose groups will also be examined.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between dose groups.
Table 1: Hypothetical Mean Body Weights (g) in Rats Treated with this compound
| Time Point | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) | Control (Female) | Low Dose (Female) | Mid Dose (Female) | High Dose (Female) |
| Week 1 | 250 ± 15 | 248 ± 14 | 245 ± 16 | 240 ± 15 | 180 ± 10 | 178 ± 9 | 175 ± 11 | 170 ± 10 |
| Week 13 | 450 ± 25 | 445 ± 23 | 430 ± 26 | 410 ± 24 | 280 ± 15 | 275 ± 14 | 260 ± 16 | 245 ± 15 |
| Week 26 | 550 ± 30 | 540 ± 28 | 510 ± 32 | 480 ± 30 | 350 ± 20 | 340 ± 18 | 315 ± 22 | 290 ± 20 |
Table 2: Hypothetical Mean Clinical Chemistry Parameters at 6 Months
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| ALT (U/L) | 35 ± 5 | 36 ± 6 | 40 ± 7 | 45 ± 8 |
| AST (U/L) | 80 ± 10 | 82 ± 12 | 88 ± 14 | 95 ± 15 |
| Cholesterol (mg/dL) | 70 ± 8 | 60 ± 7 | 50 ± 6 | 40 ± 5 |
| Triglycerides (mg/dL) | 100 ± 15 | 85 ± 12 | 70 ± 10 | 55 ± 8 |
| TSH (ng/mL) | 2.5 ± 0.5 | 2.0 ± 0.4 | 1.5 ± 0.3 | 1.0 ± 0.2** |
| Free T4 (ng/dL) | 2.0 ± 0.3 | 1.8 ± 0.3 | 1.6 ± 0.2 | 1.4 ± 0.2 |
| p < 0.05, *p < 0.01 compared to control |
Signaling Pathway and Mechanism of Action
This compound selectively activates THR-β, which is predominantly expressed in the liver. This activation leads to the regulation of genes involved in lipid and glucose metabolism.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via THR-β activation.
Conclusion
The provided experimental design and protocols offer a robust framework for the long-term safety assessment of this compound in rats. Adherence to these guidelines will ensure the generation of high-quality, reliable data suitable for regulatory submission and for making informed decisions about the continued development of this compound. Careful monitoring of class-specific effects, such as those on the thyroid axis, and a comprehensive histopathological evaluation are paramount to fully characterizing the safety profile of this promising therapeutic agent.
References
- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 3. This compound - Torrent Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. umwelt-online.de [umwelt-online.de]
Application Notes: Immunohistochemical Analysis of THR-beta Expression in Omzotirome Studies
References
- 1. This compound - Torrent Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 3. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 4. The Role of Thyroid Hormones in Hepatocyte Proliferation and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyroid Hormone Receptor β (TRβ) and Liver X Receptor (LXR) Regulate Carbohydrate-response Element-binding Protein (ChREBP) Expression in a Tissue-selective Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]
- 8. academic.oup.com [academic.oup.com]
- 9. bosterbio.com [bosterbio.com]
- 10. abcepta.com [abcepta.com]
Application Notes and Protocols for Omzotirome Research in Zucker Fatty Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Zucker fatty rat (ZFR) is a widely utilized model of genetic obesity, insulin (B600854) resistance, and dyslipidemia, making it a relevant preclinical model for studying metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). These rats possess a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, obesity, hyperinsulinemia, and hyperlipidemia.[1][2] Omzotirome (Resmetirom, MGL-3196) is a liver-directed, selective thyroid hormone receptor-β (THR-β) agonist.[3] Activation of THR-β in the liver is known to play a crucial role in lipid metabolism.[4] While direct studies of this compound in Zucker fatty rats are not extensively published, this document outlines detailed application notes and protocols based on research with similar compounds and in other relevant animal models to guide the investigation of this compound's therapeutic potential in the ZFR model.
Rationale for Using Zucker Fatty Rats in this compound Research
Zucker fatty rats recapitulate key aspects of human metabolic syndrome and NASH, including:
-
Obesity and Hyperphagia: Due to the leptin receptor mutation.
-
Hyperlipidemia: Characterized by elevated plasma triglycerides and cholesterol.[5]
-
Insulin Resistance: A central feature of the ZFR phenotype.[1]
-
Hepatic Steatosis: Significant accumulation of fat in the liver.[6][7]
This compound's mechanism as a THR-β agonist suggests it would directly target the dysregulated lipid metabolism and hepatic steatosis present in ZFRs. Research on other THR-β agonists in rodent models has demonstrated their efficacy in reducing hepatic triglycerides.[8] Therefore, the ZFR model is highly suitable for evaluating the efficacy and mechanism of action of this compound on these key pathological features.
Experimental Design and Workflow
A typical preclinical study evaluating this compound in Zucker fatty rats would involve the following workflow:
Caption: A generalized experimental workflow for evaluating this compound in Zucker fatty rats.
Key Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Objective: To assess improvements in glucose tolerance following this compound treatment.
Protocol:
-
Fast male Zucker fatty rats overnight (approximately 16 hours) with free access to water.[9][10]
-
Record baseline blood glucose from the tail vein using a glucometer. This is the 0-minute time point.[11]
-
Administer this compound or vehicle control via oral gavage.
-
After 30-60 minutes, administer a glucose solution (2 g/kg body weight) via oral gavage.[12][13]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration from the tail vein.[10][12]
-
Plot blood glucose concentration against time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp
Objective: To provide a definitive measure of insulin sensitivity.
Protocol:
-
Surgically implant catheters into the jugular vein and carotid artery of the rats 5-7 days prior to the clamp procedure to allow for recovery.[14][15][16]
-
Fast the rats overnight before the experiment.
-
On the day of the clamp, connect the jugular vein catheter to an infusion pump for a primed-continuous infusion of human insulin (e.g., 2.0-20 mU/kg/min).[15][16]
-
Connect the carotid artery catheter for blood sampling.
-
Initiate insulin infusion. Monitor blood glucose every 10-20 minutes.[15]
-
Infuse a variable rate of 20-50% glucose solution through the jugular vein to maintain euglycemia (basal glucose levels).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Liver Histology for Steatosis Assessment
Objective: To visually and quantitatively assess the reduction in hepatic fat accumulation.
Protocol:
-
At the end of the treatment period, euthanize the rats and immediately excise the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding.
-
Embed another portion in Optimal Cutting Temperature (OCT) compound and freeze for cryosectioning.
-
For paraffin-embedded tissue, section and stain with Hematoxylin and Eosin (H&E) to observe liver morphology and steatosis.[17][18]
-
For frozen tissue, section and stain with Oil Red O to specifically visualize neutral lipids.[19]
-
Score the degree of steatosis based on the percentage of hepatocytes containing lipid droplets.[6][19]
Hepatic Gene Expression Analysis
Objective: To elucidate the molecular mechanisms of this compound in the liver.
Protocol:
-
Excise a portion of the liver, snap-freeze in liquid nitrogen, and store at -80°C.
-
Isolate total RNA from the liver tissue using a suitable kit (e.g., TRIzol reagent).[20][21]
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.[21]
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes for target genes involved in lipid metabolism (e.g., SREBP-1c, ACC, FASn, CPT1a), and THR-β target genes.
-
Normalize the expression of target genes to a stable reference gene (e.g., Rplp1, Hprt1).[22][23]
Anticipated Effects of this compound in Zucker Fatty Rats
Based on its mechanism of action and data from related studies, this compound is expected to elicit the following effects in Zucker fatty rats.
Quantitative Data Summary
The following tables summarize the expected outcomes based on preclinical studies of THR-β agonists.
Table 1: Metabolic Parameters
| Parameter | Vehicle Control (ZFR) | This compound-treated (ZFR) | Expected Outcome |
| Body Weight (g) | Increase | Modest or no change | Minimal direct effect on body weight |
| Food Intake ( g/day ) | High | No significant change | This compound is not an appetite suppressant |
| Plasma Triglycerides (mg/dL) | Elevated | Significantly Reduced | Improved lipid clearance and reduced synthesis |
| Plasma Cholesterol (mg/dL) | Elevated | Significantly Reduced | Increased LDL receptor expression |
| Fasting Blood Glucose (mg/dL) | Normal to slightly elevated | No significant change or slight increase | Variable effects on glucose homeostasis |
| Fasting Insulin (ng/mL) | Elevated | No significant change or slight increase | Potential for impaired insulin sensitivity as a side effect |
Table 2: Liver Parameters
| Parameter | Vehicle Control (ZFR) | This compound-treated (ZFR) | Expected Outcome |
| Liver Weight (g) | Increased | Reduced | Reduction in hepatic fat content |
| Hepatic Triglyceride Content (mg/g) | High | Significantly Reduced | Direct effect on hepatic lipid metabolism |
| Steatosis Score (Histology) | High | Significantly Reduced | Amelioration of fatty liver |
| Hepatic CPT1a mRNA Expression | Baseline | Increased | Increased fatty acid oxidation |
| Hepatic SREBP-1c mRNA Expression | Elevated | Reduced | Decreased de novo lipogenesis |
Signaling Pathways
This compound is expected to modulate key signaling pathways involved in lipid metabolism and inflammation in the liver of Zucker fatty rats.
THR-β Signaling Pathway in Hepatocytes
Caption: this compound activates hepatic THR-β to modulate genes involved in lipid metabolism.
Potential Anti-inflammatory Signaling
Preclinical studies with this compound in other models have shown effects on inflammatory pathways.
Caption: Potential anti-inflammatory mechanism of this compound via RGS5-mediated inhibition of STAT3 and NF-κB.
Conclusion
The Zucker fatty rat presents a robust model for investigating the therapeutic effects of this compound on key features of metabolic syndrome and NASH. The protocols and expected outcomes detailed in these application notes provide a comprehensive framework for researchers to design and execute preclinical studies. Such investigations will be crucial in further elucidating the mechanisms of action of this compound and its potential as a treatment for metabolic liver disease.
References
- 1. Metabolomic Study of Aging in fa/fa Rats: Multiplatform Urine and Serum Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zucker rats as an experimental model for the study of various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Hepatic stereological analysis in obese Zucker rats (Leprfa) with dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. e-jarb.org [e-jarb.org]
- 12. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 13. olac.berkeley.edu [olac.berkeley.edu]
- 14. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Global Gene Expression and Pathway Analysis of Liver Obtained After 8 and 16 Weeks of Feeding Soy Isolate- or Casein-Based Diets in Male Obese Zucker Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An integrative approach to assessing effects of a short-term Western diet on gene expression in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selection of reference genes for expression analyses in liver of rats with impaired glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Selection of reference genes for expression analyses in liver of rats with impaired glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Effect of Omzotirome on Cellular Respiration using the Seahorse XF Cell Mito Stress Test
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Cell Mito Stress Test to investigate the effects of Omzotirome, a selective thyroid hormone receptor-beta (THR-β) agonist, on cellular respiration and mitochondrial function. By measuring the oxygen consumption rate (OCR) in live cells, researchers can elucidate the bioenergetic impact of this compound, providing critical insights into its mechanism of action and potential therapeutic effects.
Introduction
This compound (formerly known as GC-1 or Sobetirome) is a synthetic, liver-directed, selective THR-β agonist.[1][2] THR-β activation plays a crucial role in regulating metabolism, particularly in the liver, where it influences lipid metabolism, glucose homeostasis, and energy expenditure.[3] Thyroid hormones are known to increase energy expenditure by affecting ATP consumption, mitochondrial biogenesis, and activation.[1] Selective THR-β agonists like this compound aim to harness the metabolic benefits of thyroid hormone action while minimizing the adverse effects associated with non-selective activation of both THR-α and THR-β receptors, such as increased heart rate.[3]
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production. The Agilent Seahorse XF Cell Mito Stress Test is a gold standard assay for assessing mitochondrial function in real-time.[4] This assay measures key parameters of cellular respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, by using a series of mitochondrial inhibitors.[5][6] This protocol details the application of the Seahorse XF Cell Mito Stress Test to evaluate how this compound modulates mitochondrial function in a relevant cell line (e.g., HepG2 human hepatoma cells).
Principle of the Assay
The Seahorse XF Cell Mito Stress Test works by sequentially injecting four compounds that target different components of the electron transport chain (ETC) to reveal a comprehensive profile of mitochondrial respiration.[6] The oxygen consumption rate (OCR) is measured in real-time to determine the following key parameters:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-Linked Respiration: The portion of basal respiration used for ATP synthesis, revealed by inhibiting ATP synthase with oligomycin.
-
Maximal Respiration: The maximum rate of respiration the cell can achieve, induced by the uncoupling agent FCCP.[4]
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.[4]
-
Non-Mitochondrial Respiration: Oxygen consumption from cellular processes outside of the mitochondria, determined after shutting down mitochondrial respiration with a mixture of rotenone (B1679576) and antimycin A.[4]
Materials and Reagents
-
Agilent Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Calibrant
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[4][7]
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Cell line of interest (e.g., HepG2 cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Trypsin-EDTA
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate (B1213749), and glutamine)[5]
-
Phosphate-Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Non-CO2 incubator (37°C)
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Day 1: Cell Seeding
-
Harvest and count cells (e.g., HepG2).
-
Seed the cells in an Agilent Seahorse XF cell culture microplate at a pre-determined optimal density. For HepG2 cells, a density of 2 x 10^4 to 4 x 10^4 cells per well is a good starting point.
-
Include control wells (no cells) for background correction.
-
Incubate the plate overnight in a CO2 incubator at 37°C.
Day 2: this compound Treatment and Assay Preparation
-
This compound Preparation: Prepare fresh dilutions of this compound in the appropriate cell culture medium. A dose-response experiment is recommended to determine the optimal concentration. Include a vehicle control group.
-
Cell Treatment: Remove the cell culture plate from the incubator and replace the medium with the prepared this compound-containing medium or vehicle control medium.
-
Incubate the cells for the desired treatment period (e.g., 24 hours) in a CO2 incubator at 37°C.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.
Day 3: Seahorse XF Assay
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with glucose (10 mM), sodium pyruvate (1 mM), and L-glutamine (2 mM). Adjust the pH to 7.4.
-
Prepare Inhibitor Solutions: Reconstitute the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the prepared assay medium to the desired final concentrations. These will be loaded into the injection ports of the sensor cartridge.
-
Cell Plate Preparation:
-
Remove the cell culture plate from the incubator.
-
Wash the cells twice with the pre-warmed Seahorse XF assay medium.[5]
-
Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate).[5]
-
Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration.[5]
-
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors into the appropriate ports.
-
Run the Assay:
-
Place the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with your cell culture plate and start the assay.
-
The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the inhibitors and measuring OCR after each injection.
-
Data Presentation
The quantitative data obtained from the Seahorse XF Cell Mito Stress Test should be summarized in tables for clear comparison between the control and this compound-treated groups.
Table 1: Key Parameters of Mitochondrial Respiration in Response to this compound Treatment
| Treatment Group | Basal Respiration (pmol O2/min) | ATP-Linked Respiration (pmol O2/min) | Maximal Respiration (pmol O2/min) | Spare Respiratory Capacity (pmol O2/min) | Proton Leak (pmol O2/min) | Non-Mitochondrial Respiration (pmol O2/min) |
| Vehicle Control | ||||||
| This compound (Dose 1) | ||||||
| This compound (Dose 2) | ||||||
| This compound (Dose 3) |
Data should be presented as mean ± standard deviation.
Expected Results and Interpretation
Based on the known mechanism of THR-β agonists, treatment with this compound is expected to increase mitochondrial activity.[8][9] This would likely manifest as:
-
Increased Basal Respiration: Reflecting a higher overall metabolic rate.
-
Increased ATP-Linked Respiration: Indicating a greater demand for ATP production.
-
Increased Maximal Respiration: Suggesting an enhancement in the capacity of the electron transport chain.
-
Increased Spare Respiratory Capacity: Implying a greater ability of the cells to respond to energetic stress.
A significant increase in these parameters in this compound-treated cells compared to the vehicle control would suggest that this compound enhances mitochondrial respiration, consistent with its role as a metabolic regulator.
Visualizations
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test to evaluate this compound.
Caption: Signaling pathway of this compound leading to increased cellular respiration.
References
- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are THR-β agonists and how do they work? [synapse.patsnap.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. content.protocols.io [content.protocols.io]
- 8. T3 and the thyroid hormone beta-receptor agonist GC-1 differentially affect metabolic capacity and oxidative damage in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
Application Notes and Protocols for Establishing a Stable Cell Line for Omzotirome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omzotirome (formerly TRC-150094) is a novel thyromimetic drug that acts as a thyroid hormone receptor (THR) agonist. It is currently in Phase III clinical trials for the treatment of metabolic diseases, including dyslipidemia and diabetes mellitus. This compound is designed to selectively target THRs in the liver, thereby eliciting the beneficial metabolic effects of thyroid hormone while minimizing potential side effects in other tissues. To facilitate further research into the mechanism of action and therapeutic potential of this compound, the establishment of a stable cell line expressing the relevant THR isoform is a critical first step.
This document provides detailed protocols for the generation, selection, and validation of a stable cell line for this compound research. The protocols are designed to be adaptable to various host cell lines, with a particular focus on human embryonic kidney 293 (HEK293) cells, a commonly used line for their high transfection efficiency and robust growth characteristics. Additionally, protocols for downstream functional assays, such as quantitative PCR (qPCR) and Western blotting, are included to enable the characterization of the cellular response to this compound.
Data Presentation
Illustrative Quantitative Data
The following tables present illustrative data that could be generated using the protocols described in this document. This data is intended to serve as an example of expected results and should be replaced with experimentally derived data.
Table 1: Illustrative Dose-Response of this compound on Target Gene Expression in a Stable THRβ-Expressing HEK293 Cell Line
| This compound Concentration (nM) | Target Gene A (Fold Change vs. Vehicle) | Target Gene B (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.2 | 1.5 ± 0.1 |
| 10 | 4.5 ± 0.4 | 3.2 ± 0.3 |
| 100 | 12.1 ± 1.1 | 8.7 ± 0.9 |
| 1000 | 15.3 ± 1.5 | 10.5 ± 1.2 |
| EC50 (nM) | ~25 | ~30 |
Data are presented as mean ± standard deviation from a representative qPCR experiment.
Table 2: Illustrative Effect of this compound on PI3K/Akt Pathway Activation in a Stable THRβ-Expressing HEK293 Cell Line
| Treatment (100 nM) | p-Akt/Total Akt Ratio (Normalized to Vehicle) | p-mTOR/Total mTOR Ratio (Normalized to Vehicle) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (15 min) | 2.5 ± 0.3 | 1.8 ± 0.2 |
| This compound (30 min) | 3.8 ± 0.4 | 2.9 ± 0.3 |
| This compound (60 min) | 2.1 ± 0.2 | 1.5 ± 0.1 |
Data are presented as mean ± standard deviation from a representative Western blot densitometry analysis.
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing Thyroid Hormone Receptor Beta (THRβ)
This protocol describes the generation of a stable cell line using plasmid transfection and antibiotic selection.
Materials:
-
HEK293 cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Expression vector containing human THRβ cDNA and a selectable marker (e.g., neomycin resistance gene)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
G418 (Geneticin)
-
6-well plates, 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Methodology:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare the DNA-lipid complex according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the complex to the cells and incubate for 24-48 hours.
-
-
Selection:
-
After 48 hours, passage the cells into a new 6-well plate and add culture medium containing the appropriate concentration of G418. This concentration should be predetermined by generating a kill curve for your specific HEK293 cells.
-
Replace the selective medium every 3-4 days.
-
-
Single-Cell Cloning:
-
After 2-3 weeks of selection, distinct antibiotic-resistant colonies should be visible.
-
Wash the cells with PBS and add a small amount of trypsin-EDTA to a cloning cylinder placed over a well-isolated colony.
-
Transfer the detached cells to a well of a 96-well plate containing fresh culture medium.
-
Expand the single-cell clones.
-
-
Validation:
-
Validate the expression of THRβ in the expanded clones by Western blot and qPCR.
-
Select a high-expressing, healthy clone for cryopreservation and further experiments.
-
Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression Analysis
This protocol is for quantifying the expression of THR target genes in response to this compound treatment.
Materials:
-
Stable THRβ-expressing HEK293 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Methodology:
-
Cell Treatment: Seed the stable cells in a 12-well plate and allow them to attach overnight. Treat the cells with a range of this compound concentrations (e.g., 0-1000 nM) for a specified time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, primers, and master mix.
-
Run the qPCR reaction using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Protocol 3: Western Blot for PI3K/Akt Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway following this compound treatment.
Materials:
-
Stable THRβ-expressing HEK293 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualization
Caption: Experimental workflow for stable cell line generation and functional analysis.
Caption: this compound signaling pathways: genomic and non-genomic.
Application Note: Assessing Omzotirome's Effect on Hepatic Steatosis with In Vivo Imaging
Introduction
Omzotirome (formerly VK2809) is a novel, orally available, liver-directed small molecule designed to selectively activate the thyroid hormone receptor beta (THR-β).[1][2] This selectivity is key to its therapeutic potential in metabolic disorders like Nonalcoholic Steatohepatitis (NASH) and Nonalcoholic Fatty Liver Disease (NAFLD).[1][2] By activating THR-β in the liver, this compound stimulates fatty acid oxidation and reduces lipoprotein levels, addressing the core issue of hepatic steatosis—the accumulation of fat in the liver.[1][3] Quantifying changes in liver fat is crucial for evaluating the efficacy of therapeutic agents like this compound. While liver biopsy is the historical gold standard, it is invasive and prone to sampling error.[4] Consequently, non-invasive in vivo imaging techniques, particularly Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF), have become the standard for accurately and reproducibly quantifying hepatic steatosis in clinical trials.[4][5][6]
Mechanism of Action: THR-β Agonism
This compound's therapeutic effect stems from its selective agonism of THR-β, a nuclear receptor highly expressed in hepatocytes.[7][8] Activation of hepatic THR-β initiates a cascade of beneficial metabolic events:
-
Increased Fatty Acid Oxidation: It enhances mitochondrial biogenesis and β-oxidation, effectively increasing the liver's capacity to burn fat.[3][9]
-
Decreased Lipogenesis: It suppresses the synthesis of new fatty acids in the liver.[7]
-
Improved Lipid Profile: It leads to significant reductions in atherogenic lipids, including low-density lipoprotein cholesterol (LDL-C) and triglycerides.[1][10]
This targeted action on liver fat metabolism, without the adverse effects associated with non-selective thyroid hormone receptor activation, makes this compound a promising candidate for NASH treatment.[1][2]
Experimental Workflow for Clinical Assessment
A typical clinical trial workflow to assess the efficacy of this compound on hepatic steatosis using MRI-PDFF involves several key stages, from patient recruitment to data analysis. This non-invasive approach allows for longitudinal monitoring of treatment response.
Protocol: Liver Fat Quantification using MRI-PDFF
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a validated, non-invasive biomarker that quantifies the fraction of mobile protons in the liver attributable to fat.[5][11] It is considered the non-invasive reference standard for measuring hepatic steatosis.[4]
1. Patient Preparation:
-
Patients should fast for a minimum of 4 hours prior to the scan to minimize metabolic variability.
-
Screen for MRI contraindications (e.g., incompatible metallic implants, claustrophobia).
-
Provide instructions for breath-holding during the acquisition sequences.
2. MRI System & Setup:
-
System: 1.5T or 3T clinical MRI scanner.[12]
-
Coil: Use a torso phased-array coil for optimal signal-to-noise ratio.
-
Positioning: Patient is positioned supine, with the liver centered in the coil.
3. Image Acquisition:
-
Sequence: A 3D chemical-shift-encoded (CSE) gradient-echo sequence is employed. This acquires multiple echoes at different echo times (TEs) to separate the signals from water and fat protons.[13]
-
Corrections: The sequence and reconstruction algorithm must correct for potential confounders, including T1 bias and T2* decay, to ensure accurate PDFF measurement.[5][11]
-
Coverage: The entire liver should be imaged to account for potential heterogeneity in fat distribution.[14]
-
Breath-Hold: Data is acquired during a single, comfortable breath-hold (typically 15-20 seconds) to minimize motion artifacts.
4. Post-Processing and Analysis:
-
The acquired multi-echo data is processed using specialized software, often integrated into the MRI scanner or a third-party platform.
-
The software generates a PDFF map, a grayscale image where each pixel's intensity corresponds to the fat fraction percentage.[14]
-
To quantify the average liver fat, Regions of Interest (ROIs) are drawn on the PDFF map.
-
Place multiple circular ROIs (e.g., 20 mm diameter) in several liver segments across 2-3 representative slices, carefully avoiding major blood vessels and biliary ducts.[5][13]
-
The mean PDFF from all ROIs is calculated to represent the global liver fat percentage. Hepatic steatosis is typically defined as an MRI-PDFF value ≥ 5%.[5]
Data Presentation and Interpretation
The primary endpoint in clinical studies like the Phase 2b VOYAGE trial is the change in liver fat content from baseline.[1][15] Data should be summarized to clearly show the treatment effect compared to placebo.
Table 1: Change in Liver Fat (MRI-PDFF) at Week 12
| Treatment Group | N | Baseline MRI-PDFF (Median) | End of Treatment MRI-PDFF (Median) | Absolute Change from Baseline (Median) | Relative Change from Baseline (Median) |
| Placebo | 88 | 15.0% | 14.5% | -0.5% | -4% |
| This compound 5 mg QOD | 29 | 16.1% | 7.4% | -8.7% | -55% |
| This compound 10 mg QOD | 30 | 17.5% | 7.9% | -9.6% | -55% |
| Data derived from the Phase 2b VOYAGE study results.[1][15] |
Table 2: Responder Analysis at Week 12
| Treatment Group | N | Patients with ≥30% Relative Liver Fat Reduction |
| Placebo | 88 | 9 (10%) |
| This compound 5 mg QOD | 29 | 23 (79%) |
| This compound 10 mg QOD | 30 | 25 (83%) |
| A ≥30% relative reduction in MRI-PDFF is considered a clinically meaningful endpoint associated with a higher likelihood of histologic improvement in NASH.[1][6][10] |
Interpretation:
The results from the VOYAGE trial demonstrate that this compound leads to statistically significant and clinically meaningful reductions in hepatic fat as measured by MRI-PDFF.[1][10] Patients treated with this compound showed a median relative reduction in liver fat of up to 55% by week 12, with up to 85% of patients achieving at least a 30% reduction.[1][10][15] These robust reductions in hepatic steatosis, sustained through 52 weeks, highlight the efficacy of this compound and the utility of MRI-PDFF as a sensitive endpoint for evaluating treatment response.[15]
References
- 1. vikingtherapeutics.com [vikingtherapeutics.com]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Evaluation of Hepatic Steatosis Using Advanced Imaging Techniques: Focusing on New Quantitative Ultrasound Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-invasive methods for imaging hepatic steatosis and their clinical importance in NAFLD [escholarship.org]
- 7. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]
- 8. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Viking Therapeutics Announces Positive Top-Line Results from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 11. fda.gov [fda.gov]
- 12. qibawiki.rsna.org [qibawiki.rsna.org]
- 13. Validation of a standardized MRI method for liver fat and T2* quantification | PLOS One [journals.plos.org]
- 14. Quantification of Liver Fat with Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Omzotirome Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Omzotirome for successful in vitro experiments. The following information is curated to address common challenges and provide practical solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound solubility in a question-and-answer format.
Q1: My this compound powder is not dissolving in my aqueous buffer.
A1: this compound, like many small molecule drugs, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging.
-
Initial Step: First, create a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.
-
Co-solvents: If you require a higher concentration in your final working solution than what is achievable by diluting a DMSO stock, consider using a co-solvent system. Ethanol (B145695) can be a useful co-solvent. However, be mindful of the final concentration of the organic solvent in your cell culture or assay, as it can have cytotoxic effects. It is recommended to keep the final DMSO concentration below 0.5% and the final ethanol concentration below 1% in most cell-based assays, though the tolerance can be cell-line specific.
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. Although specific pKa data for this compound is not publicly available, its chemical structure suggests potential for ionization. Experiment with adjusting the pH of your buffer to see if it improves solubility. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH may be beneficial. Perform small-scale solubility tests at different pH values to determine the optimal condition.
Q2: I'm seeing precipitation when I add my this compound stock solution to the cell culture media.
A2: This is a common issue when a drug that is highly soluble in an organic solvent is introduced into an aqueous environment like cell culture media.
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Serial Dilutions: Instead of adding the concentrated stock directly to your media, perform serial dilutions in your media to gradually decrease the solvent concentration.
-
Increase Serum Concentration: If your experimental protocol allows, increasing the serum concentration in your cell culture media can help to keep hydrophobic compounds in solution through binding to albumin and other proteins.
-
Use of Pluronic F-68: For some applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically around 0.02%) to the final medium can help to maintain the solubility of hydrophobic compounds. However, you must validate that the surfactant does not interfere with your assay.
Q3: I'm concerned about the potential toxicity of the organic solvent in my cell-based assay.
A3: This is a valid concern. It is crucial to include a vehicle control in your experiments.
-
Vehicle Control: Your vehicle control should contain the same final concentration of the organic solvent (e.g., DMSO, ethanol) as your experimental samples. This will allow you to distinguish the effects of this compound from the effects of the solvent.
-
Minimize Solvent Concentration: Always aim to use the lowest possible concentration of the organic solvent that will keep your compound in solution.
-
Solvent Toxicity Test: If you are using a new cell line or a higher than usual solvent concentration, it is advisable to perform a solvent toxicity test to determine the maximum tolerable concentration for your specific experimental system.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting solvent for this compound?
Q: Can I sonicate or heat the solution to improve solubility?
A: Gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution of this compound in the initial organic solvent. However, be cautious with heating as it can potentially degrade the compound. Always check for any visible signs of degradation after such treatments. For aqueous solutions, these methods may temporarily increase solubility but can lead to precipitation as the solution cools.
Q: How should I store my this compound stock solution?
A: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, you would need to weigh out the molecular weight of this compound in milligrams (if the molecular weight is 328.41 g/mol , you would weigh 3.28 mg).
-
Dissolution: Add the appropriate volume of 100% DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Thawing: Thaw an aliquot of your 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm your cell culture media to 37°C.
-
Dilution: Perform a serial dilution of the this compound stock solution into the pre-warmed cell culture media to achieve your desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the stock to 999 µL of media). It is good practice to perform an intermediate dilution step to ensure accuracy.
-
Mixing: Mix gently by inverting or pipetting after each dilution step. Avoid vigorous vortexing which can cause the compound to precipitate out of the aqueous solution.
-
Immediate Use: Use the freshly prepared working solutions immediately in your experiments to minimize the risk of precipitation.
Quantitative Data Summary
Due to the limited availability of public data, a quantitative solubility table for this compound cannot be provided at this time. Researchers are encouraged to perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs. General solubility expectations for a compound of this nature are summarized below.
| Solvent | Expected Solubility | Notes |
| Water | Very Low | Expected to be poorly soluble in aqueous solutions. |
| PBS (pH 7.4) | Very Low | Similar to water, solubility is expected to be minimal. |
| DMSO | High | Commonly used to create high-concentration stock solutions. |
| Ethanol | Moderate | Can be used as a co-solvent to improve aqueous solubility. |
Visualizations
Signaling Pathway
This compound is a thyroid hormone receptor (THR) agonist. The diagram below illustrates the general signaling pathway of thyroid hormone receptors.
Caption: General signaling pathway for a thyroid hormone receptor agonist.
Experimental Workflow
The following diagram outlines a logical workflow for optimizing the solubility of a poorly soluble compound like this compound for in vitro experiments.
Technical Support Center: Omzotirome and Related Thyroid Hormone Receptor-Beta Agonists
Frequently Asked Questions (FAQs)
Q1: What are the common causes of Omzotirome (or related THR-β agonist) degradation in cell culture?
A1: Degradation of selective THR-β agonists in cell culture can be attributed to several factors:
-
Chemical Instability: The compound may be sensitive to components in the culture medium, leading to hydrolysis or oxidation.[1]
-
Enzymatic Degradation: Cells can release enzymes into the medium that may metabolize the compound.
-
Light Sensitivity: Exposure to light, especially UV rays, can cause photodegradation of the compound.
-
pH Instability: The compound may be stable only within a narrow pH range. The pH of the culture medium can shift during cell growth.
-
Adsorption: The compound may adsorb to the surface of plasticware (flasks, plates, and pipette tips).
Q2: How can I prepare a stable stock solution of a THR-β agonist?
A2: To prepare a stable stock solution, follow these steps:
-
Solvent Selection: Use a high-quality, anhydrous solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (B87167) (DMSO) is commonly used for this class of compounds.[2]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to the cell culture medium.[2]
-
Sterilization: If necessary, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent.[2]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Q3: What is the recommended working concentration for this compound-like compounds in cell culture?
A3: The optimal working concentration is cell-line and assay-dependent. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific application. For related compounds like Sobetirome (GC-1), concentrations in the nanomolar to low micromolar range (e.g., 10 nM to 1 µM) have been used.[3]
Q4: How often should I replace the cell culture medium containing the compound?
A4: The frequency of media changes depends on the stability of the compound in your specific culture conditions and the metabolic activity of your cells. For experiments lasting several days, it is advisable to replace the medium with freshly prepared compound every 24-48 hours to ensure a consistent concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time. | Compound degradation in the culture medium. | 1. Confirm Stock Solution Integrity: Test the activity of a fresh aliquot of your stock solution. 2. Optimize Media Conditions: Assess the stability of the compound in your specific cell culture medium without cells. You can use analytical methods like HPLC to quantify the compound's concentration over time.[4] 3. Increase Media Change Frequency: Replace the medium containing the fresh compound more frequently (e.g., every 24 hours). 4. Use Stabilizers: If the degradation pathway is known (e.g., oxidation), consider adding antioxidants to the medium. |
| Inconsistent experimental results. | 1. Inaccurate initial concentration due to adsorption to plastics. 2. Variability in compound concentration due to degradation. 3. Cell culture contamination.[][6][7] | 1. Use Low-Binding Plasticware: Utilize low-protein-binding microplates and pipette tips. 2. Pre-condition Plates: Before adding cells, incubate the wells with a medium containing the compound to saturate non-specific binding sites. 3. Standardize Protocols: Ensure consistent timing of media changes and compound addition. 4. Test for Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants.[7][8] |
| Cell toxicity observed at expected effective concentrations. | 1. Solvent (e.g., DMSO) toxicity. 2. Compound degradation into a toxic byproduct. 3. Off-target effects of the compound. | 1. Vehicle Control: Always include a vehicle control (medium with the same concentration of solvent) in your experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). 2. Purity Analysis: Check the purity of your compound stock. 3. Dose-Response Curve: Perform a detailed cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. |
Experimental Protocols
Protocol 1: Preparation of this compound-like Compound Stock Solution
Materials:
-
THR-β agonist powder
-
Cell culture grade Dimethyl sulfoxide (DMSO)[2]
-
Sterile, low-binding microcentrifuge tubes
-
Sterile, solvent-compatible 0.22 µm syringe filter (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of the compound powder.
-
Dissolve the powder in cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may assist dissolution.[2]
-
(Optional) If sterilization is required, filter the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use, light-protected, low-binding microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
Protocol 2: Assessment of Compound Stability in Cell Culture Medium
Materials:
-
THR-β agonist stock solution
-
Complete cell culture medium (for your specific cell line)
-
Sterile multi-well culture plates
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable analytical method.[4]
Procedure:
-
Prepare the working concentration of the THR-β agonist in the complete cell culture medium.
-
Add the medium containing the compound to multiple wells of a sterile culture plate.
-
Incubate the plate at 37°C with 5% CO2.
-
At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), collect an aliquot of the medium from a designated well for each time point.
-
Store the collected aliquots at -80°C until analysis.
-
Quantify the concentration of the compound in each aliquot using a validated HPLC method or another appropriate analytical technique.
-
Plot the concentration of the compound as a function of time to determine its stability profile in the cell culture medium.
Visualizations
Caption: Experimental workflow for cell-based assays with THR-β agonists.
Caption: Primary signaling pathway of a selective THR-β agonist.
Caption: Troubleshooting logic for experiments with THR-β agonists.
References
- 1. ijcrt.org [ijcrt.org]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 6. news-medical.net [news-medical.net]
- 7. 细胞培养污染故障排除 [sigmaaldrich.com]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Omzotirome off-target effects in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of omzotirome during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly TRC-150094) is an investigational thyromimetic drug that acts as a thyroid hormone receptor (THR) agonist.[1][2] It is designed to selectively target THR-β, which is predominantly expressed in the liver, to achieve beneficial metabolic effects such as improving insulin (B600854) resistance, hyperglycemia, dyslipidemia, and hypertension, while minimizing effects on THR-α, which is highly expressed in the heart and other tissues.[3]
Q2: What are potential off-target effects of THR-β agonists like this compound?
While this compound is designed for THR-β selectivity, preclinical studies should carefully monitor for potential off-target effects, which could theoretically include:
-
Cardiovascular effects: Due to the presence of THR-α in the heart, any unintended activity on this receptor could lead to changes in heart rate, contractility, or other cardiac parameters.[3][4]
-
Bone and cartilage health: Thyroid hormones are known to influence bone turnover and cartilage health. Long-term studies with other thyromimetics have raised concerns about cartilage defects.[4]
-
Effects on the hypothalamic-pituitary-thyroid (HPT) axis: Exogenous THR agonists can potentially suppress the HPT axis, leading to a decrease in endogenous thyroid hormone production.[3]
-
Unintended metabolic effects: Effects on tissues other than the liver could lead to unexpected changes in metabolic profiles.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of a structurally unrelated THR-β agonist: If a similar phenotype is observed with a different chemical scaffold that also targets THR-β, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout: Using techniques like siRNA or CRISPR to reduce the expression of THR-β should abolish or significantly reduce the observed on-target effect of this compound. If the effect persists, it is likely off-target.
-
Dose-response relationship: On-target effects are typically expected to correlate with the potency of the compound on the target receptor. A disconnect between the dose-response for the intended effect and the adverse effect may suggest an off-target mechanism.
-
Inactive enantiomer/analog: If an inactive version of this compound is available, it can be used as a negative control. The absence of the effect with the inactive compound supports an on-target mechanism.
Troubleshooting Guide
Issue 1: Unexpected Cardiovascular Liabilities Observed in Telemetry Studies
Scenario: An in vivo telemetry study in rodents treated with this compound shows a persistent increase in heart rate (tachycardia) at doses intended to be therapeutic for metabolic endpoints.
Possible Cause: This could be an on-target effect due to insufficient selectivity for THR-β over THR-α in the heart, or an off-target effect on another protein or pathway involved in cardiovascular regulation.
Troubleshooting Workflow:
References
- 1. This compound - Torrent Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Omzotirome Bioavailability in Rodent Models
This technical support center is designed for researchers, scientists, and drug development professionals working with the thyroid hormone receptor-beta (THR-β) agonist, Omzotirome. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo rodent studies, with a focus on improving oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a potential concern?
This compound is a selective THR-β agonist being investigated for the treatment of metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). As a synthetic small molecule, its physicochemical properties may lead to challenges in oral absorption. Potential reasons for low bioavailability in rodent models include:
-
Poor Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it may be heavily metabolized before reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: The compound might be actively transported back into the intestinal lumen by efflux pumps like P-gp.
Q2: What are the typical pharmacokinetic parameters for THR-β agonists in rodents?
While specific pharmacokinetic data for this compound in rodents is not publicly available, data from similar THR-β agonists, such as GC-1 and KB2115, can provide a general reference. It is crucial to determine the specific parameters for this compound in your experimental setting.
Table 1: Representative Pharmacokinetic Parameters of THR-β Agonists in Rats (for reference)
| Parameter | GC-1 (Intraperitoneal) | KB2115 (Intraperitoneal) | Note |
| Dose | 0.164 mg/kg/day | 0.1 mg/kg/day | Dosing route and vehicle will significantly impact results. |
| Cmax | Data not specified | Data not specified | Peak plasma concentration. |
| Tmax | Data not specified | Data not specified | Time to reach peak plasma concentration. |
| AUC | Data not specified | Data not specified | Area under the concentration-time curve, indicates total drug exposure. |
| Bioavailability (F%) | Not applicable (IP) | Not applicable (IP) | Oral bioavailability would need to be determined by comparing oral to intravenous (IV) dosing. |
Source: Based on studies of THR-β agonists in rats. Note that these values are for intraperitoneal administration and will differ for oral administration.
Q3: What are the key steps in a typical oral bioavailability study in rats?
A standard workflow involves dosing, blood sampling, sample analysis, and data interpretation.
Caption: Workflow for a rodent oral bioavailability study.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Oral Bioavailability | 1. Poor Solubility: Compound is not dissolving in the GI tract. 2. High First-Pass Metabolism: Extensive metabolism in the gut wall or liver. 3. P-gp Efflux: Active transport of the drug out of enterocytes. | 1. Formulation Optimization: - Micronization/Nanosizing: Reduce particle size to increase surface area for dissolution. - Amorphous Solid Dispersions: Disperse this compound in a polymer matrix to improve solubility. - Lipid-Based Formulations (e.g., SEDDS): Formulate in a self-emulsifying drug delivery system to enhance solubilization. 2. Co-administration: Use with an inhibitor of relevant metabolic enzymes (e.g., CYP450 inhibitors), if the metabolic pathway is known. 3. P-gp Inhibition: Co-administer with a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls). |
| High Variability in Plasma Concentrations | 1. Inconsistent Dosing Technique: Inaccurate volume administered via oral gavage. 2. Food Effects: Presence or absence of food in the stomach can alter absorption. 3. Formulation Instability: Drug is not uniformly suspended or dissolved in the vehicle. | 1. Refine Gavage Technique: Ensure proper training and technique. Use appropriate gavage needle size for the animal. 2. Standardize Fasting: Fast animals for a consistent period (e.g., 12-16 hours) before dosing, with free access to water.[1] 3. Vehicle Optimization: Ensure the formulation is a homogenous solution or a stable, uniform suspension. Use a vehicle known to be well-tolerated and effective (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80). |
| No Detectable Drug in Plasma | 1. Rapid Metabolism/Clearance: Compound is cleared from circulation too quickly. 2. Analytical Method Not Sensitive Enough: The limit of quantification (LOQ) of the LC-MS/MS method is too high. 3. Dosing Error: The animal did not receive the intended dose. | 1. Increase Sampling Frequency: Collect blood at earlier time points (e.g., 5, 15, 30 minutes post-dose). 2. Optimize LC-MS/MS Method: Improve extraction efficiency and mass spectrometer sensitivity to lower the LOQ. 3. Verify Dosing: Double-check dose calculations and ensure the gavage was successful (no reflux). |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Vehicle Selection: A common vehicle for poorly soluble compounds is 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water.
-
Preparation:
-
Weigh the required amount of this compound.
-
Create a paste by adding a small amount of the vehicle and triturating with a mortar and pestle.
-
Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension.
-
Continuously stir the suspension using a magnetic stirrer during dosing to ensure uniformity.
-
Protocol 2: Oral Gavage Administration in Rats
-
Animal Preparation: Fast male Sprague-Dawley rats (250-300g) overnight (approximately 12 hours) with free access to water.[1]
-
Dose Calculation: Weigh each rat immediately before dosing to calculate the exact volume to be administered (typically 5-10 mL/kg).
-
Restraint: Gently restrain the rat, extending its head slightly to align the esophagus.
-
Gavage:
-
Use a 16-18 gauge, ball-tipped gavage needle.
-
Measure the needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach.
-
Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance.
-
Administer the formulation slowly and withdraw the needle.
-
-
Monitoring: Observe the animal for at least 15 minutes post-dosing for any signs of distress or reflux.
Protocol 3: Serial Blood Sampling for Pharmacokinetic Analysis
-
Sampling Sites: The lateral tail vein or saphenous vein are suitable for serial sampling.
-
Procedure (Tail Vein):
-
Place the rat in a restraint tube or apply gentle warming to the tail to dilate the vein.
-
Make a small nick in the lateral tail vein with a sterile lancet.
-
Collect blood (approximately 100-200 µL) into a heparinized capillary tube or microcentrifuge tube.
-
Apply gentle pressure to the site to stop the bleeding.
-
-
Time Points: Collect blood at pre-dose (0), and then at multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Sample Processing:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to a clean, labeled tube and store at -80°C until analysis.
-
Protocol 4: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile (B52724) containing an appropriate internal standard to 1 volume of plasma.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
MRM: Monitor specific parent-to-daughter ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification: Create a calibration curve using blank plasma spiked with known concentrations of this compound to quantify the concentrations in the study samples.
Visualizations
This compound Mechanism of Action: THR-β Signaling Pathway
This compound, as a THR-β agonist, primarily acts in the liver. It binds to the Thyroid Hormone Receptor Beta (TRβ), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Thyroid Hormone Response Elements (TREs) on the DNA, modulating the transcription of target genes involved in lipid and cholesterol metabolism.
Caption: Simplified THR-β signaling pathway activated by this compound.
Troubleshooting Logic for Low Bioavailability
This diagram outlines a logical approach to diagnosing and addressing low oral bioavailability of this compound in rodent models.
Caption: Decision tree for troubleshooting low bioavailability.
References
Technical Support Center: Synthesis of Omzotirome Derivatives
Welcome to the technical support center for the synthesis of Omzotirome and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important class of thyromimetics.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its analogs?
The core structure of this compound, a diaryl ether, is typically assembled via two primary coupling strategies: the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction. The Ullmann reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide.[1][2][3][4] The Suzuki-Miyaura reaction utilizes a palladium catalyst to couple an aryl boronic acid with an aryl halide.[5][6][7][8][9] The choice of route often depends on the availability of starting materials, functional group tolerance, and desired scale of the synthesis.
Q2: What are the key challenges in the synthesis of this compound derivatives?
Researchers often face challenges in several areas:
-
Low reaction yields: Particularly in the diaryl ether forming step, yields can be variable. This can be due to catalyst deactivation, improper reaction conditions, or substrate reactivity issues.[3]
-
Side reactions: The formation of byproducts is a common issue. For instance, in Ullmann couplings, homocoupling of the aryl halide or phenol can occur. In some cases, unwanted rearrangement products may form.
-
Purification difficulties: Separating the desired product from starting materials, catalysts, and byproducts can be challenging due to similar polarities. This often requires careful selection of chromatographic conditions.
-
Chiral separation: this compound possesses a chiral center, and the separation of enantiomers is crucial as they can have different biological activities. This typically requires specialized chiral chromatography.[10][11][12][13]
-
Protecting group strategy: The synthesis often requires the use of protecting groups for the phenolic hydroxyl and carboxylic acid functionalities to prevent unwanted side reactions. The selection, introduction, and removal of these groups need to be carefully planned.[14][15][16][17][18]
Q3: How does this compound exert its biological effects?
This compound is a selective agonist of the thyroid hormone receptor beta (TRβ), which is predominantly expressed in the liver. It mimics the action of the natural thyroid hormone, triiodothyronine (T3). The binding of this compound to TRβ leads to the regulation of gene expression involved in lipid metabolism. This is a genomic signaling pathway where the receptor-ligand complex binds to thyroid hormone response elements (HREs) on the DNA.[19][20]
Troubleshooting Guides
Low Yield in Ullmann Diaryl Ether Synthesis
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr, Cu₂O).[1][2] Consider using a more soluble or air-stable catalyst precursor. |
| Inappropriate Ligand | Screen different ligands. N,N- and N,O-chelating ligands are often effective in accelerating the reaction and allowing for milder conditions.[21] |
| Incorrect Base or Solvent | The choice of base and solvent is critical. Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile (B52724) or DMF is often a good starting point.[1][2] The solubility of the base can significantly impact the reaction rate. |
| Reaction Temperature Too Low | While milder conditions are desirable, some Ullmann couplings require higher temperatures (100-220 °C) to proceed at a reasonable rate.[4] Gradually increase the temperature and monitor the reaction progress. |
| Substrate Reactivity | Electron-poor aryl halides and electron-rich phenols generally give higher yields. If you are using an electron-rich aryl halide, you may need to use a more active catalyst system or higher temperatures. |
| Presence of Water | Ensure anhydrous conditions, as water can deactivate the base and catalyst. The use of molecular sieves can be beneficial.[1][21] |
Poor Performance in Suzuki-Miyaura Cross-Coupling
| Potential Cause | Troubleshooting Steps |
| Deactivated Palladium Catalyst | Ensure the use of a high-quality palladium catalyst (e.g., Pd(OAc)₂, Pd(OH)₂).[5] The catalyst can be sensitive to air and moisture. |
| Inadequate Ligand | The choice of phosphine (B1218219) ligand is crucial. Bulky, electron-rich ligands often improve catalytic activity, especially for less reactive aryl chlorides or bromides. |
| Ineffective Base | A variety of bases can be used (e.g., K₂CO₃, K₃PO₄, Na₂CO₃). The choice of base should be optimized for the specific substrates and solvent system. An aqueous solution of the base is often required.[7][8] |
| Boronic Acid Decomposition | Boronic acids can be prone to decomposition (protodeboronation). Use fresh boronic acid and consider using a slight excess. |
| Solvent System | A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used. The ratio can be optimized to ensure solubility of all reactants. |
| Oxygen Inhibition | The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as oxygen can oxidize the palladium catalyst. |
Challenges in Product Purification
| Issue | Troubleshooting Strategy |
| Co-elution with Starting Materials | Optimize the mobile phase composition in column chromatography. A gradient elution may be necessary to achieve better separation. Preparative HPLC can offer higher resolution.[22][23] |
| Removal of Metal Catalyst Residues | After the reaction, filter the mixture through a pad of celite to remove the bulk of the metal catalyst. Further purification can be achieved by washing the organic extract with an aqueous solution of a chelating agent (e.g., EDTA). |
| Separation of Isomeric Byproducts | High-performance liquid chromatography (HPLC) is often the method of choice for separating closely related isomers. Different stationary phases (e.g., C18, silica) and mobile phases should be screened.[23] |
| Chiral Resolution of Enantiomers | Use a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs are versatile for a wide range of compounds.[11] The mobile phase composition (normal phase, reversed-phase, or polar organic mode) must be carefully optimized for each specific derivative.[11] Alternatively, diastereomeric salt formation with a chiral resolving agent followed by crystallization can be employed.[10] |
Experimental Protocols
General Procedure for Ullmann Diaryl Ether Synthesis
This protocol is a general guideline and may require optimization for specific derivatives.
-
Reactant Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen), add the aryl halide (1.0 mmol), the phenol (1.2 mmol), cesium carbonate (2.0 mmol), and the copper(I) catalyst (e.g., CuI, 5-10 mol%).
-
Ligand and Solvent Addition: Add the appropriate ligand (10-20 mol%) and anhydrous solvent (e.g., acetonitrile or DMF, 5-10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific derivatives.
-
Reactant Preparation: To a reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Solvent and Base Addition: Add the organic solvent (e.g., toluene, 5 mL) and an aqueous solution of the base (e.g., 2M Na₂CO₃, 2 mL).
-
Reaction: Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes. Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing Key Processes
Logical Workflow for Troubleshooting Low Yields in Diaryl Ether Synthesis
Caption: A decision-making workflow for troubleshooting low yields in diaryl ether synthesis.
Thyroid Hormone Receptor Signaling Pathway
Caption: Simplified genomic signaling pathway of this compound in a liver cell.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 13. Khan Academy [khanacademy.org]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 18. media.neliti.com [media.neliti.com]
- 19. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Stability testing of Omzotirome under different storage conditions
Omzotirome Stability Testing - Technical Support Center
Welcome to the technical support center for the stability testing of this compound. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure accurate and reliable stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for routine stability testing of this compound?
A1: For long-term stability studies, the recommended storage condition is 25°C ± 2°C with 60% ± 5% relative humidity (RH). For accelerated stability studies, the recommended condition is 40°C ± 2°C with 75% ± 5% RH. Intermediate and alternative conditions may be used based on the drug product's characteristics and intended market.
Q2: What is the primary degradation pathway observed for this compound?
A2: Under stress conditions (high temperature and humidity), the primary degradation pathway for this compound is hydrolysis, leading to the formation of the degradant OMZ-DP1. Oxidation can also occur but is generally a minor pathway.
Q3: How can I accurately quantify this compound and its primary degradant, OMZ-DP1?
A3: A validated stability-indicating HPLC-UV method is recommended. The method should be capable of separating this compound from all known process impurities and degradation products. Please refer to the detailed experimental protocol provided in this guide.
Q4: What should I do if I observe a significant decrease in the assay value for this compound?
A4: A significant decrease in the assay value may indicate degradation. First, verify the result by re-testing the sample. If confirmed, investigate potential causes such as an excursion from the intended storage conditions or an issue with the analytical method itself. Check for a corresponding increase in known degradants or the appearance of new, unknown peaks in the chromatogram to ensure mass balance.
Q5: The mass balance in my stability study is below 98%. What are the potential causes?
A5: A low mass balance can result from several factors. Common causes include the formation of non-UV active degradants, volatile degradants that are not detected by the analytical method, or strong adsorption of the analyte or degradants onto the container closure system. It is also important to verify the accuracy of your analytical reference standards.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing/Fronting) in HPLC | 1. Column degradation.2. Incompatible mobile phase pH.3. Sample solvent mismatch with the mobile phase. | 1. Replace the HPLC column.2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.3. Dissolve the sample in the initial mobile phase if possible. |
| Appearance of Unknown Peaks in Chromatogram | 1. Formation of a new degradation product.2. Contamination from sample handling or solvent.3. Leachables from the container closure system. | 1. Perform forced degradation studies (acid, base, peroxide, light, heat) to try and replicate the peak.2. Analyze a blank (solvent) injection to rule out contamination.3. Characterize the peak using LC-MS to identify its mass and potential structure. |
| Inconsistent Dissolution Results | 1. Changes in the physical properties of the drug substance (e.g., particle size, crystal form).2. Issues with the dissolution medium (e.g., incorrect pH, dissolved gases). | 1. Perform solid-state characterization (e.g., XRPD, DSC) on the stability samples.2. Ensure the dissolution medium is prepared correctly and properly de-gassed before use. |
| Drifting HPLC Retention Times | 1. Fluctuation in column temperature.2. Inadequate column equilibration time.3. Mobile phase composition changing over time. | 1. Use a column oven to maintain a constant temperature.2. Ensure the column is equilibrated for at least 10-15 column volumes before injection.3. Prepare fresh mobile phase daily. |
Stability Data Summary
The following tables summarize representative stability data for this compound drug substance stored under long-term and accelerated conditions.
Table 1: Stability Data for this compound under Long-Term Conditions (25°C / 60% RH)
| Time Point | Assay (%) | Purity by HPLC (%) | Total Degradants (%) | OMZ-DP1 (%) | Appearance |
| Initial | 99.8 | 99.9 | 0.1 | < 0.05 | White Powder |
| 3 Months | 99.7 | 99.8 | 0.2 | 0.08 | White Powder |
| 6 Months | 99.5 | 99.7 | 0.3 | 0.15 | White Powder |
| 12 Months | 99.2 | 99.4 | 0.6 | 0.32 | White Powder |
Table 2: Stability Data for this compound under Accelerated Conditions (40°C / 75% RH)
| Time Point | Assay (%) | Purity by HPLC (%) | Total Degradants (%) | OMZ-DP1 (%) | Appearance |
| Initial | 99.8 | 99.9 | 0.1 | < 0.05 | White Powder |
| 1 Month | 99.1 | 99.3 | 0.7 | 0.45 | White Powder |
| 3 Months | 98.2 | 98.5 | 1.5 | 1.10 | White Powder |
| 6 Months | 96.9 | 97.2 | 2.8 | 2.25 | Off-white Powder |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.
-
-
Sample Preparation:
-
Accurately weigh and transfer a sample of this compound equivalent to 10 mg into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (50:50 acetonitrile/water) and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
-
Data Analysis:
-
Calculate the assay of this compound by comparing the peak area of the analyte in the sample preparation to that in the standard preparation.
-
Determine the percentage of impurities by area normalization, assuming a relative response factor of 1.0 for all impurities unless otherwise determined.
-
Visualizations
Caption: Workflow for a typical pharmaceutical stability study.
Caption: Hypothetical degradation pathways for this compound.
Navigating In Vivo Dose Selection for Omzotirome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information and troubleshooting advice for selecting the appropriate in vivo dose range for Omzotirome (also known as TRC-150094 and PLN-74809). This compound is a thyromimetic drug that acts as a metabolic modulator and has been investigated for its therapeutic potential in cardiometabolic diseases and idiopathic pulmonary fibrosis (IPF). This guide consolidates preclinical data to aid in the design of robust in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known preclinical models used to study this compound?
A1: Preclinical studies for this compound have utilized various animal models to assess its efficacy and safety. For its effects on metabolic disorders, researchers have used obese Zucker fatty and spontaneously hypertensive (ZSF1) rats and rats on a high-fat diet. To investigate its anti-fibrotic properties, a common model is the bleomycin-induced lung fibrosis model in mice.
Q2: What is the mechanism of action of this compound?
A2: this compound is a thyroid hormone receptor agonist. It functions as a metabolic modulator, and in the context of idiopathic pulmonary fibrosis, it is a dual selective inhibitor of αvβ6 and αvβ1 integrins, which are involved in the activation of TGF-β, a key mediator of fibrosis.
Q3: Are there any publicly available data on the No-Observed-Adverse-Effect-Level (NOAEL) for this compound in preclinical species?
A3: While long-term toxicity studies in rodents and non-rodent species (dogs) have been conducted, the specific NOAEL values are not consistently reported in publicly available literature. These values are typically found in regulatory submission documents. It is crucial to conduct dose-ranging finding studies for your specific animal model and experimental conditions.
Troubleshooting Guide
Issue: Difficulty in replicating anti-fibrotic effects in a bleomycin-induced lung fibrosis model.
-
Possible Cause 1: Suboptimal Bleomycin (B88199) Dose: The severity of fibrosis is dependent on the dose of bleomycin used for induction.
-
Solution: Ensure the bleomycin dose is sufficient to induce a consistent fibrotic response. A single intratracheal instillation of 1 to 4 mg/kg is often used in mice. It is advisable to perform a pilot study to determine the optimal bleomycin dose for your specific mouse strain.
-
-
Possible Cause 2: Inappropriate Timing of this compound Administration: The therapeutic window for anti-fibrotic agents can be narrow.
-
Solution: Initiate this compound treatment during the fibrotic phase of the model, which typically develops around 7-14 days post-bleomycin instillation.
-
-
Possible Cause 3: Inadequate this compound Dose: The dose may be too low to achieve a therapeutic effect.
-
Solution: Refer to the preclinical dosing table below for reported effective doses. Consider a dose-escalation study to determine the optimal dose for your experimental setup.
-
Issue: High variability in metabolic parameters in a high-fat diet-induced rat model.
-
Possible Cause 1: Inconsistent Diet Composition: The composition of the high-fat diet can significantly impact metabolic outcomes.
-
Solution: Use a standardized high-fat diet with a consistent percentage of calories from fat (e.g., 45% or 60%). Ensure ad libitum access to the diet and water.
-
-
Possible Cause 2: Insufficient Duration of High-Fat Diet Feeding: The metabolic phenotype may not be fully developed.
-
Solution: A feeding period of at least 4-8 weeks is generally required to induce a stable obese and insulin-resistant phenotype in rats before initiating this compound treatment.
-
-
Possible Cause 3: Animal Strain Variability: Different rat strains exhibit varying susceptibility to diet-induced obesity.
-
Solution: Wistar and Sprague-Dawley rats are commonly used. Select a single strain and ensure consistency across all experimental groups.
-
Preclinical In Vivo Dose Range for this compound
The following tables summarize the available preclinical dosing information for this compound in various animal models. It is critical to note that these dose ranges should serve as a starting point, and optimal doses may need to be determined empirically for specific experimental conditions.
This compound (as PLN-74809) in Mouse Models
| Animal Model | Indication | Route of Administration | Dose Range | Study Duration | Key Findings |
| Bleomycin-challenged Mice | Idiopathic Pulmonary Fibrosis | Oral (BID) | 250 mg/kg | 3 doses | Dose-dependent inhibition of pulmonary Smad3 phosphorylation and collagen deposition. |
| Healthy Mice | Pharmacokinetics | Continuous Infusion (osmotic minipump) | 1, 3, 10, 30, 100 mg/kg/day | Not specified | To assess pharmacokinetic parameters. |
| Mice | Toxicology | Not specified | Not specified | 28 days and 13 weeks | No pro-inflammatory signals identified. |
This compound (as TRC-150094) in Rat Models
| Animal Model | Indication | Route of Administration | Dose Range | Study Duration | Key Findings |
| Obese Zucker Fatty and Spontaneously Hypertensive (ZSF1) Rats | Metabolic Syndrome | Oral | 12 mg/kg (for SBP effects) | Not specified | Attenuated progression of insulin (B600854) resistance, dysglycemia, atherogenic dyslipidemia, and hypertension. |
| High-Fat Diet-fed Rats | Metabolic Syndrome | Oral | Not specified | 4 weeks | Increased mitochondrial fatty acid oxidation and reduced visceral adiposity. |
Experimental Protocols
Bleomycin-Induced Lung Fibrosis in Mice
This protocol provides a general framework. Specific parameters should be optimized for individual laboratory conditions.
Figure 1. Experimental workflow for the bleomycin-induced lung fibrosis model.
High-Fat Diet-Induced Obesity in Rats
This protocol outlines a general procedure for inducing obesity and insulin resistance in rats.
Figure 2. Experimental workflow for the high-fat diet-induced obesity model in rats.
Signaling Pathway
This compound's Anti-Fibrotic Mechanism of Action
This compound (PLN-74809) exerts its anti-fibrotic effects by inhibiting the activation of Transforming Growth Factor-beta (TGF-β), a central regulator of fibrosis.
Figure 3. Simplified signaling pathway of this compound's anti-fibrotic action.
Technical Support Center: Mitigating Potential Cardiotoxicity of THR-beta Agonists
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of Thyroid Hormone Receptor-beta (THR-β) agonists. It provides essential guidance on identifying, understanding, and mitigating potential cardiotoxic effects during preclinical development through a series of frequently asked questions (FAQs) and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: Why is cardiotoxicity a concern for THR-beta agonists, even though they are designed to be selective?
A1: While THR-β agonists are engineered for liver-selectivity to mediate beneficial metabolic effects, potential cardiotoxicity remains a critical assessment point for several reasons:
-
Receptor Isoform Expression: The heart primarily expresses the THR-α1 isoform, which is associated with increased heart rate and contractility. However, TRβ is also present in cardiac tissue, and its role is not fully elucidated.
-
Off-Target Effects: At higher concentrations, the selectivity of a THR-β agonist may decrease, leading to unintended activation of THR-α receptors in the heart.
-
Downstream Signaling: Activation of even low levels of cardiac THR-β could potentially trigger downstream signaling cascades that may have subtle, long-term effects on cardiomyocyte health and function.
Q2: What are the expected cardiac effects of a THR-β selective agonist compared to a non-selective agonist like T3?
A2: A well-designed THR-β selective agonist is expected to have a significantly improved cardiac safety profile compared to non-selective thyroid hormone analogs like triiodothyronine (T3). Preclinical studies have generally shown that while T3 can induce tachycardia and cardiac hypertrophy, selective THR-β agonists demonstrate minimal to no such effects at therapeutic doses.
Q3: What are the initial steps to take if I observe unexpected changes in cardiomyocyte behavior in my in-vitro assay?
A3: If you observe unexpected effects such as altered beat rate, arrhythmias, or decreased viability in your cardiomyocyte assays, a systematic troubleshooting approach is necessary. Refer to the detailed troubleshooting guides below for specific assays. Initial steps include:
-
Verifying the concentration and stability of your compound.
-
Ensuring the health and quality of your cardiomyocyte culture.
-
Including appropriate positive and negative controls in your experiment.
-
Considering potential interactions with your assay components.
In Vitro Cardiotoxicity Troubleshooting Guides
Human iPSC-Cardiomyocyte (hiPSC-CM) Assays
Issue 1: Variability in Cardiomyocyte Beating Rate
-
Possible Cause: Inconsistent cell culture conditions, such as temperature fluctuations or media variability. hiPSC-CMs are sensitive to their environment.
-
Troubleshooting Step:
-
Ensure strict temperature control at 37°C. Even brief periods at room temperature can affect beat rate.
-
Use pre-warmed media for all media changes.
-
Confirm the quality and consistency of your cell culture media and supplements.
-
Allow for a stabilization period after plating and before compound addition for the beat rate to become consistent.
-
Issue 2: Drug-Induced Arrhythmias or Fibrillation
-
Possible Cause: The compound may be interfering with cardiac ion channels.
-
Troubleshooting Step:
-
Perform a hERG channel inhibition assay to assess for potential off-target effects on this critical potassium channel.
-
Utilize multi-electrode array (MEA) systems to gain more detailed electrophysiological data and characterize the nature of the arrhythmia.
-
Test a wider range of concentrations to determine the threshold for arrhythmic events.
-
Issue 3: Decreased Cell Viability
-
Possible Cause: Direct cytotoxicity of the compound or induction of apoptosis.
-
Troubleshooting Step:
-
Perform a lactate (B86563) dehydrogenase (LDH) release assay to measure membrane integrity and detect cytotoxicity.
-
Use a caspase activation assay to investigate if the compound is inducing apoptosis.
-
Evaluate mitochondrial membrane potential to assess for mitochondrial dysfunction, a common mechanism of drug-induced cardiotoxicity.
-
hERG Fluorescence Polarization Assay
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent mixing of the hERG membrane preparation or tracer.
-
Troubleshooting Step:
-
Ensure the hERG membrane preparation is thoroughly mixed by pipetting up and down multiple times before dispensing into the assay plate.
-
Verify the accuracy and consistency of your pipetting for all reagents.
-
Check for and eliminate any air bubbles in the wells before reading the plate.
-
Issue 2: No Displacement of Tracer by Positive Control
-
Possible Cause: Degradation of the positive control, inactive hERG membrane preparation, or incorrect assay setup.
-
Troubleshooting Step:
-
Prepare a fresh dilution of your positive control (e.g., E-4031).
-
Confirm that the hERG membrane preparation has been stored correctly at -80°C and has not undergone excessive freeze-thaw cycles.
-
Review the assay protocol to ensure all steps, including incubation times and reagent concentrations, were followed correctly.
-
In Vivo Cardiotoxicity Troubleshooting Guide
Rodent Models
Issue 1: No Significant Change in Heart Rate or Blood Pressure
-
Possible Cause: The THR-β agonist may have a genuinely cardiac-sparing profile at the tested doses. This is often the desired outcome.
-
Troubleshooting Step:
-
Confirm that the drug is being administered at a dose that is pharmacologically active in the liver to ensure the lack of cardiac effect is not due to a sub-therapeutic dose.
-
Consider including a positive control (e.g., T3) to validate the sensitivity of your model to thyroid hormone-mediated cardiac effects.
-
If a subtle effect is suspected, consider a longer-duration study.
-
Issue 2: Elevated Cardiac Biomarkers Without Histopathological Findings
-
Possible Cause: Early or transient myocardial injury that has not yet resulted in observable morphological changes.
-
Troubleshooting Step:
-
Increase the frequency of biomarker sampling to capture the kinetics of their release.
-
Consider using more sensitive imaging techniques, such as echocardiography, to detect subtle changes in cardiac function.
-
Analyze for more sensitive molecular markers of cardiac stress in heart tissue, such as the gene expression of natriuretic peptides (ANP and BNP).
-
Data Presentation
Table 1: Comparative Analysis of In Vitro Cardiotoxicity of a Hypothetical THR-beta Agonist (THR-123)
| Assay | Endpoint | THR-123 (IC50/EC50) | Positive Control (Doxorubicin) | Negative Control (Vehicle) |
| hiPSC-CM Viability | LD50 | > 100 µM | 5 µM | No effect |
| hERG Inhibition | IC50 | > 50 µM | 0.1 µM (E-4031) | No effect |
| hiPSC-CM Beat Rate | EC50 (for >20% change) | > 25 µM | 1 µM (Isoproterenol) | No effect |
Table 2: In Vivo Cardiac Biomarker Levels in Rats Treated with a Hypothetical THR-beta Agonist (THR-123) for 28 Days
| Biomarker | THR-123 (5 mg/kg) | T3 (Positive Control) | Vehicle Control |
| Cardiac Troponin I (cTnI) | < 0.1 ng/mL | 0.5 ng/mL | < 0.1 ng/mL |
| NT-proBNP | 150 pg/mL | 500 pg/mL | 140 pg/mL |
| Heart Weight to Body Weight Ratio | 0.003 | 0.005 | 0.003 |
Experimental Protocols
Protocol 1: hiPSC-Cardiomyocyte Viability Assay
-
Cell Plating: Plate hiPSC-CMs in 96-well plates at a density that allows for a confluent monolayer. Culture for at least 7 days to allow for recovery and stabilization of beating.
-
Compound Preparation: Prepare a 1000x stock of the THR-beta agonist in DMSO. Serially dilute to create a range of concentrations.
-
Treatment: Replace the cell culture medium with fresh medium containing the desired concentrations of the THR-beta agonist or controls. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance on a plate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (e.g., cells treated with a lysis buffer).
Protocol 2: hERG Fluorescence Polarization Assay
-
Reagent Preparation: Thaw the Predictor™ hERG Tracer, positive control (e.g., E-4031), and hERG membrane preparation at room temperature. Prepare dilutions of the tracer and positive control in the assay buffer.
-
Compound Plating: Add your THR-beta agonist at various concentrations to a 384-well assay plate.
-
Membrane Addition: Thoroughly mix the hERG membrane preparation and add it to the wells containing your compound.
-
Tracer Addition: Add the diluted tracer to all wells except for the buffer blanks.
-
Incubation: Cover the plate and incubate at room temperature for at least 2 hours, protected from light.
-
Fluorescence Polarization Reading: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition of tracer binding for each concentration of your compound and determine the IC50 value.
Protocol 3: In Vivo Cardiac Biomarker Analysis in Rats
-
Animal Dosing: Administer the THR-beta agonist to rats (e.g., Sprague-Dawley) via the desired route (e.g., oral gavage) daily for a specified period (e.g., 28 days). Include vehicle control and positive control (e.g., T3) groups.
-
Blood Collection: At the end of the study, collect blood samples via cardiac puncture under anesthesia.
-
Serum Preparation: Allow the blood to clot, then centrifuge to separate the serum. Store serum samples at -80°C until analysis.
-
ELISA for Cardiac Troponin I (cTnI):
-
Use a commercially available rat-specific cTnI ELISA kit.
-
Prepare standards and samples according to the kit protocol.
-
Add samples and standards to the antibody-coated plate and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate and stop solution.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the concentration of cTnI in each sample based on the standard curve.
Mandatory Visualizations
Caption: Potential genomic and non-genomic signaling pathways of THR agonists in cardiomyocytes.
Caption: Experimental workflow for preclinical cardiotoxicity assessment of THR-beta agonists.
Caption: Logical relationship diagram for troubleshooting unexpected cardiotoxicity findings.
Differentiating between on-target and off-target effects of Omzotirome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omzotirome. The information is designed to help differentiate between on-target and off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly TRC-150094) is an investigational thyromimetic drug that acts as a thyroid hormone receptor (THR) agonist.[1] Its on-target effect is primarily mediated through the selective activation of the thyroid hormone receptor beta (TRβ) isoform, which is predominantly expressed in the liver.[2] This selective action is intended to elicit beneficial metabolic effects, such as improving dyslipidemia and insulin (B600854) resistance, while minimizing adverse effects associated with the activation of the thyroid hormone receptor alpha (TRα) isoform, which is highly expressed in the heart, bone, and other tissues.[2][3] In some literature, this compound is also referred to as a "mitochondrial modulator," reflecting its ability to restore metabolic flexibility by enhancing mitochondrial function, an effect consistent with TRβ agonism.[4][5]
Q2: What are the expected on-target effects of this compound?
A2: The on-target effects of this compound are a result of TRβ activation in the liver and other tissues. These effects are aimed at improving cardiometabolic health. Based on preclinical and clinical studies, the expected on-target effects include:
-
Lipid Metabolism: Reduction in LDL cholesterol, triglycerides, and apolipoprotein B (ApoB).[5][6]
-
Glucose Metabolism: Improvement in insulin sensitivity and reduction in fasting plasma glucose.[1]
-
Blood Pressure: Reduction in systolic and diastolic blood pressure.[1]
-
Energy Expenditure: Increased energy expenditure and fatty acid oxidation.[4]
These on-target effects are summarized in the table below based on clinical trial data for this compound (TRC-150094).
| Parameter | On-Target Effect Observed with this compound (TRC-150094) | Reference |
| Lipids | ||
| Apolipoprotein B (ApoB) | Significant reduction at 50 mg dose. | [5] |
| Triglycerides | Improving trend at 50 mg dose. | [5] |
| Non-HDL Cholesterol | Favorable lowering effect. | [1] |
| Glucose Metabolism | ||
| Fasting Plasma Glucose (FPG) | Significant reduction at 25 mg and 50 mg doses. | [1] |
| Insulin Sensitivity (HOMA-IR) | Improving trend. | [1] |
| Blood Pressure | ||
| Mean Arterial Pressure (MAP) | Significant reduction at 25 mg and 75 mg doses. | [1] |
Q3: What are the potential off-target effects of this compound?
A3: Off-target effects of a thyromimetic like this compound would primarily be those mediated by the activation of the TRα isoform. These can include:
-
Cardiovascular: Increased heart rate (tachycardia), and cardiac hypertrophy.[3]
-
Bone: Decreased bone mineral density.
-
Musculoskeletal: Muscle wasting.
Preclinical long-term toxicity studies in both rodent and non-rodent animal models have been conducted for this compound. These studies specifically monitored for target-related effects on the thyroid axis, heart, bone, and cartilage and reportedly did not reveal any drug-related changes in biomarkers or histology, suggesting a favorable off-target profile.[6]
Clinical trial data for this compound have reported adverse events as generally mild to moderate in severity and not dose-related.[1][5] This suggests a good safety profile in the populations studied so far.
Troubleshooting Guide
This guide provides a systematic approach to differentiating on-target from off-target effects of this compound in your experiments.
Scenario 1: Observing an unexpected cellular or physiological response.
An unexpected phenotype could be due to an off-target effect, an exaggerated on-target effect, or experimental variability. The following steps can help in troubleshooting:
Step 1: Confirm On-Target Engagement
-
Methodology: Perform a dose-response study and measure a known downstream marker of TRβ activation. For example, in liver cells, you could measure the expression of genes involved in cholesterol metabolism.
-
Expected Outcome: A clear dose-dependent change in the on-target marker will confirm that this compound is engaging its intended target.
Step 2: Compare with a Structurally Unrelated TRβ Agonist
-
Methodology: Treat your experimental system with a different, well-characterized TRβ-selective agonist (e.g., GC-1).
-
Rationale: If the unexpected phenotype is also observed with the structurally unrelated compound, it is more likely to be a consequence of on-target TRβ activation. If the phenotype is unique to this compound, it may suggest an off-target effect.
Step 3: Assess TRα-Mediated Effects
-
Methodology: In a relevant cell line or animal model, measure markers of TRα activation. For example, in cardiomyocytes, you could assess changes in the expression of genes regulating heart rate.
-
Expected Outcome: A lack of significant change in TRα-mediated markers would support the TRβ-selective nature of this compound.
Experimental Workflow for Investigating an Unexpected Phenotype
Caption: Troubleshooting workflow for an unexpected phenotype.
Scenario 2: Lack of an expected on-target effect.
If you are not observing the expected metabolic changes with this compound treatment, consider the following:
Step 1: Verify Compound Integrity and Concentration
-
Methodology: Confirm the identity and purity of your this compound stock using analytical methods like LC-MS. Verify the final concentration in your experimental setup.
Step 2: Assess Experimental System Viability and Receptor Expression
-
Methodology: Ensure your cells or animal models are healthy and express sufficient levels of TRβ. You can use qPCR or Western blotting to quantify TRβ expression.
Step 3: Optimize Treatment Conditions
-
Methodology: Vary the treatment duration and concentration of this compound. It's possible that the kinetics of the response in your system differ from published data.
Detailed Experimental Protocols
Protocol 1: In Vitro TRβ and TRα Competitive Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the human TRβ and TRα isoforms.
Materials:
-
Purified recombinant human TRβ and TRα ligand-binding domains (LBDs).
-
Radiolabeled T3 ([¹²⁵I]T3).
-
This compound at a range of concentrations.
-
Unlabeled T3 (for determining non-specific binding).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol).
-
Filter plates and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound and unlabeled T3.
-
In a 96-well plate, combine the TRβ or TRα LBD, a fixed concentration of [¹²⁵I]T3, and varying concentrations of this compound or unlabeled T3.
-
Incubate at 4°C for 18 hours to reach equilibrium.
-
Transfer the mixture to a filter plate and wash to remove unbound radioligand.
-
Add scintillation fluid to each well and measure radioactivity using a scintillation counter.
-
Calculate the IC50 value for this compound and convert it to a Ki value using the Cheng-Prusoff equation.
-
The ratio of Ki(TRα) / Ki(TRβ) will give the selectivity of this compound for TRβ.
Protocol 2: Gene Expression Analysis of On-Target and Off-Target Markers in Hepatocytes
This protocol uses quantitative PCR (qPCR) to assess the effect of this compound on the expression of TRβ and TRα target genes in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells.
-
This compound.
-
T3 (positive control).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for target genes (e.g., SREBP-1c, CYP7A1 for TRβ; HCN2 for TRα) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Culture HepG2 cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, T3, or vehicle control for 24 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for your genes of interest.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Signaling Pathway of On-Target TRβ Activation in Hepatocytes
Caption: On-target signaling pathway of this compound via TRβ.
This technical support center provides a framework for investigating the on-target and off-target effects of this compound. For further assistance, please consult the relevant scientific literature or contact your technical support representative.
References
- 1. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective thyroid hormone receptor-β activation: A strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRC150094, a novel functional analog of iodothyronines, reduces adiposity by increasing energy expenditure and fatty acid oxidation in rats receiving a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial [frontiersin.org]
Technical Support Center: Optimizing LC-MS/MS for Sensitive Omzotirome Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the quantitative analysis of Omzotirome using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for this compound from plasma?
A1: A protein precipitation (PPT) method is generally recommended for the extraction of this compound from plasma samples due to its simplicity and efficiency. Acetonitrile (B52724) is a common choice for PPT as it effectively denatures plasma proteins and precipitates them out of solution, leaving the analyte of interest in the supernatant for analysis.
Q2: Which type of HPLC column is most suitable for this compound analysis?
A2: A reversed-phase C18 column is the most common and generally effective choice for the separation of small molecules like this compound. These columns provide good retention and separation from endogenous plasma components based on hydrophobicity.
Q3: How can I improve the sensitivity of my this compound LC-MS/MS assay?
A3: To enhance sensitivity, ensure optimal ionization of this compound by adjusting the mobile phase pH. Since this compound has a carboxylic acid moiety, a slightly acidic mobile phase (e.g., using 0.1% formic acid) will promote protonation and enhance the signal in positive ion mode. Additionally, fine-tuning of the mass spectrometer's source parameters (e.g., capillary voltage, gas flow, and temperature) is crucial.
Q4: I am observing a high background signal in my chromatograms. What could be the cause?
A4: A high background signal can stem from several sources, including contaminated solvents, improper sample preparation leading to matrix effects, or a contaminated LC-MS system. Ensure you are using high-purity, LC-MS grade solvents and that your sample preparation effectively removes interfering substances. Regularly cleaning the ion source is also a critical maintenance step to reduce background noise.
Q5: My retention times for this compound are shifting between injections. What should I do?
A5: Retention time shifts can be caused by a variety of factors. Check for leaks in the LC system, ensure the mobile phase composition is consistent and properly mixed, and verify that the column is properly equilibrated between injections. Temperature fluctuations can also affect retention times, so ensure the column compartment is maintaining a stable temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Incorrect MRM transitions selected. | Verify the precursor and product ions for this compound. For the [M+H]+ precursor of 329.4, common product ions should be determined by infusion and fragmentation experiments. |
| Inefficient ionization. | Optimize ion source parameters, including capillary voltage, source temperature, and nebulizer gas pressure. Ensure the mobile phase pH is conducive to this compound ionization (acidic for positive mode). | |
| Sample degradation. | Ensure proper sample storage conditions (e.g., -80°C) and minimize freeze-thaw cycles. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Incompatible injection solvent. | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. | |
| Secondary interactions with the stationary phase. | Consider a different column chemistry or mobile phase additives to minimize these interactions. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Inefficient sample cleanup. | Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components. |
| Co-elution with interfering compounds. | Optimize the chromatographic gradient to better separate this compound from co-eluting species. | |
| Carryover | Contamination in the autosampler or injection port. | Implement a robust needle wash protocol between injections, using a strong organic solvent. |
| Adsorption of this compound to system components. | Flush the entire LC system with a strong solvent. In severe cases, some components may need to be replaced. |
Experimental Protocol: Quantitative Analysis of this compound in Human Plasma
This protocol provides a starting point for the development of a robust and sensitive LC-MS/MS method for this compound.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS System and Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS system. These should be optimized for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B). |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: this compound MRM Transitions
Based on the molecular formula of this compound (C19H24N2O3) and a molecular weight of 328.41 g/mol , the protonated precursor ion [M+H]+ is m/z 329.4.[1][2] The following are proposed product ions for Multiple Reaction Monitoring (MRM). These should be confirmed and optimized by infusing a standard solution of this compound into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 329.4 | To be determined | 100 | To be determined |
| This compound (Qualifier) | 329.4 | To be determined | 100 | To be determined |
| Internal Standard | Dependent on choice | Dependent on choice | 100 | Dependent on choice |
Note: The user must experimentally determine the optimal product ions and collision energies for their specific instrument.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Handling and storage guidelines for Omzotirome in the lab
Technical Support Center: Omzotirome
Disclaimer: Specific handling, storage, and safety data for this compound are not publicly available. The following guidelines are based on general laboratory best practices for handling potent research compounds and similar thyroid hormone receptor agonists. Researchers must consult the Safety Data Sheet (SDS) and technical documentation provided by the supplier for specific instructions.
Frequently Asked Questions (FAQs)
Q1: How should I handle this compound powder upon receipt?
Upon receiving this compound, it is crucial to handle it within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[1] Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times.[1] Avoid generating dust by handling the powder carefully. Do not eat, drink, or smoke in the area where the compound is being handled.[1]
Q2: What are the general storage conditions for solid this compound?
While specific instructions for this compound are not available, potent, solid-form research compounds are typically stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is common practice to ensure stability. Always check the supplier's recommendations first. The product should be stored locked up and away from incompatible materials.[1]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Use a suitable solvent as recommended by the supplier. Common solvents for similar research compounds include DMSO for high concentration stocks. The total DMSO carried over into assay reactions should generally not exceed 0.4% to avoid solvent effects. All solution preparation should be performed in a chemical fume hood.
Q4: How should I store this compound solutions?
Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[2] The stability of the compound in solution depends on the solvent, concentration, and storage temperature, so refer to the manufacturer's data sheet for specific guidance.
Q5: Is this compound light-sensitive?
Many complex organic molecules are light-sensitive. As a general precaution, this compound should be protected from light. Use amber vials or wrap containers in aluminum foil for both solid and solution storage.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Solubility / Precipitation in Media | The compound may be poorly soluble in aqueous media. The final concentration might be too high. | - First, dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution.- When diluting into your aqueous experimental buffer, add the stock solution to the buffer slowly while vortexing to prevent precipitation. - Ensure the final concentration of the organic solvent is low and compatible with your assay (e.g., <0.4% DMSO). |
| Inconsistent or Non-reproducible Experimental Results | This could be due to compound degradation from improper storage or handling. | - Review Storage: Confirm that both solid and solution forms of this compound are stored at the correct temperature and protected from light.[4]- Avoid Freeze-Thaw Cycles: Use single-use aliquots of stock solutions.[2]- Verify Concentration: Use a fresh aliquot to prepare new dilutions. If possible, verify the concentration of your stock solution spectrophotometrically if an extinction coefficient is known. |
| Observed Contamination in Cell-Based Assays | The solid compound or stock solution may have been handled in a non-sterile manner. | - Always handle this compound using aseptic techniques when preparing solutions for cell culture experiments.- Filter-sterilize the final diluted solution using a 0.22 µm syringe filter that is compatible with the solvent used. |
General Storage Condition Summary
The following table provides typical storage conditions for similar laboratory compounds. These are examples and may not apply to this compound. Always consult the supplier-specific data sheet.
| Compound Form | Storage Temperature | Common Duration | Key Considerations |
| Solid / Powder | 2-8°C or -20°C | Long-term | Keep in a desiccator; protect from light. |
| Stock Solution in DMSO | -20°C or -80°C | Months to Years | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C | Short-term (Hours to Days) | Prepare fresh before use for best results. Stability in aqueous media is often limited. |
Experimental Protocols
General Protocol for Preparing a 10 mM Stock Solution
This protocol is a general guideline. The molecular weight of this compound (C₁₉H₂₄N₂O₃) is 328.41 g/mol .[5] Adjust calculations based on the actual amount of compound provided.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening.
-
Weighing: If working with a bulk amount, accurately weigh out the desired quantity of powder in a chemical fume hood. For pre-weighed vials, proceed to the next step.
-
Calculation: Calculate the volume of DMSO needed. For example, to make a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = Moles / Concentration (M)
-
Moles = Mass (g) / Molecular Weight ( g/mol )
-
Moles = 0.001 g / 328.41 g/mol = 3.045 x 10⁻⁶ mol
-
Volume (L) = 3.045 x 10⁻⁶ mol / 0.010 mol/L = 3.045 x 10⁻⁴ L
-
Volume (µL) = 304.5 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution if recommended by the supplier.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) aliquots.
-
Storage: Store the aliquots at -20°C or -80°C, as recommended for long-term stability.
Visualizations
Caption: Workflow for handling a new research compound.
Caption: Troubleshooting experimental variability.
References
Troubleshooting poor cellular uptake of Omzotirome in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing poor cellular uptake of Omzotirome in in vitro experiments. The content is designed for scientists and drug development professionals to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cellular uptake for a small molecule like this compound?
A1: For a small molecule thyroid hormone receptor agonist like this compound, cellular uptake can occur through one or more of the following mechanisms:
-
Passive Diffusion: Movement across the cell membrane down its concentration gradient, without the need for energy. This is common for small, lipophilic molecules.
-
Facilitated Diffusion: Movement across the membrane down its concentration gradient, but with the help of a carrier or channel protein. This process does not require energy.
-
Active Transport: Movement against its concentration gradient, requiring energy (ATP) and a transporter protein.
-
Endocytosis: Engulfment of the molecule by the cell membrane, which is an energy-dependent process. This is less common for small molecules unless they are part of a larger complex or formulation.
The exact mechanism for this compound may not be fully characterized, so it is often useful to experimentally determine if the process is energy-dependent to distinguish between passive and active processes.
Q2: How can I determine if this compound uptake is an active or passive process?
A2: You can perform a cellular uptake assay under conditions that inhibit active transport. A significant reduction in this compound uptake under these conditions would suggest an active, energy-dependent process. Key conditions to test include:
-
Low Temperature: Running the experiment at 4°C instead of 37°C will inhibit most energy-dependent processes.
-
ATP Depletion: Pre-treating cells with metabolic inhibitors like sodium azide (B81097) and 2-deoxyglucose will deplete ATP and inhibit active transport.
Q3: Could the choice of cell line impact this compound uptake?
A3: Absolutely. Different cell lines have varying expression levels of transporter proteins that could be involved in the facilitated diffusion or active transport of this compound. If uptake is poor in one cell line, consider using a different, biologically relevant cell line. It is also important to ensure the cell line expresses the target receptor, the thyroid hormone receptor (TR), particularly the TRβ isoform for liver-targeted effects.
Q4: Can serum in the cell culture medium affect this compound uptake?
A4: Yes, serum proteins can bind to small molecules, reducing the free concentration of this compound available for uptake. It is advisable to conduct uptake experiments in serum-free medium or a buffer solution to avoid this confounding factor. If serum is required for cell viability, the level should be kept consistent across all experiments.
Troubleshooting Guides
Problem 1: Low or No Detectable Intracellular this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Dosage Calculation | Double-check all calculations for preparing this compound solutions. | Simple errors in dilution can lead to a much lower final concentration than intended. |
| Compound Instability | Assess the stability of this compound in your experimental buffer and temperature. | The compound may be degrading over the course of the experiment. |
| Low Membrane Permeability | Increase the incubation time or the concentration of this compound. | Passive diffusion is concentration and time-dependent. |
| Active Efflux | Use known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein). | The cells may be actively pumping this compound out after it enters. |
| Cell Health Issues | Perform a cell viability assay (e.g., MTT or Trypan Blue) post-treatment. | Poor cell health can compromise membrane integrity and transport functions. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure a uniform cell monolayer by proper cell counting and seeding techniques. | A different number of cells per well will result in varied total uptake. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. | Evaporation from outer wells can concentrate the compound and affect results. |
| Inadequate Washing Steps | Optimize the washing procedure to remove all extracellular this compound without lysing the cells. | Residual extracellular compound will lead to artificially high readings. |
| Temperature Fluctuations | Ensure consistent temperature across the incubation period and for all plates. | Temperature affects both active and passive transport rates. |
Data Presentation
Table 1: Example Data for Determining Uptake Mechanism
| Condition | Temperature | ATP Inhibitors | Mean Intracellular this compound (ng/mg protein) | Standard Deviation |
| Control | 37°C | No | 150.2 | 12.5 |
| Low Temperature | 4°C | No | 25.8 | 4.1 |
| ATP Depletion | 37°C | Yes | 30.1 | 5.3 |
This table illustrates a hypothetical scenario where uptake is significantly reduced at low temperatures and with ATP depletion, suggesting an energy-dependent active transport mechanism.
Table 2: Example Data for Evaluating Efflux Pump Involvement
| Condition | Efflux Inhibitor | Mean Intracellular this compound (ng/mg protein) | Standard Deviation |
| Control | None | 85.6 | 9.8 |
| Inhibitor A | Verapamil (P-gp) | 162.3 | 15.2 |
| Inhibitor B | MK-571 (MRP) | 90.1 | 10.5 |
This table shows a hypothetical case where a P-glycoprotein (P-gp) inhibitor significantly increases intracellular this compound, indicating that it is a substrate for this efflux pump.
Experimental Protocols
Protocol 1: Basic Cellular Uptake Assay
-
Cell Seeding: Plate cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Grow cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer twice with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Initiate Uptake: Add the this compound solution (prepared in the same pre-warmed buffer) to each well.
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 5, 15, 30, 60 minutes).
-
Terminate Uptake: To stop the uptake, aspirate the drug solution and immediately wash the cells three times with ice-cold buffer.
-
Cell Lysis: Add a suitable lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Collect the lysate and quantify the intracellular concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Normalization: Determine the protein concentration in each lysate sample (e.g., using a BCA assay) to normalize the this compound concentration to the amount of protein (ng/mg protein).
Protocol 2: Investigating Energy Dependence of Uptake
-
Follow steps 1-3 of the Basic Cellular Uptake Assay.
-
Pre-incubation:
-
For Low-Temperature Condition: Pre-incubate the cells with ice-cold buffer at 4°C for 30 minutes.
-
For ATP Depletion: Pre-incubate the cells with a buffer containing ATP inhibitors (e.g., 10 mM sodium azide and 50 mM 2-deoxy-D-glucose) for 60 minutes at 37°C.
-
-
Initiate Uptake: Add the this compound solution (also at 4°C for the low-temperature condition, or containing ATP inhibitors for the depletion condition).
-
Incubation: Incubate for the desired time.
-
Termination and Analysis: Proceed with steps 6-9 from the Basic Cellular Uptake Assay.
Visualizations
Technical Support Center: Strategies to Reduce Animal Model Variability in Omzotirome Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with animal models to study Omzotirome, a selective thyroid hormone receptor-beta (THR-β) agonist. The goal is to help minimize experimental variability and enhance the reproducibility of preclinical studies.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vivo studies of THR-β agonists like this compound, providing potential explanations and solutions in a direct question-and-answer format.
General Animal Health & Husbandry
Q1: We are observing high variability in body weight and metabolic parameters even within the same treatment group. What are the potential causes and solutions?
A1: High variability is a common challenge in metabolic research. Several factors can contribute to this:
-
Genetic Drift: Even within inbred strains, minor genetic differences can arise over time.
-
Solution: Source all animals for a single study from the same vendor and barrier facility at the same time. If possible, use littermates and randomly assign them to different treatment groups.
-
-
Microbiome Differences: The gut microbiome significantly influences metabolism and can vary between cages and even between individuals within a cage.
-
Solution: Co-house animals intended for the same experiment or use a dirty bedding sentinel program to normalize the microbiome across cages. Consider microbiome analysis as a covariate in your statistical analysis.
-
-
Environmental Stressors: Noise, vibrations, light cycles, and even the presence of different animal care technicians can induce stress and alter metabolic phenotypes.
-
Solution: Maintain a stable and consistent environment. Handle animals gently and consistently. Acclimatize animals to the experimental procedures and housing conditions for at least one to two weeks before starting the study.
-
-
Dietary Variations: Small inconsistencies in diet composition, preparation, or storage can impact results.
-
Solution: Use a certified and consistent diet from a reputable supplier. Store the diet according to the manufacturer's instructions to prevent nutrient degradation. For high-fat diets, be mindful of fat distribution within the food pellets.
-
Q2: Some animals in our diet-induced obesity (DIO) model are not gaining weight as expected. How should we handle these "low responders"?
A2: Not all animals will respond uniformly to a high-fat diet.
-
Solution: It is crucial to establish clear criteria for inclusion in the study. Monitor body weight gain for a period before initiating treatment. Animals that do not meet a predefined weight gain threshold can be excluded. This pre-selection helps to create more homogenous study groups. Reliable quantification of disease induction is crucial, and sorting subjects into treatment arms should occur when there is a sufficient baseline to measure a therapeutic effect.[1]
This compound-Specific (and THR-β Agonist) Issues
Q3: We are not observing the expected lipid-lowering or anti-steatotic effects of this compound in our MASH model. What could be the issue?
A3: Several factors could be at play:
-
Dose and Formulation: The dose may be too low, or the formulation may not be optimal for absorption in the chosen animal model.
-
Solution: Conduct a dose-ranging study to determine the optimal therapeutic dose. Ensure the vehicle used for formulation is appropriate and does not interfere with the drug's absorption or the animal's physiology. Prepare fresh formulations regularly and verify the concentration.
-
-
Timing of Treatment: The therapeutic window for THR-β agonists can be dependent on the stage of the disease.
-
Solution: Consider initiating treatment at different stages of disease progression (e.g., early-stage steatosis vs. established fibrosis) to identify the optimal intervention period.
-
-
Model Selection: The chosen animal model may not be the most responsive to THR-β agonism.
-
Solution: Different MASH models (e.g., diet-induced vs. genetic) have different pathophysiological drivers. Research the literature to select a model known to be responsive to metabolic interventions targeting lipid metabolism.
-
Q4: We are observing some off-target effects, such as changes in heart rate or bone density. Is this expected with a THR-β selective agonist?
A4: While this compound is designed to be THR-β selective, high doses or species-specific differences in receptor distribution and drug metabolism could lead to some off-target effects.
-
Solution: Carefully monitor for any potential off-target effects. If observed, consider whether the dose is in the supratherapeutic range. It may be necessary to evaluate the drug's selectivity in the specific animal model being used. Preclinical studies with other THR-β agonists have sometimes been terminated due to off-target toxicities, such as effects on cartilage in dogs.[2]
Data Presentation: Summary of Expected Outcomes
The following tables summarize potential quantitative outcomes based on preclinical studies of THR-β agonists in relevant animal models. These are generalized expectations and may vary depending on the specific experimental conditions.
Table 1: Expected Effects of this compound on Metabolic Parameters in a Diet-Induced Obesity (DIO) Rodent Model
| Parameter | Expected Change with this compound | Potential for Variability | Mitigation Strategy |
| Body Weight | Decrease or reduced gain | High | Strict diet control, single housing, pre-selection of responders |
| Food Intake | No change or slight decrease | Moderate | Accurate daily food intake measurement |
| Total Cholesterol | Decrease | Moderate | Consistent fasting period before blood collection |
| LDL-Cholesterol | Decrease | Moderate | Consistent fasting period before blood collection |
| HDL-Cholesterol | No change or slight increase | Moderate | Consistent fasting period before blood collection |
| Triglycerides | Decrease | High | Consistent fasting period, control for circadian rhythms |
| Glucose Tolerance | Improvement | High | Standardized GTT protocol, acclimatization of animals |
| Insulin (B600854) Sensitivity | Improvement | High | Standardized ITT or clamp protocol, acclimatization |
Table 2: Expected Effects of this compound on Liver Parameters in a MASH Rodent Model
| Parameter | Expected Change with this compound | Potential for Variability | Mitigation Strategy |
| Liver Weight | Decrease | Moderate | Normalize to body weight |
| Liver Triglycerides | Decrease | High | Consistent tissue collection and processing |
| ALT/AST Levels | Decrease | High | Minimize stress during blood collection |
| NAFLD Activity Score | Decrease | High | Standardized histological scoring by a trained pathologist |
| Steatosis Score | Decrease | Moderate | Quantitative image analysis |
| Inflammation Score | Decrease | High | Standardized histological scoring, use of specific markers |
| Ballooning Score | Decrease | High | Standardized histological scoring |
| Fibrosis Stage | No change or decrease | High | Use of appropriate fibrosis model, longer study duration |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Diet-Induced Obesity (DIO) and MASH Model Induction
-
Objective: To induce obesity, insulin resistance, and MASH in rodents.
-
Animal Model: C57BL/6J mice are commonly used due to their susceptibility to diet-induced metabolic syndrome.
-
Diet:
-
DIO: High-fat diet with 45% or 60% of calories from fat.
-
MASH: A "Western-style" diet high in fat (40-60%), fructose, and cholesterol is often used to induce a more human-like MASH phenotype.[3]
-
-
Procedure:
-
Acclimatize male C57BL/6J mice (6-8 weeks old) for at least one week with ad libitum access to standard chow and water.
-
Randomize animals into control and high-fat diet groups based on body weight.
-
Provide the respective diets ad libitum.
-
Monitor body weight and food intake weekly.
-
For MASH models, continue the diet for 16-24 weeks to establish steatohepatitis and fibrosis.[4]
-
Oral Gavage for this compound Administration
-
Objective: To administer a precise dose of this compound orally.
-
Materials:
-
Appropriate gauge feeding needle with a ball tip (e.g., 20-gauge for mice).[5]
-
Syringe.
-
This compound formulation.
-
-
Procedure:
-
Weigh the animal to calculate the correct dosing volume (typically not exceeding 10 ml/kg for mice).[6]
-
Restrain the mouse by scruffing the neck to immobilize the head.
-
Gently insert the feeding needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is advanced.
-
If any resistance is met, do not force the needle. Withdraw and re-insert.
-
Once the needle is in the stomach (pre-measure the length from the mouth to the last rib), slowly administer the substance.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for a few minutes for any signs of distress.
-
Blood Collection from Saphenous Vein
-
Objective: To collect a small volume of blood for metabolic analysis.
-
Procedure:
-
Anesthetize the mouse if required by the protocol.
-
Shave the hair over the lateral aspect of the hind leg to expose the saphenous vein.
-
Apply a small amount of petroleum jelly over the vein to prevent the blood from dispersing.
-
Puncture the vein with a sterile needle (e.g., 25-gauge).
-
Collect the forming blood droplet into a capillary tube or other collection device.
-
Apply gentle pressure with gauze to stop the bleeding.
-
Insulin Tolerance Test (ITT)
-
Objective: To assess peripheral insulin sensitivity.
-
Procedure:
-
Fast the animals for a short period (e.g., 4-6 hours).
-
Measure baseline blood glucose from a tail snip.
-
Administer insulin via intraperitoneal (IP) injection (e.g., 0.75 U/kg for mice).
-
Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
The rate of glucose clearance is indicative of insulin sensitivity.
-
Liver Histology and Scoring
-
Objective: To assess the severity of steatosis, inflammation, and ballooning in the liver.
-
Procedure:
-
Euthanize the animal and perfuse the liver with saline.
-
Fix a section of the liver in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and section it.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for fibrosis.
-
Score the slides for steatosis, lobular inflammation, and hepatocellular ballooning according to the NAFLD Activity Score (NAS) criteria developed by the NASH Clinical Research Network.[1]
-
Table 3: NAFLD Activity Score (NAS) for Rodent Models
| Feature | Score 0 | Score 1 | Score 2 | Score 3 |
| Steatosis | <5% | 5-33% | >33-66% | >66% |
| Lobular Inflammation | No foci | <2 foci per 20x field | 2-4 foci per 20x field | >4 foci per 20x field |
| Hepatocellular Ballooning | None | Few balloon cells | Many cells/prominent ballooning | N/A |
Source: Adapted from Kleiner et al. (2005) and subsequent adaptations for rodent models.[1]
Mandatory Visualizations
Signaling Pathway
Caption: this compound's mechanism of action via THR-β activation in hepatocytes.
Experimental Workflow
References
- 1. Multi-omics analysis of a fatty liver model using human hepatocyte chimeric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models and Their Role in Imaging-Assisted Co-Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased Insulin Sensitivity in Mice Lacking Collectrin, a Downstream Target of HNF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of animal models to diabetes research: Its history, significance, and translation to humans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Efficacy Showdown: Omzotirome vs. Resmetirom in Liver Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two promising therapeutic agents for metabolic liver disease: omzotirome and resmetirom (B1680538). This analysis is based on available experimental data to delineate their respective mechanisms and performance in preclinical models.
Metabolic-associated steatotic liver disease (MASLD), and its more severe form, metabolic dysfunction-associated steatohepatitis (MASH), represent a significant and growing unmet medical need. In the quest for effective therapeutics, thyroid hormone receptor-beta (THR-β) agonists have emerged as a leading class of drugs. This guide focuses on a comparative analysis of preclinical data for two such agents: resmetirom, a selective THR-β agonist, and this compound, a 3,5-diiodo-L-thyronine (T2) mimetic that acts as a mitochondrial modulator.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies of this compound and resmetirom.
Table 1: Effects of this compound on Metabolic Parameters in Preclinical Models
| Parameter | Animal Model | Treatment Details | Key Findings |
| Insulin (B600854) Sensitivity & Glycemic Control | High-fat diet-fed rats | 4 weeks of treatment | Improved insulin sensitivity.[1] |
| Zucker fatty & spontaneously hypertensive (ZSF1) rats | 24 weeks of treatment | Attenuated progression of insulin resistance and dysglycemia.[1] | |
| Lipid Profile | High-fat diet-fed rats | 4 weeks of treatment | Attenuated atherogenic dyslipidemia.[1] |
| Zucker fatty & spontaneously hypertensive (ZSF1) rats | 24 weeks of treatment | Attenuated atherogenic dyslipidemia.[1] | |
| Overweight and obese human subjects (Phase I) | 50 mg dose | Significant reduction in Apolipoprotein B; trend towards triglyceride reduction.[2] | |
| Hepatic Steatosis | Overweight and obese human subjects (Phase I) | 50 mg dose | Trend towards reduction in hepatic fat.[1][2] |
| Blood Pressure & Adiposity | Zucker fatty & spontaneously hypertensive (ZSF1) rats | 24 weeks of treatment | Attenuated high blood pressure and visceral adiposity.[1] |
Table 2: Effects of Resmetirom on MASH Parameters in Preclinical Models
| Parameter | Animal Model | Treatment Details | Key Findings |
| NAFLD Activity Score (NAS) | Gubra-Amylin NASH (GAN) DIO-NASH Mouse | Not specified | Improved NAFLD Activity Score (reduced steatosis, inflammation, and hepatocyte ballooning).[1] |
| HFCC+CDX Mouse | Not specified | Reduced NAFLD Activity Score, inflammation.[1] | |
| Hepatic Steatosis | GAN DIO-NASH Mouse | Not specified | Reduced hepatomegaly and liver total cholesterol.[1] |
| HFCC+CDX Mouse | Not specified | Lowered liver triglycerides.[1] | |
| Liver Injury Markers | GAN DIO-NASH Mouse | Not specified | Reduced plasma Alanine Aminotransferase (ALT).[1] |
| Liver Fibrosis | HFCC+CDX Mouse | Not specified | Reduced fibrosis (% Sirius Red staining).[1] |
| Lipid Profile | GAN DIO-NASH Mouse | Not specified | Lowered plasma total cholesterol.[1] |
| HFCC+CDX Mouse | Not specified | Lowered LDL-cholesterol.[1] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and resmetirom are central to their therapeutic effects.
This compound: Mitochondrial Modulation
This compound acts as a 3,5-diiodo-L-thyronine (T2) mimetic, targeting mitochondria to enhance metabolic activity. This leads to an increase in the activity of electron transport chain complexes and stimulates mitochondrial fatty acid import and oxidation, ultimately boosting energy expenditure.[1]
Resmetirom: Selective THR-β Agonism
Resmetirom is a liver-directed, selective agonist for the thyroid hormone receptor-beta (THR-β), which is the predominant form of this receptor in the liver.[1][3] Activation of THR-β stimulates genes involved in hepatic fatty acid oxidation and breakdown while decreasing lipogenesis. This targeted action reduces liver fat and lipotoxicity without the adverse effects associated with non-selective thyroid hormone receptor activation in other tissues like the heart and bone.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
This compound Preclinical Models
-
High-Fat Diet-Induced Metabolic Dysfunction in Rats : Male Wistar rats are often fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of several weeks (e.g., 4 weeks) to induce obesity, insulin resistance, and dyslipidemia.[1] this compound or a vehicle control is administered, and metabolic parameters are assessed.
-
Zucker Fatty and Spontaneously Hypertensive (ZSF1) Rat Model : This is a genetic model that spontaneously develops obesity, insulin resistance, dyslipidemia, and hypertension.[1] These rats are typically treated with this compound or a vehicle for an extended period (e.g., 24 weeks) to evaluate the drug's long-term effects on the progression of metabolic disease.[1]
Resmetirom Preclinical Models
-
Gubra-Amylin NASH (GAN) DIO-NASH Mouse Model : This is a diet-induced obesity model that develops key features of MASH, including steatosis, inflammation, and fibrosis, making it a clinically relevant model for testing MASH therapeutics.[1]
-
High-Fat, High-Cholesterol, and Cholic Acid (HFCC) Diet Mouse Model : C57BL/6J mice fed this diet rapidly develop MASH characteristics.[1] This model is often used to assess the efficacy of drug candidates on liver histology.
Concluding Remarks
The available preclinical data indicate that both this compound and resmetirom show promise in addressing metabolic dysfunction. Resmetirom has been extensively studied in MASH-specific animal models, demonstrating direct effects on liver histology, including steatosis, inflammation, and fibrosis. Its selective THR-β agonist activity in the liver is a well-defined mechanism for these effects.
This compound, on the other hand, has been primarily evaluated in models of broader metabolic syndrome, where it shows beneficial effects on insulin resistance, dyslipidemia, and a trend towards reduced hepatic fat. Its mechanism as a mitochondrial modulator suggests a more systemic metabolic effect.
For drug development professionals, the choice between these or similar agents may depend on the specific therapeutic goal. Resmetirom's preclinical profile strongly supports its development for the direct treatment of MASH and liver fibrosis. This compound's profile suggests potential utility in conditions where systemic metabolic dysregulation is the primary target, with potential secondary benefits for the liver. Further head-to-head preclinical studies in the same MASH models would be invaluable for a more direct comparison of their efficacy in treating liver-specific pathology.
References
Comparative Analysis of Omzotirome and Sobetirome in MASH Models: A Guide for Researchers
A detailed examination of two thyroid hormone receptor-beta agonists, Omzotirome (Resmetirom) and Sobetirome, in the context of Metabolic Dysfunction-Associated Steatohepatitis (MASH). This guide provides a comparative analysis of their mechanisms of action, preclinical efficacy, and clinical development status, supported by experimental data and visualizations to aid researchers and drug development professionals.
Metabolic Dysfunction-Associated Steatohepatitis (MASH), a progressive form of non-alcoholic fatty liver disease (NAFLD), is characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. A key therapeutic target in MASH is the thyroid hormone receptor-beta (THR-β), a nuclear receptor predominantly expressed in the liver that regulates lipid metabolism. Both this compound (formerly MGL-3196, now known as Resmetirom) and Sobetirome (formerly GC-1) are synthetic, liver-directed, THR-β selective agonists designed to harness the metabolic benefits of thyroid hormone action while minimizing adverse systemic effects.
This guide provides a comparative overview of this compound and Sobetirome, presenting available data from preclinical MASH models and clinical trials. While this compound has recently received FDA approval for the treatment of MASH, the development of Sobetirome was discontinued (B1498344), offering valuable insights into the nuances of targeting the THR-β pathway.
Mechanism of Action: Selective THR-β Agonism
Both this compound and Sobetirome function by selectively activating THR-β in hepatocytes.[1][2] This targeted action is crucial as it avoids the adverse effects associated with the activation of THR-α, which is more prevalent in the heart and bone.[3] Activation of hepatic THR-β initiates a cascade of transcriptional events aimed at restoring metabolic homeostasis.[1] This includes the upregulation of genes involved in fatty acid oxidation (e.g., CPT1) and cholesterol metabolism (e.g., CYP7A1), and the downregulation of genes involved in de novo lipogenesis (e.g., SREBP-1c).[1][4] The ultimate goal is to reduce liver fat, inflammation, and fibrosis.[1][5]
While both compounds share this fundamental mechanism, their molecular structures and binding affinities differ, which may contribute to variations in their efficacy and safety profiles. Sobetirome has a high binding affinity for the human TRβ1 isoform with a reported Kd value of 67 pM, and a significantly lower affinity for TRα1 at 440 pM.[4] Resmetirom exhibits approximately 28-fold greater affinity for THR-β over THR-α.[1]
Preclinical Efficacy in MASH Models
Preclinical studies in various animal models of MASH have been instrumental in elucidating the therapeutic potential of both this compound and Sobetirome. These models are designed to recapitulate the key features of human MASH, including steatosis, inflammation, and fibrosis.
This compound (Resmetirom)
In preclinical MASH models, Resmetirom has consistently demonstrated the ability to reduce liver fat, inflammation, and fibrosis.[6] Studies in diet-induced obesity (DIO)-MASH models in mice showed that Resmetirom significantly reduced hepatic steatosis and improved metabolic parameters.[7] Furthermore, in a GAN-CCL4 MASH model, which combines a high-fat diet with carbon tetrachloride to induce fibrosis, Resmetirom was effective in reducing the NAFLD Activity Score (NAS) and liver fibrosis.[7][8]
Sobetirome
Sobetirome also showed promise in early preclinical studies. In mouse models of MASH, it was shown to decrease fat accumulation in the liver.[9] It effectively lowered cholesterol in animal models without causing negative cardiac effects.[10] However, its development was halted due to adverse events observed in preclinical toxicology studies, specifically deleterious effects on cartilage in dogs, and concerns over potential class effects.[9][11][12]
Comparative Data from Preclinical Studies
While direct head-to-head comparative studies in the same MASH models are limited, the available data allows for a qualitative comparison of their effects on key MASH parameters.
| Parameter | This compound (Resmetirom) | Sobetirome |
| Hepatic Steatosis | Significant reduction observed in multiple MASH models.[7] | Demonstrated reduction in liver fat accumulation.[9] |
| Inflammation | Improvement in inflammation scores in preclinical models.[7][13] | Anti-inflammatory effects suggested by its mechanism of action. |
| Fibrosis | Demonstrated anti-fibrotic effects, with reduction in fibrosis scores and α-SMA expression.[7][8][13] | Potential for anti-fibrotic effects, though less extensively studied in MASH models.[6] |
| Lipid Profile | Significant reductions in LDL-C, triglycerides, and apolipoprotein B.[6] | Potent LDL-lowering effects observed in preclinical and early clinical studies.[10] |
| Safety Concerns | Favorable safety profile in preclinical and clinical studies, with minimal systemic thyroid effects.[1][6] | Development discontinued due to adverse events in preclinical studies (cartilage defects in dogs).[9][11][12] |
Clinical Development and Outcomes
The divergent paths of this compound and Sobetirome in clinical development highlight the challenges in translating preclinical findings to human therapies.
This compound (Resmetirom)
Resmetirom has successfully progressed through extensive clinical trials. The Phase 3 MAESTRO-NASH trial demonstrated that Resmetirom was superior to placebo in achieving both MASH resolution and improvement in liver fibrosis by at least one stage.[14] Based on these positive results, Resmetirom (marketed as Rezdiffra™) received accelerated approval from the U.S. FDA in 2024 for the treatment of adults with noncirrhotic MASH with moderate to advanced liver fibrosis.[1][15]
| MAESTRO-NASH Phase 3 Trial (52-week results)[14] | Placebo | Resmetirom (80 mg) | Resmetirom (100 mg) |
| MASH Resolution (no worsening of fibrosis) | 9.7% | 25.9% | 29.9% |
| Fibrosis Improvement by ≥1 Stage (no worsening of MASH) | 14.2% | 24.2% | 25.9% |
| LDL-Cholesterol Reduction | - | -13.6% | -16.3%[6] |
Sobetirome
Sobetirome advanced to Phase 1 clinical trials and demonstrated excellent cholesterol-lowering effects in humans without obvious harmful side effects.[11] In a two-week study, it reduced LDL cholesterol by up to 41%.[10] However, due to the adverse findings in preclinical toxicology studies and the emergence of other cholesterol-lowering therapies, its clinical development for dyslipidemia and MASH was not pursued further.[11][12]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed experimental protocols for MASH models are critical for the reproducibility and interpretation of results. Below are generalized methodologies based on common practices in the field.
Animal Models:
-
Diet-Induced Obesity (DIO)-MASH Model: C57BL/6 mice are fed a high-fat, high-fructose diet (e.g., Gubra-Amylin NASH - GAN diet) for an extended period (e.g., 24 weeks) to induce obesity, steatohepatitis, and fibrosis.[7]
-
GAN-CCL4 MASH Model: This model combines the GAN diet with repeated injections of carbon tetrachloride (CCl4), a hepatotoxin, to accelerate and exacerbate liver fibrosis.[7]
Drug Administration:
-
Test compounds (this compound, Sobetirome) or vehicle are typically administered orally once daily for a specified treatment period (e.g., 4-12 weeks).
Endpoint Assessments:
-
Histopathology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin & Eosin, Sirius Red) for histological evaluation. The NAFLD Activity Score (NAS) is used to grade steatosis, lobular inflammation, and hepatocellular ballooning. Fibrosis is staged according to the NASH Clinical Research Network (CRN) criteria.
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol are measured to assess liver injury and metabolic changes.
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression of target genes in the liver involved in lipid metabolism, inflammation, and fibrosis.
Conclusion
This compound (Resmetirom) and Sobetirome are both selective THR-β agonists that have shown promise in preclinical models of MASH. However, their developmental trajectories have diverged significantly. This compound has successfully navigated clinical trials and is now an approved therapy for MASH, demonstrating a favorable risk-benefit profile. In contrast, the development of Sobetirome was halted due to preclinical safety concerns, despite its potent lipid-lowering effects.
This comparative analysis underscores the importance of a thorough preclinical safety evaluation and highlights the complexities of drug development, even for compounds with a similar mechanism of action. The success of this compound provides a validated therapeutic approach for MASH, while the story of Sobetirome offers valuable lessons for future drug discovery and development efforts in this field. For researchers, the distinct outcomes of these two molecules emphasize the subtle but critical differences in pharmacology and toxicology that can determine the ultimate clinical viability of a drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Resmetirom Mechanism of Action for MASH: Expert Review by Robin Soto, NP | GHAPP [ghapp.app]
- 6. researchgate.net [researchgate.net]
- 7. Comparative pharmacodynamic analysis of resmetirom, semaglutide and obeticholic acid in translational mouse models of MASH [explorationpub.com]
- 8. explorationpub.com [explorationpub.com]
- 9. Potential therapeutic strategies for MASH: from preclinical to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Omzotirome and Fenofibrate for the Treatment of Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
Dyslipidemia, characterized by abnormal levels of lipids in the bloodstream, is a significant risk factor for cardiovascular disease. This guide provides a comparative analysis of two therapeutic agents: the established fibrate, fenofibrate (B1672516), and the investigational drug, Omzotirome. This comparison is based on currently available data from clinical and preclinical studies.
Executive Summary
Direct head-to-head clinical trials comparing this compound and fenofibrate are not yet publicly available. This compound (formerly TRC-150094), a thyroid hormone receptor-beta (THR-β) agonist, is currently in Phase III clinical trials for dyslipidemia and other related metabolic conditions. Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, has been a long-standing treatment for dyslipidemia with a well-documented efficacy and safety profile. This guide synthesizes the available data to provide a preliminary comparison of their mechanisms of action, clinical efficacy, and safety profiles.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data on the effects of this compound and fenofibrate on key lipid parameters. It is important to note that the data for this compound is limited to a Phase 2 clinical trial and is not as comprehensive as the data for fenofibrate.
Table 1: Effects on Lipid Profile (Percentage Change from Baseline)
| Lipid Parameter | This compound (TRC-150094) | Fenofibrate |
| LDL-C | Data not publicly available | -5.5% to -20%[1] |
| HDL-C | Data not publicly available | +10% to +25%[1] |
| Triglycerides | Improving trend observed[2] | -20% to -50%[1] |
| Non-HDL-C | -6.8 mg/dL (absolute change at 50mg dose)[1][3][4] | -16.2% to -21.0%[1] |
| Apolipoprotein B (ApoB) | Significant reduction at 50mg dose[2] | -15.2% to -20.1%[1] |
Table 2: Key Characteristics and Safety Information
| Characteristic | This compound (TRC-150094) | Fenofibrate |
| Mechanism of Action | Thyroid hormone receptor-beta (THR-β) agonist[5] | Peroxisome proliferator-activated receptor alpha (PPARα) agonist |
| Development Stage | Phase III Clinical Trials[5] | Marketed Drug |
| Administration | Oral | Oral |
| Common Adverse Events | Mild to moderate in nature, not dose-related[1][3][4] | Gastrointestinal upset, headache, myalgia |
| Serious Adverse Events | One serious adverse event (chronic lymphocytic leukemia) reported in a Phase 2 trial, considered unrelated to the study drug[1] | Rhabdomyolysis (rare), pancreatitis, cholelithiasis |
Experimental Protocols
This compound (TRC-150094) Phase 2 Clinical Trial
A randomized, multicenter, double-blind, placebo-controlled, parallel-group Phase 2 study was conducted to evaluate the safety and efficacy of this compound in diabetic subjects with dyslipidemia receiving standard of care.[3][4]
-
Patient Population: 225 subjects with a body mass index of 23-35 kg/m ², aged between 30 and 65 years, with fasting glucose of ≥126 mg/dL or HbA1c of ≥6.4% stabilized on ≤2 oral hypoglycemic agents, apolipoprotein-B (apo-B) ≥100 mg/dL, and serum triglycerides (TG) ≥150 mg/dL.[3][4]
-
Treatment Groups: Subjects were randomly assigned to receive one of three doses of this compound (25, 50, or 75 mg) or a placebo once daily for 24 weeks.[3][4]
-
Primary Endpoints: The primary efficacy endpoints were changes in fasting plasma glucose (FPG) and fasting insulin.[1]
-
Secondary Endpoints: Secondary outcomes included changes in mean arterial blood pressure (MAP), apoB, and other lipid parameters.[3][4]
-
Safety Assessments: Safety and tolerability were assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[3][4]
Fenofibrate Clinical Trials (General Protocol Design)
Numerous clinical trials have evaluated the efficacy and safety of fenofibrate in various patient populations with dyslipidemia. A general protocol for such a trial is outlined below.
-
Patient Population: Typically includes adult patients with primary hypercholesterolemia, mixed dyslipidemia, or severe hypertriglyceridemia. Specific inclusion criteria often define baseline lipid levels (e.g., elevated LDL-C, triglycerides, and/or low HDL-C).
-
Study Design: Commonly, these are randomized, double-blind, placebo-controlled or active-comparator studies.
-
Treatment: Patients are randomized to receive a fixed dose of fenofibrate (e.g., 145 mg or 200 mg daily) or a comparator (placebo or another lipid-lowering agent) for a specified duration, often ranging from 8 to 24 weeks or longer for cardiovascular outcome trials.
-
Primary Endpoints: The primary efficacy endpoint is typically the percentage change from baseline in LDL-C, triglycerides, or non-HDL-C.
-
Secondary Endpoints: Secondary endpoints often include percentage changes in other lipid parameters (HDL-C, ApoB, etc.), as well as safety and tolerability assessments.
-
Safety Monitoring: Includes monitoring for adverse events, with a particular focus on musculoskeletal symptoms, liver function tests, and renal function.
Mandatory Visualizations
Signaling Pathways
Caption: Distinct signaling pathways of this compound (THR-β agonist) and Fenofibrate (PPARα agonist).
Experimental Workflow: Hypothetical Head-to-Head Clinical Trial
Caption: Hypothetical workflow for a comparative clinical trial of this compound and fenofibrate.
Logical Relationship: Effects on Lipid Metabolism
Caption: Logical relationship of the primary and secondary effects of this compound and fenofibrate on lipid metabolism.
References
- 1. dovepress.com [dovepress.com]
- 2. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial [frontiersin.org]
Validating the Mechanism of Action for Novel Metabolic Modulators: A Comparative Analysis Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for metabolic diseases is rapidly evolving, with a focus on targeted therapies that address the underlying pathophysiology. Two such promising agents are Omzotirome and Resmetirom (B1680538), which aim to correct metabolic dysregulation through distinct mechanisms. A crucial aspect of preclinical validation for targeted therapies is the use of knockout (KO) animal models to confirm on-target effects and elucidate the mechanism of action. This guide provides a comparative overview of the validation of this compound and Resmetirom, with a focus on the application and data derived from knockout models. While direct knockout model validation for this compound is not yet published, we present a hypothetical framework for its validation based on its known mechanism, in contrast to the established knockout model data for Resmetirom.
Resmetirom: A Case Study in THR-β Agonist Validation
Resmetirom (MGL-3196) is a liver-directed, orally active, selective thyroid hormone receptor-beta (THR-β) agonist.[1] The activation of THR-β in the liver is known to play a significant role in lipid metabolism.[2] Knockout models have been instrumental in confirming that the therapeutic effects of Resmetirom are indeed mediated through the THR-β pathway.
Validating Resmetirom's Mechanism with TRβ Knockout Models
To confirm that Resmetirom's effects are dependent on its target receptor, studies have utilized primary murine hepatocytes from both wild-type and TRβ knockout mice. This in vitro knockout model directly assesses the necessity of the THR-β for the drug's action. The typical finding is that in hepatocytes lacking the THR-β, Resmetirom fails to elicit its characteristic downstream effects, such as changes in gene expression related to lipid metabolism, thus confirming its on-target mechanism.
Performance in a MASH Knockout Mouse Model
Resmetirom has been evaluated in a Western diet (WD)-fed melanocortin 4 receptor knockout (MC4R-KO) mouse model, which mimics human metabolic dysfunction-associated steatohepatitis (MASH).[3][4] This model is characterized by obesity, insulin (B600854) resistance, and the histological features of MASH.[5][6] In this context, Resmetirom was compared to the GLP-1 receptor agonist, Semaglutide (B3030467), to differentiate their mechanisms of action.[3][4]
| Parameter | Vehicle-treated MC4R-KO | Resmetirom-treated MC4R-KO | Semaglutide-treated MC4R-KO | Key Finding |
| Liver Weight | Increased | Substantially Improved | Substantially Improved | Both drugs reduced liver weight.[4] |
| Plasma AST | Increased | Substantially Improved | Substantially Improved | Both drugs improved markers of liver injury.[4] |
| Plasma ALT | Increased | Substantially Improved | Substantially Improved | Both drugs improved markers of liver injury.[4] |
| Liver Hydroxyproline (B1673980) | Increased | Improved | Improved | Both drugs improved this marker of fibrosis.[4] |
| Total Fat Mass | Increased | Improved | Improved | Both drugs reduced total fat mass.[4] |
| Total Lean Mass | N/A | No significant change | Markedly Suppressed | Resmetirom did not negatively impact lean mass, unlike Semaglutide.[4] |
| Oxygen Consumption | N/A | Enhanced | Reduced | Resmetirom increased energy expenditure, while Semaglutide decreased it.[4] |
| Liver Steatosis Score | Increased | Significantly Improved | Tended to Improve | Resmetirom showed a more significant improvement in liver steatosis.[3] |
Experimental Protocols
-
Animal Model: Male melanocortin 4 receptor knockout (MC4R-KO) mice are used.
-
Disease Induction: At 22 weeks of age, mice are fed a Western diet (WD) for 6 weeks to induce MASH pathology.[3]
-
Drug Administration: Following disease induction, mice continue on the WD and are administered either vehicle, Resmetirom, or a comparator drug (e.g., Semaglutide) for 7 weeks.[3]
-
Endpoint Analysis: At the end of the treatment period, various parameters are assessed, including:
-
Body weight and composition (fat and lean mass).
-
Liver weight.
-
Plasma levels of liver enzymes (ALT, AST).
-
Liver histology for steatosis and fibrosis (e.g., hydroxyproline content).
-
Metabolic parameters such as oxygen consumption.
-
-
Cell Culture: Primary hepatocytes are isolated from both wild-type and TRβ knockout mice.
-
Treatment: The cultured hepatocytes are treated with Resmetirom at various concentrations.
-
Gene Expression Analysis: After a set incubation period, RNA is extracted from the hepatocytes. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression of known THR-β target genes involved in lipid metabolism.
-
Data Analysis: The changes in gene expression in wild-type hepatocytes are compared to those in TRβ knockout hepatocytes to determine if the effects of Resmetirom are THR-β dependent.
Visualizing Resmetirom's Mechanism and Validation
References
- 1. Resmetirom - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences between therapeutic mechanisms of resmetirom and semaglutide against MASH in western diet-fed MC4R-knockout mice | Sciety [sciety.org]
- 4. researchgate.net [researchgate.net]
- 5. Melanocortin 4 Receptor–Deficient Mice as a Novel Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanocortin 4 receptor-deficient mice as a novel mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the THR-beta Agonist Landscape: A Comparative Safety Analysis for MASH Treatment
For Immediate Release
In the rapidly advancing field of therapeutics for Metabolic dysfunction-associated steatohepatitis (MASH), thyroid hormone receptor-beta (THR-beta) agonists have emerged as a promising class of drugs. This guide offers a detailed comparison of the safety profiles of two leading THR-beta agonists in late-stage clinical development: Resmetirom (B1680538) (Rezdiffra™), which recently received accelerated FDA approval, and the investigational drug VK2809. This analysis is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available clinical trial data.
Thyroid hormone plays a crucial role in regulating metabolism. THR-beta is the primary isoform of the thyroid hormone receptor in the liver, and its activation is key to managing lipid metabolism.[1] Both Resmetirom and VK2809 are designed to selectively target and activate THR-beta in the liver, thereby increasing the breakdown of liver fat, which is a hallmark of MASH.[2][3] This selective action aims to provide therapeutic benefits while minimizing the potential side effects associated with non-selective thyroid hormone receptor activation in other tissues.[3]
Comparative Safety Profiles: Resmetirom vs. VK2809
The safety and tolerability of a new drug are paramount. Based on data from the pivotal MAESTRO-NASH Phase 3 trial for Resmetirom and the VOYAGE Phase 2b trial for VK2809, a comparative summary of their safety profiles is presented below.
Quantitative Safety Data Summary
| Adverse Event (AE) Category | Resmetirom (MAESTRO-NASH) | VK2809 (VOYAGE) | Placebo (MAESTRO-NASH) | Placebo (VOYAGE) |
| Serious Adverse Events (SAEs) | 10.9% (80mg), 12.7% (100mg)[4][5] | One treatment-related SAE reported (worsening of pre-existing psychiatric symptoms)[6] | 11.5%[4][5] | Not explicitly quantified, but discontinuations due to AEs were balanced with treatment arms[7] |
| Discontinuation due to AEs | 1.9% (80mg), 6.8% (100mg)[8] | Low and balanced among placebo and treatment arms[7] | 2.5%[8] | Low and balanced among treatment arms[7] |
| Most Common AEs | Diarrhea (~30%), Nausea (~20%)[8] | Rates of nausea, diarrhea, stool frequency, and vomiting were similar to placebo[7][9] | Diarrhea and Nausea rates lower than treatment arms | Rates of GI events similar to treatment arms |
| Gastrointestinal Tolerability | Diarrhea and nausea were the most frequent AEs, generally mild to moderate and transient.[8][10] | Excellent gastrointestinal tolerability reported.[7][11] | Lower incidence of GI events compared to Resmetirom. | Good gastrointestinal tolerability. |
| Hepatotoxicity | No significant concerns noted.[8] | No clinically meaningful differences in ALT or AST levels compared to placebo.[6] | No significant concerns noted. | No clinically meaningful differences in liver enzymes. |
| Thyroid Hormone Levels | No significant changes reported. | Levels of TSH, fT4, and fT3 were relatively unchanged compared to placebo.[6] | No significant changes reported. | No significant changes reported. |
In-Depth Look at Adverse Events
Resmetirom (Rezdiffra™)
The most frequently reported adverse events in the MAESTRO-NASH trial were gastrointestinal in nature, specifically diarrhea and nausea.[8] These events were generally described as mild to moderate in severity and tended to occur at the beginning of treatment.[10] The rate of discontinuation due to adverse events was higher in the 100mg dose group compared to the 80mg group and the placebo group.[8] Importantly, the incidence of serious adverse events was similar across all treatment and placebo groups.[4][5] The prescribing information for Rezdiffra™ includes warnings and precautions for hepatotoxicity and gallbladder-related adverse reactions.[12][13]
VK2809
The VOYAGE trial data for VK2809 suggests a favorable safety and tolerability profile, with the majority of treatment-related adverse events being mild or moderate.[7][11] A key differentiator appears to be its gastrointestinal tolerability, with reported rates of nausea, diarrhea, and other GI-related events being similar to those in the placebo group.[7][9] Only one serious adverse event was considered possibly related to the treatment, which was a worsening of a pre-existing psychiatric condition.[6] Discontinuation rates due to adverse events were low and comparable to placebo.[7]
Experimental Protocols
The safety and efficacy of these THR-beta agonists were evaluated in rigorous, randomized, double-blind, placebo-controlled clinical trials.
MAESTRO-NASH (Resmetirom)
-
Objective: To evaluate the efficacy and safety of Resmetirom in adult patients with biopsy-confirmed MASH and liver fibrosis (stages F1B, F2, or F3).[4][5]
-
Patient Population: Adults with biopsy-confirmed MASH with a fibrosis stage of F2 or F3.[14]
-
Intervention: Patients were randomized to receive once-daily oral doses of Resmetirom (80 mg or 100 mg) or placebo.[5] The dosage for Resmetirom is based on body weight, with patients under 100 kg receiving 80 mg and those 100 kg or over receiving 100 mg.[14][15]
-
Primary Endpoints: The dual primary endpoints at 52 weeks were MASH resolution with no worsening of fibrosis, and at least a one-stage improvement in fibrosis with no worsening of the NAFLD activity score.[5][8]
VOYAGE (VK2809)
-
Objective: To assess the efficacy, safety, and tolerability of VK2809 in patients with biopsy-confirmed MASH and fibrosis.[11]
-
Patient Population: Patients with biopsy-confirmed MASH and fibrosis (F1 to F3).[16]
-
Intervention: Patients were randomized to receive various doses of oral VK2809 or placebo.[9]
-
Primary Endpoint: The primary endpoint was the change in liver fat content from baseline to week 12, as measured by MRI-PDFF.[11][16] Secondary objectives included histologic changes assessed by liver biopsy at 52 weeks.[11]
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of THR-beta agonists and a generalized workflow of their clinical trials.
Caption: THR-beta agonist signaling pathway in a liver cell.
Caption: Generalized workflow of a pivotal MASH clinical trial.
Conclusion
Both Resmetirom and VK2809 have demonstrated promising efficacy in clinical trials for the treatment of MASH. In terms of safety, Resmetirom is associated with a higher incidence of transient, mild-to-moderate gastrointestinal side effects, particularly diarrhea and nausea.[8] In contrast, VK2809 has shown a safety profile with gastrointestinal tolerability similar to placebo in its Phase 2b trial.[7][9] The selection of a therapeutic agent will ultimately depend on a comprehensive evaluation of its efficacy and safety profile, as well as individual patient characteristics and tolerability. As more data from ongoing and future clinical trials become available, a clearer picture of the long-term safety and comparative effectiveness of these and other emerging MASH therapies will continue to inform clinical practice and drug development.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. What are THR-β agonists and how do they work? [synapse.patsnap.com]
- 4. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. binasss.sa.cr [binasss.sa.cr]
- 6. Ligand Pharmaceuticals Incorporated - Ligand’s Partner Viking Therapeutics Announces Positive Top-Line Results from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [investor.ligand.com]
- 7. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting® 2024 [prnewswire.com]
- 8. Primary results from MAESTRO-NASH trial: resmetirom efficacious for NASH - Medical Conferences [conferences.medicom-publishers.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. gi.org [gi.org]
- 11. vikingtherapeutics.com [vikingtherapeutics.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. rezdiffra.com [rezdiffra.com]
- 14. Madrigal Pharmaceuticals Announces FDA Approval of Rezdiffra™ (resmetirom) for the Treatment of Patients with Noncirrhotic Nonalcoholic Steatohepatitis (NASH) with Moderate to Advanced Liver Fibrosis | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 15. drugs.com [drugs.com]
- 16. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting 2024 [natap.org]
Cross-Validation of Omzotirome's Efficacy in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Omzotirome (formerly TRC-150094), a novel thyromimetic drug, in various animal models of metabolic disease. This compound acts as a selective thyroid hormone receptor-beta (THR-β) agonist, a mechanism aimed at restoring metabolic flexibility and improving insulin (B600854) resistance.[1][2] This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in the field of metabolic drug discovery.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative effects of this compound in two key preclinical models of metabolic syndrome: the Zucker fatty and spontaneously hypertensive (ZSF1) rat and the high-fat diet-induced obese (DIO) rat.
Table 1: Effects of this compound on Glycemic Control in Obese ZSF1 Rats
| Parameter | Control (Obese ZSF1) | This compound (12 mg/kg) | % Change |
| Fasting Glucose (mg/dL) | 186 ± 12 | 145 ± 7 | ↓ 22.0% |
| AUC Glucose (mg·h/dL) | 487 ± 23 | 398 ± 15 | ↓ 18.3% |
| Fructosamine (B8680336) (µmol/L) | 412 ± 18 | 355 ± 10 | ↓ 13.8% |
| Data presented as mean ± SEM. AUC, Area Under the Curve. Data sourced from a 24-week study in male obese ZSF1 rats.[3] |
Table 2: Comparative Efficacy of THR-β Agonists on Metabolic Parameters in High-Fat Diet-Fed Rats
| Parameter | High-Fat Diet Control | This compound (or analogue) | Alternative THR-β Agonist (Resmetirom) |
| Body Weight Gain (g) | Data not available | Reported to reduce visceral adiposity[4] | No significant change[5] |
| Liver Triglycerides (mg/g) | Elevated | Reported to reduce hepatic steatosis[3] | ↓ ~50% |
| Plasma Cholesterol (mg/dL) | Elevated | Data not available | ↓ ~30% |
| Plasma Triglycerides (mg/dL) | Elevated | Attenuates atherogenic dyslipidemia[4] | ↓ ~25% |
| Quantitative data for a direct this compound analogue in this model is not publicly available. Resmetirom data is provided as a representative example of a selective THR-β agonist in a diet-induced NASH mouse model.[5] this compound has been shown to improve these parameters in preclinical models.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the animal models cited.
Zucker Fatty and Spontaneously Hypertensive (ZSF1) Rat Model of Cardiometabolic Syndrome
The ZSF1 rat is a well-established model that spontaneously develops obesity, hypertension, dyslipidemia, and type 2 diabetes, closely mimicking human metabolic syndrome.[6][7]
-
Animals: Male obese ZSF1 rats and their lean littermates are typically used.[8] Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.[6]
-
Diet: Standard chow, such as the Purina 5008 diet, is provided.[6]
-
Drug Administration: this compound (TRC150094) is administered orally. In the cited study, a dose of 12 mg/kg was used.[3] The vehicle and frequency of administration would be detailed in the full study protocol.
-
Duration: Studies are often long-term, such as 24 weeks, to assess the chronic effects of the therapeutic agent on the progression of metabolic disease.[4]
-
Outcome Measures:
-
Glycemic Control: Fasting blood glucose is measured after an overnight fast.[3] An oral glucose tolerance test (OGTT) is performed by administering a glucose bolus and measuring blood glucose at timed intervals to calculate the area under the curve (AUC).[3] Plasma fructosamine provides an indication of glycemic control over the preceding 2-3 weeks.[3]
-
Body Composition: Whole-body fat and liver fat can be quantified using magnetic resonance imaging (MRI) and magnetic resonance spectroscopy (MRS), respectively.[3]
-
Cardiovascular Parameters: Blood pressure is monitored throughout the study.[3]
-
Renal Function: Progression of nephropathy can be assessed through histopathological examination of kidney tissue and measurement of urinary protein excretion.[3]
-
High-Fat Diet (HFD)-Induced Obesity Model
This model is widely used to study diet-induced obesity and associated metabolic complications like insulin resistance and hepatic steatosis.[9][10]
-
Animals: Common rodent strains such as Wistar or Sprague-Dawley rats are used.[9][11]
-
Diet: A high-fat diet, where a significant portion of the caloric intake is derived from fat (e.g., 40-60%), is provided to the experimental group for a specified period (e.g., 12 weeks) to induce obesity and metabolic dysfunction.[9][11] Control animals receive a standard chow diet.
-
Drug Administration: The test compound is typically administered orally via gavage or mixed in the diet.
-
Duration: The induction period for obesity is followed by a treatment period of several weeks to evaluate the efficacy of the drug.
-
Outcome Measures:
-
Metabolic Parameters: Body weight, food intake, plasma levels of glucose, insulin, triglycerides, and cholesterol are monitored.[9]
-
Insulin Sensitivity: Insulin tolerance tests or euglycemic-hyperinsulinemic clamps can be performed to assess insulin sensitivity.[11]
-
Hepatic Steatosis: Liver weight and hepatic triglyceride content are measured.[11] Histological analysis of liver tissue is performed to assess steatosis, inflammation, and fibrosis.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound's mechanism of action and the experimental workflow.
Caption: Simplified signaling pathway of this compound in hepatocytes.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. Development of rat metabolic syndrome models: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Adipocyte Thermogenesis and Lipogenesis through γ3-Adrenergic and Thyroid Hormone Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRC150094 attenuates progression of nontraditional cardiovascular risk factors associated with obesity and type 2 diabetes in obese ZSF1 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Fat/High Glucose Diet Induces Metabolic Syndrome in an Experimental Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of liver changes in ZSF1 rats, an animal model of metabolic syndrome [scielo.isciii.es]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. ZSF1 rat as animal model for HFpEF: Development of reduced diastolic function and skeletal muscle dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining high-fat-diet rat models: metabolic and molecular effects of different fat types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Omzotirome: A Novel Cardiometabolic Modulator in Diabetes Management
A Comparative Analysis of Efficacy Against Established Diabetes Medications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omzotirome (formerly TRC-150094) is an investigational, orally administered, selective thyroid hormone receptor-beta (TRβ) agonist in late-stage clinical development for the treatment of type 2 diabetes and associated cardiometabolic conditions.[1] Its mechanism of action, which aims to harness the metabolic benefits of thyroid hormone while avoiding its deleterious cardiac effects, positions it as a potentially novel therapeutic option. This guide provides a comparative analysis of this compound's efficacy against two leading classes of established diabetes medications: glucagon-like peptide-1 (GLP-1) receptor agonists and sodium-glucose cotransporter-2 (SGLT2) inhibitors.
Disclaimer: The efficacy data for this compound presented in this guide is based on Phase 2 clinical trial results. As of the time of publication, Phase 3 clinical trial data for this compound, particularly regarding the primary endpoint of HbA1c reduction, has not been made publicly available. Therefore, the comparisons drawn should be considered preliminary and interpreted with caution pending the release of comprehensive Phase 3 results.
Mechanism of Action: A Targeted Approach
This compound selectively activates the thyroid hormone receptor-beta (TRβ), which is predominantly expressed in the liver. This selective activation is designed to mediate the beneficial metabolic effects of thyroid hormone, such as:
-
Improved insulin (B600854) sensitivity: Enhancing the body's response to insulin.
-
Reduced gluconeogenesis: Decreasing the liver's production of glucose.
-
Lowered atherogenic lipids: Reducing levels of LDL cholesterol and triglycerides.
Crucially, this compound has a lower affinity for the thyroid hormone receptor-alpha (TRα), which is primarily found in the heart and bone. This selectivity aims to avoid the adverse cardiac effects, such as tachycardia and arrhythmias, and potential bone density loss associated with non-selective thyroid hormone receptor activation.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in a hepatocyte.
Comparative Efficacy
The following table summarizes the available efficacy data for this compound from its Phase 2 trial and compares it with the established efficacy of leading GLP-1 receptor agonists (Semaglutide) and SGLT2 inhibitors (Empagliflozin) from their respective pivotal clinical trial programs.
| Efficacy Parameter | This compound (TRC-150094)[2][3] | Semaglutide (B3030467) (GLP-1 RA)[4] | Empagliflozin (SGLT2i)[1][5] |
| Glycemic Control | |||
| HbA1c Reduction | Data not available from Phase 2/3 trials | -1.5% to -1.8% (vs. placebo) | -0.7% to -0.8% (vs. placebo) |
| Fasting Plasma Glucose (FPG) Reduction | 13.9 to 21.7 mg/dL (at 25mg and 50mg doses) | Significant reductions observed | Significant reductions observed |
| Body Weight | |||
| Change in Body Weight | Weight neutral | -5.3 kg to -6.5 kg (vs. placebo) | -2.1 kg to -2.5 kg (vs. placebo) |
| Cardiometabolic Parameters | |||
| Mean Arterial Pressure (MAP) Reduction | 3.1 to 4.2 mmHg | Reductions in systolic blood pressure observed | Reductions in systolic blood pressure observed |
| Lipid Profile | Favorable effect on lowering atherogenic lipid fractions (e.g., non-HDL cholesterol) | Improvements in lipid profiles observed | Improvements in lipid profiles observed |
| Cardiovascular Outcomes | Data not available | Reduction in Major Adverse Cardiovascular Events (MACE) | Reduction in MACE and hospitalization for heart failure |
Experimental Protocols
This compound (TRC-150094) Phase 2 Trial (CTRI/2013/03/003444)[2]
-
Study Design: A randomized, multicenter, double-blind, placebo-controlled, parallel-group, Phase 2 study.
-
Participants: 225 subjects with type 2 diabetes and dyslipidemia receiving standard of care. Key inclusion criteria included a body mass index of 23-35 kg/m ², age between 30 and 65 years, fasting glucose of ≥126 mg/dL or HbA1c of ≥6.4%, and elevated apolipoprotein-B and triglycerides.
-
Intervention: Subjects were randomly assigned to one of three doses of this compound (25, 50, or 75 mg) or placebo, administered once daily for 24 weeks.
-
Primary Efficacy Endpoints:
-
Change from baseline in Fasting Plasma Glucose (FPG).
-
Change from baseline in fasting insulin.
-
-
Secondary Efficacy Endpoints:
-
Change from baseline in Mean Arterial Pressure (MAP).
-
Change from baseline in apolipoprotein B (ApoB).
-
Safety and tolerability.
-
Semaglutide (SUSTAIN Clinical Trial Program)[6][7]
-
Study Design: The SUSTAIN program consisted of a series of Phase 3, randomized, controlled trials evaluating the efficacy and safety of once-weekly subcutaneous semaglutide in various populations of patients with type 2 diabetes.
-
Participants: Thousands of patients with type 2 diabetes, including those on various background therapies (metformin, sulfonylureas, insulin).
-
Intervention: Semaglutide (typically 0.5 mg or 1.0 mg) compared with placebo, active comparators (e.g., sitagliptin, exenatide (B527673) extended-release), or as an add-on to existing therapies.
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at the end of the treatment period (typically 30 to 56 weeks).
-
Key Secondary Efficacy Endpoints:
-
Change from baseline in body weight.
-
Proportion of patients achieving HbA1c targets.
-
Cardiovascular outcomes (in dedicated trials like SUSTAIN-6).
-
Empagliflozin (EMPA-REG OUTCOME Trial)[1][5][8]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.
-
Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.
-
Intervention: Empagliflozin (10 mg or 25 mg once daily) or placebo, in addition to standard of care.
-
Primary Efficacy Endpoint: A composite of death from cardiovascular causes, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).
-
Key Secondary Efficacy Endpoints:
-
A composite of the primary endpoint plus hospitalization for unstable angina.
-
Change from baseline in HbA1c, body weight, and blood pressure.
-
Renal outcomes.
-
Experimental Workflow
Typical Phase 3 Clinical Trial Workflow for a Novel Diabetes Medication
Caption: A generalized workflow for a Phase 3 diabetes clinical trial.
Conclusion
This compound, with its selective TRβ agonist activity, presents a unique mechanism of action for the management of type 2 diabetes and its associated cardiometabolic comorbidities. Preliminary Phase 2 data suggests beneficial effects on glycemic parameters (FPG), blood pressure, and atherogenic lipids, with the notable characteristic of being weight-neutral.
However, a direct and comprehensive comparison of its efficacy against established and highly effective treatments like GLP-1 receptor agonists and SGLT2 inhibitors is currently hampered by the lack of publicly available Phase 3 data, particularly for the key endpoint of HbA1c reduction. While GLP-1 RAs and SGLT2i have demonstrated robust glucose-lowering, significant weight loss benefits, and proven cardiovascular risk reduction, this compound's potential role in the diabetes treatment landscape will become clearer upon the successful completion and reporting of its ongoing Phase 3 trials. The scientific community awaits these results to fully understand the clinical value and positioning of this novel cardiometabolic modulator.
References
- 1. Eprotirome in patients with familial hypercholesterolaemia (the AKKA trial): a randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drugs affecting HbA1c levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro THR-beta Binding Affinity of Omzotirome and Other Selective Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro binding affinity of Omzotirome (formerly known as GC-1) to the thyroid hormone receptor-beta (THR-β) with other notable THR-β selective agonists: Resmetirom (MGL-3196), the active form of VK2809 (MB07344), and Eprotirome (KB2115). The information presented is supported by experimental data to assist researchers in evaluating these compounds for further investigation and drug development programs.
Executive Summary
Thyroid hormone receptor-beta (THR-β) has emerged as a promising therapeutic target for metabolic disorders such as non-alcoholic steatohepatitis (NASH) and dyslipidemia. Selective activation of THR-β in the liver can lead to beneficial effects on lipid metabolism while minimizing the adverse effects associated with non-selective thyroid hormone action, which is often mediated by THR-alpha (THR-α).[1][2] this compound is a pioneering THR-β selective agonist. This guide focuses on the in vitro validation of its binding affinity in comparison to other key players in this class of compounds.
Comparative Binding Affinity of THR-β Agonists
The binding affinity of a compound to its target receptor is a critical parameter in drug discovery, often quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. The following table summarizes the available in vitro binding affinity data for this compound and its comparators to the human THR-β.
| Compound | Active Moiety | Binding Affinity (Ki/Kd) for human THR-β | Selectivity for THR-β over THR-α |
| This compound | Sobetirome (GC-1) | 67 pM (Kd) | ~10-fold |
| Resmetirom | MGL-3196 | ~1.2 nM (Ki) | ~28-fold |
| VK2809 | MB07344 | 2.17 ± 0.41 nM (Ki) | ~16-fold |
| Eprotirome | KB2115 | ~2.0 nM (Ki) | Modestly higher for THR-β |
Note: The data presented is compiled from various sources and methodologies, which may influence direct comparability.
Experimental Protocols
The determination of binding affinity for these compounds typically involves competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radioactively labeled ligand that has a known high affinity for the receptor.
Protocol: In Vitro Competitive Radioligand Binding Assay for THR-β
This protocol outlines a general procedure for determining the binding affinity of a test compound to THR-β.
1. Materials and Reagents:
- Purified recombinant human THR-β ligand-binding domain (LBD).
- Radioligand: [¹²⁵I]-triiodothyronine ([¹²⁵I]-T3) with high specific activity.
- Test compounds (e.g., this compound, Resmetirom) at a range of concentrations.
- Binding buffer (e.g., Tris-HCl buffer with additives like BSA and DTT).
- Wash buffer.
- Glass fiber filters.
- Scintillation cocktail.
- Scintillation counter.
2. Procedure:
- Incubation: A fixed concentration of purified THR-β LBD is incubated with a fixed concentration of [¹²⁵I]-T3 and varying concentrations of the unlabeled test compound in the binding buffer.
- Equilibrium: The mixture is incubated for a sufficient period (e.g., 2-4 hours at 4°C) to allow the binding reaction to reach equilibrium.
- Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the receptor-ligand complexes, while the unbound radioligand passes through.
- Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound [¹²⁵I]-T3, is measured using a scintillation counter.
3. Data Analysis:
- The data is plotted as the percentage of specific binding of [¹²⁵I]-T3 versus the logarithm of the test compound concentration.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To better understand the context of these binding affinity studies, the following diagrams illustrate the THR-β signaling pathway and the experimental workflow.
References
Assessing the Translational Relevance of Omzotirome's Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for Omzotirome (formerly TRC-150094), a novel mitochondrial modulator, with alternative thyroid hormone receptor beta (THR-β) selective agonists. The focus is on assessing the translational relevance of this compound's preclinical findings in the context of treating dyslipidemia and non-alcoholic steatohepatitis (NASH). This analysis is based on publicly available experimental data.
Executive Summary
This compound has demonstrated promising qualitative improvements in preclinical models of metabolic disorders by enhancing mitochondrial function. In contrast, comparators like Resmetirom and Sobetirome, which act as direct THR-β agonists, have extensive quantitative preclinical data demonstrating significant reductions in key biomarkers of dyslipidemia and NASH. While this compound's unique mechanism of action presents a potentially distinct therapeutic approach, the lack of specific quantitative preclinical data in the public domain makes a direct comparison of its efficacy against more established THR-β agonists challenging. Further publication of detailed preclinical efficacy data for this compound is necessary for a comprehensive assessment of its translational potential relative to other agents in this therapeutic area.
Data Presentation: Quantitative Preclinical Efficacy
The following tables summarize the available quantitative data from preclinical studies of this compound's comparators, Resmetirom and Sobetirome. Due to the limited availability of specific quantitative preclinical results for this compound in the public domain, its effects are described qualitatively based on published study abstracts.
Table 1: Comparison of Preclinical Efficacy in Models of Dyslipidemia
| Compound | Animal Model | Key Findings | Dosage | Duration |
| This compound (TRC-150094) | High-Fat Diet-Fed Rats | Reduced visceral adiposity.[1] | Not Specified | Not Specified |
| Obese Zucker spontaneously hypertensive fatty (ZSF1) rats | Attenuated atherogenic dyslipidemia.[2] | Not Specified | 24 weeks | |
| Resmetirom (MGL-3196) | Gubra-Amylin NASH (GAN) DIO-NASH Mice | Significant reduction in plasma total cholesterol.[3] | Not Specified | 12 weeks |
| Sobetirome (GC-1) | Euthyroid Mice | Reduced serum cholesterol by 25% and triglycerides by 75%.[4][5] | 48 nmol/kg | Not Specified |
| Hypercholesterolemic Mice | Reduced HDL cholesterol and triglyceride levels.[4] | Not Specified | Not Specified |
Table 2: Comparison of Preclinical Efficacy in Models of NASH
| Compound | Animal Model | Key Findings | Dosage | Duration |
| This compound (TRC-150094) | Obese ZSF1 rats | Reduced hepatic steatosis.[1] | Not Specified | 24 weeks |
| Resmetirom (MGL-3196) | GAN DIO-NASH Mice | Reduced hepatomegaly and plasma ALT levels.[3] | Not Specified | 12 weeks |
| ≥2-point significant improvement in NAFLD Activity Score (NAS).[3] | ||||
| 1-point significant improvement in Fibrosis Stage.[3] | ||||
| AMLN Diet-Induced NASH Mice | Significantly suppressed NASH, reduced liver weight to body weight ratio.[6] | 3 mg/kg and 5 mg/kg | 48 days | |
| Sobetirome (GC-1) | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical data. Below are representative protocols for key experiments cited in this guide.
Diet-Induced Dyslipidemia in Rats
This protocol outlines a general procedure for inducing hyperlipidemia in rats to test the efficacy of therapeutic compounds.
-
Animal Model : Male Wistar or Sprague-Dawley rats are commonly used.[7][8]
-
Acclimatization : Animals are acclimated for at least one week with standard chow and water ad libitum.[7]
-
Diet Induction : A high-fat, high-sugar diet is administered for several weeks. A typical diet composition includes:
-
High-fat source: A mixture of vanaspati ghee and coconut oil (e.g., 3:1 ratio).[9]
-
High-sugar source: 25% fructose (B13574) in drinking water.[7]
-
-
Compound Administration : The test compound (e.g., this compound) or vehicle is administered, typically via oral gavage, for a specified duration.
-
Endpoint Analysis :
Diet-Induced NASH in Mice
This protocol describes a common method for inducing NASH with fibrosis in mice.
-
Animal Model : Male C57BL/6J mice are frequently used due to their susceptibility to developing NASH.[11]
-
Diet Induction : A diet high in fat, fructose, and cholesterol is provided for an extended period.
-
AMLN (Amylin Liver NASH) Diet : Contains approximately 40% kcal from fat (with trans-fat), 22% fructose, and 2% cholesterol. A duration of 26-30 weeks is typical to induce significant NASH and fibrosis.[11]
-
Gubra-Amylin NASH (GAN) Diet : A proprietary diet used to induce an obese and biopsy-confirmed NASH phenotype.[3]
-
-
Compound Administration : The test compound (e.g., Resmetirom) is administered daily via oral gavage. A common vehicle is a suspension in 0.5% methylcellulose (B11928114) with 0.5% Tween 80 in water.[11]
-
Endpoint Analysis :
-
Histopathology : Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess the NAFLD Activity Score (steatosis, inflammation, ballooning) and fibrosis stage.[3]
-
Biochemical Analysis : Plasma levels of liver enzymes (ALT, AST) and lipids are measured.[3]
-
Gene Expression : Analysis of genes involved in lipid metabolism, inflammation, and fibrosis can be performed on liver tissue.[6]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for understanding the translational relevance of these preclinical studies.
Mechanism of Action: THR-β Agonism in NASH
The following diagram illustrates the signaling pathway activated by THR-β agonists like Resmetirom and Sobetirome in hepatocytes to reduce steatosis and lipotoxicity.
Caption: THR-β agonism in hepatocytes enhances fatty acid oxidation and reduces lipogenesis.
This compound's Proposed Mechanism of Action
This compound is described as a mitochondrial modulator. The diagram below conceptualizes its proposed mechanism to improve metabolic flexibility.
Caption: this compound modulates mitochondrial function to improve metabolic outcomes.
General Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound in a diet-induced animal model of metabolic disease.
Caption: Workflow for preclinical evaluation of metabolic disease therapeutics.
References
- 1. dovepress.com [dovepress.com]
- 2. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gubra.dk [gubra.dk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dyslipidemia in rat fed with high-fat diet is not associated with PCSK9-LDL-receptor pathway but ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
Validating Omzotirome's Target Engagement In Vivo: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for validating the in vivo target engagement of Omzotirome (formerly VK2809), a selective thyroid hormone receptor-beta (THR-β) agonist. The guide compares this compound with another prominent THR-β agonist, Resmetirom (MGL-3196), offering supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Introduction to this compound and THR-β Agonism
This compound is a novel, orally available, liver-directed small molecule that selectively activates the thyroid hormone receptor-beta (THR-β).[1] This selectivity is crucial as THR-β is the predominant isoform in the liver, mediating the metabolic benefits of thyroid hormone, while activation of the alpha isoform (THR-α), found primarily in the heart and bone, can lead to adverse effects.[2] By selectively targeting THR-β, this compound aims to improve lipid metabolism, including lowering low-density lipoprotein cholesterol (LDL-C), triglycerides, and atherogenic proteins, making it a promising therapeutic for metabolic disorders like non-alcoholic steatohepatitis (NASH).[1][3]
The validation of target engagement is a critical step in drug development, confirming that the drug interacts with its intended target in the body to elicit a pharmacological response. This guide explores established and exploratory biomarkers to assess this compound's engagement of THR-β in vivo.
Proximal Biomarker of THR-β Target Engagement: Sex Hormone-Binding Globulin (SHBG)
A key proximal biomarker for assessing THR-β activation is the serum level of Sex Hormone-Binding Globulin (SHBG). Thyroid hormones are known to increase the hepatic production of SHBG, and this effect is mediated through THR-β.[4][5] Therefore, an increase in circulating SHBG levels following administration of a THR-β agonist serves as a direct indicator of target engagement in the liver.
Clinical trial data for both this compound (VK2809) and Resmetirom have demonstrated a dose-dependent increase in SHBG levels, confirming on-target activity.
Downstream Pharmacodynamic Biomarkers
Activation of THR-β by this compound initiates a cascade of downstream events that lead to improvements in lipid metabolism. Monitoring these changes provides further evidence of target engagement and pharmacodynamic activity.
Lipid Profile Modulation
A primary consequence of THR-β activation is the modulation of lipid profiles. This includes reductions in:
-
Low-Density Lipoprotein Cholesterol (LDL-C): THR-β activation increases the expression of LDL receptors in the liver, leading to enhanced clearance of LDL-C from the circulation.[6]
-
Triglycerides: Activation of THR-β stimulates fatty acid oxidation in the liver, reducing the synthesis and secretion of triglycerides.[6]
-
Atherogenic Lipoproteins: Levels of other atherogenic lipoproteins, such as Apolipoprotein B (ApoB), Lipoprotein(a) [Lp(a)], and Apolipoprotein C-III (ApoC-III), are also reduced.[7][8]
Gene Expression Changes
THR-β is a nuclear receptor that functions as a transcription factor. Its activation by this compound directly alters the expression of target genes involved in cholesterol metabolism and transport. Key genes include:
-
Cholesterol 7 alpha-hydroxylase (CYP7A1): The rate-limiting enzyme in the conversion of cholesterol to bile acids. Upregulation of CYP7A1 is a direct consequence of THR-β activation and contributes to lowering cholesterol levels.[9]
-
Apolipoprotein A1 (APOA1): A major component of high-density lipoprotein (HDL), its expression can be influenced by THR-β agonists.
Comparison of this compound (VK2809) and Resmetirom (MGL-3196) on Key Biomarkers
The following tables summarize quantitative data from clinical trials of this compound (from the VOYAGE trial) and Resmetirom (from the MAESTRO-NASH trial), providing a comparative overview of their effects on key biomarkers.[7][10][11][12][13]
Table 1: Effect of THR-β Agonists on Serum Lipids and Lipoproteins
| Biomarker | This compound (VK2809) - VOYAGE Trial (52 Weeks) | Resmetirom (MGL-3196) - MAESTRO-NASH Trial (24 Weeks) |
| LDL-C Reduction | 20% to 25% (placebo-adjusted)[7][11] | 13.6% (80 mg dose) to 16.3% (100 mg dose)[6][14] |
| Triglyceride Reduction | Significant reductions observed[7][11] | Significant reductions observed[10] |
| Apolipoprotein B (ApoB) Reduction | Significant reductions observed[7] | Significant reductions observed[10] |
| Lipoprotein(a) [Lp(a)] Reduction | Significant reductions observed[7] | Significant reductions observed |
Table 2: Histological Outcomes in NASH Clinical Trials
| Outcome (at 52 weeks) | This compound (VK2809) - VOYAGE Trial | Resmetirom (MGL-3196) - MAESTRO-NASH Trial |
| NASH Resolution with No Worsening of Fibrosis | 63% to 75% of patients (vs. 29% placebo)[15] | 25.9% (80 mg) and 29.9% (100 mg) of patients (vs. 9.7% placebo)[14] |
| Fibrosis Improvement by ≥1 Stage with No Worsening of NASH | 44% to 57% of patients (vs. 34% placebo)[15] | 24.2% (80 mg) and 25.9% (100 mg) of patients (vs. 14.2% placebo)[14] |
Exploratory Biomarkers: Metabolomics and Lipidomics
Metabolomic and lipidomic profiling are powerful hypothesis-generating tools that can uncover novel, sensitive biomarkers of target engagement and downstream pharmacological effects.[16][17] Studies in conditions with altered thyroid hormone states, such as hyperthyroidism, have revealed significant changes in the metabolome, including alterations in amino acid and lipid metabolism.[5][18]
-
Metabolomics: Untargeted analysis of small molecule metabolites in biofluids can reveal systemic metabolic shifts induced by this compound.
-
Lipidomics: Detailed profiling of lipid species can provide a granular view of the changes in lipid metabolism beyond standard clinical lipid panels, potentially identifying specific lipid signatures associated with THR-β activation.[19]
These approaches can help in understanding the full spectrum of this compound's metabolic effects and may lead to the discovery of more sensitive and specific biomarkers of its activity.
Experimental Protocols
Measurement of Serum Sex Hormone-Binding Globulin (SHBG)
1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A sandwich ELISA is a common method for quantifying SHBG. The microtiter wells are coated with a monoclonal antibody specific for SHBG. The patient's serum sample is added, and any SHBG present binds to the antibody. After washing, a second, enzyme-conjugated monoclonal antibody that recognizes a different epitope on SHBG is added. Following another wash, a substrate is added, and the enzyme catalyzes a color change that is proportional to the amount of SHBG in the sample.[20]
-
Protocol Outline:
-
Sample Preparation: Dilute serum samples (typically 1:10) with the provided assay buffer.[20]
-
Binding: Add diluted samples, standards, and controls to the antibody-coated microplate wells. Incubate for a specified time (e.g., 30-90 minutes) at room temperature to allow SHBG to bind.[6][21]
-
Washing: Wash the wells multiple times with a wash buffer to remove unbound components.
-
Conjugate Addition: Add the HRP-conjugated anti-SHBG antibody to each well and incubate (e.g., 30 minutes at room temperature).[22]
-
Second Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution (e.g., TMB) and incubate in the dark (e.g., 15 minutes) for color development.[22]
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Generate a standard curve from the absorbance readings of the known standards and use it to determine the concentration of SHBG in the samples.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This method offers high specificity and accuracy. It involves the enzymatic digestion of SHBG into smaller peptides. Specific "signature" peptides unique to SHBG are then separated by liquid chromatography and quantified by tandem mass spectrometry.
-
Protocol Outline:
-
Sample Preparation: Serum or plasma samples may undergo an albumin depletion step.
-
Reduction and Alkylation: Proteins are denatured, and disulfide bonds are reduced (e.g., with dithiothreitol) and then alkylated (e.g., with iodoacetamide) to prevent reformation.
-
Tryptic Digestion: The protein mixture is digested with trypsin, which cleaves proteins at specific amino acid residues, generating a complex mixture of peptides.
-
LC Separation: The peptide mixture is injected into a liquid chromatography system, which separates the peptides based on their physicochemical properties.
-
MS/MS Analysis: As the peptides elute from the LC column, they are ionized and introduced into a tandem mass spectrometer. The instrument selects the signature SHBG peptides, fragments them, and detects the resulting fragment ions.
-
Quantification: The amount of SHBG is quantified by comparing the signal intensity of the signature peptides from the sample to that of a known amount of a stable isotope-labeled internal standard.[10]
-
Gene Expression Analysis by RT-qPCR
-
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of a specific mRNA, in this case, the mRNA of THR-β target genes like CYP7A1. RNA is first extracted from liver tissue and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR, where the amplification of the target gene is monitored in real-time using a fluorescent dye or probe.
-
Protocol Outline:
-
RNA Extraction: Isolate total RNA from liver tissue samples using a suitable kit or method (e.g., TRIzol).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and primers (e.g., oligo(dT) or random primers).[9]
-
Primer Design: Design primers specific to the target gene (CYP7A1) and a stable reference gene (e.g., GAPDH or ACTB) for normalization. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.[23]
-
qPCR Reaction Setup: Prepare a reaction mix containing cDNA, forward and reverse primers for the target and reference genes, DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green).[4]
-
qPCR Run: Perform the qPCR on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[24]
-
Data Analysis: Determine the quantification cycle (Cq) for the target and reference genes. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the reference gene.[23]
-
Visualizations
Signaling Pathway of THR-β Agonists in Hepatocytes
Caption: THR-β Agonist Signaling Pathway in Liver Cells.
Experimental Workflow for SHBG Measurement by ELISA
References
- 1. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 2. mdpi.com [mdpi.com]
- 3. Update on Clinical Trials for Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Expression of Cyp7a1 in Liver Tissue of Type 2 Diabetic Rats Treated with Fenugreek and/or Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite Changes during the Transition from Hyperthyroidism to Euthyroidism in Patients with Gravesâ Disease [e-enm.org]
- 6. NEJM Study Highlights Resmetirom's Efficacy in NASH [medscape.com]
- 7. Viking Therapeutics Announces Positive 52-Week Histologic Data from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) - BioSpace [biospace.com]
- 8. Effect of thyroid hormones on Lp(a) and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Significance and Mechanism of CYP7a1 Gene Regulation during the Acute Phase of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Madrigal Announces Positive Topline Results from the Pivotal Phase 3 MAESTRO-NASH Clinical Trial of Resmetirom for the Treatment of NASH and Liver Fibrosis - BioSpace [biospace.com]
- 11. Viking Therapeutics Unveils Phase 2b VOYAGE Study Results of VK2809 in Biopsy-Confirmed NASH/MASH at 75th Liver Meeting 2024 [synapse.patsnap.com]
- 12. vikingtherapeutics.com [vikingtherapeutics.com]
- 13. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. natap.org [natap.org]
- 15. Viking Builds Case for NASH Hopeful With Histological Data - BioSpace [biospace.com]
- 16. Analysis of metabolomics profile in hypothyroid patients before and after thyroid hormone replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Changes of Lipidomic Profiles Reveal Therapeutic Effects of Exenatide in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolomic profile in hyperthyroid patients before and after antithyroid drug treatment: Correlation with thyroid hormone and TSH concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipidomic profiling of human adiposomes identifies specific lipid shifts linked to obesity and cardiometabolic risk - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. BioCentury - Comparing Phase II NASH data from Viking and Madrigal [biocentury.com]
- 23. Cholesterol 7α-hydroxylase protects the liver from inflammation and fibrosis by maintaining cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CYP7A1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Comparative Gene Expression Analysis of Omzotirome and T3 in Hepatocytes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression profiles induced by Omzotirome (VK2809) and the endogenous thyroid hormone, Triiodothyronine (T3), in hepatocytes. This analysis is supported by experimental data and detailed methodologies to facilitate further research.
This compound is a liver-directed, selective thyroid hormone receptor-beta (TRβ) agonist, while Triiodothyronine (T3) is the active form of thyroid hormone that binds to both thyroid hormone receptor-alpha (TRα) and TRβ.[1][2] This fundamental difference in receptor selectivity underpins the differential gene expression and physiological effects observed in hepatocytes.
Comparative Analysis of Gene Expression
While direct head-to-head, genome-wide transcriptome data for this compound and T3 in the same hepatocyte system is limited in publicly available literature, studies on other TRβ-selective agonists like GC-1 have shown that they regulate an identical set of genes as T3 in liver cells.[3] The primary distinction in their action lies in the receptor isoform they activate. This compound's selectivity for TRβ is designed to maximize metabolic benefits in the liver while minimizing potential off-target effects in tissues where TRα is more abundant, such as the heart.[1]
The following tables summarize the known effects of this compound and T3 on key genes involved in hepatic metabolism.
Table 1: Effects on Genes Involved in Lipid Metabolism
| Gene | Function | Effect of this compound (VK2809) | Effect of T3 |
| SREBF1 (SREBP-1c) | Master regulator of lipogenesis | ↓ (43.7% decrease in an in vivo NASH model)[2][4] | ↓[3] |
| CPT1A | Rate-limiting enzyme in fatty acid β-oxidation | ↑ (Potent activator)[5] | ↑[6] |
| PPARD (PPARδ) | Promotes fatty acid oxidation | ↑ (64.2% increase in an in vivo NASH model)[2][4] | ↑[7] |
| THRSP (Spot 14) | Involved in de novo lipogenesis | ↑ (Direct THR gene target) | ↑ (Well-characterized T3-activated gene)[3] |
| ANGPTL4 | Regulator of lipid metabolism | ↑ (Direct THR gene target) | ↑[3] |
Table 2: Effects on Genes Involved in Other Metabolic and Cellular Processes
| Gene | Function | Effect of this compound (VK2809) | Effect of T3 |
| FGF21 | Improves insulin (B600854) sensitivity | ↑ (336.8% increase in an in vivo NASH model)[2][4] | ↑[7] |
| COL1A1 | Collagen production (fibrosis marker) | ↓ (36.3% decrease in an in vivo NASH model)[2][4] | Modulates extracellular matrix components |
| DIO1 | Converts T4 to active T3 | ↑ (Direct THR gene target) | ↑ (30-fold induction in hypothyroid mice)[3] |
| G6PC | Gluconeogenesis | Not directly reported | ↑ (5-fold induction in HepG2 cells)[3] |
Signaling Pathways
The binding of this compound and T3 to their respective thyroid hormone receptors initiates distinct signaling cascades that culminate in the regulation of target gene expression.
Figure 1: T3 Signaling Pathway in Hepatocytes
T3 exerts its effects through both genomic and non-genomic pathways. The genomic pathway involves T3 binding to TRα and TRβ in the nucleus, which then heterodimerize with the retinoid X receptor (RXR) to regulate gene expression.[8] Non-genomic actions are initiated at the cell membrane and can involve signaling cascades such as PI3K/Akt/mTOR and PKA/β-catenin.[9]
Figure 2: this compound Signaling Pathway in Hepatocytes
This compound, being TRβ-selective, primarily acts through the genomic pathway in the liver. It binds to TRβ, leading to the regulation of genes involved in lipid metabolism and fibrosis.[1][2] Additionally, this compound has been shown to activate AMPK and inhibit mTOR signaling, which plays a role in autophagy and lipid metabolism.[5]
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed experimental workflow is provided below.
Figure 3: Experimental Workflow
1. Cell Culture and Treatment:
-
Culture primary human hepatocytes or a suitable human hepatocyte cell line (e.g., HepG2) under standard conditions.
-
Seed cells in appropriate culture plates and allow them to adhere and stabilize.
-
Treat the cells with desired concentrations of this compound, T3, and a vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).
2. RNA Extraction and Quality Control:
-
Lyse the cells and extract total RNA using a standard method such as TRIzol reagent followed by a column-based purification kit.
-
Assess the integrity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.
3. RNA Sequencing (RNA-Seq):
-
Prepare RNA-seq libraries from the high-quality RNA samples using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Perform high-throughput sequencing of the prepared libraries on a suitable platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Perform quality control of the raw sequencing reads and align them to the human reference genome.
-
Quantify gene expression levels and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound and T3 compared to the vehicle control.
-
Conduct pathway and gene ontology analysis on the differentially expressed genes to identify the biological processes and signaling pathways affected by each compound.
This comprehensive guide provides a framework for understanding and further investigating the comparative effects of this compound and T3 on gene expression in hepatocytes. The provided data and protocols are intended to support the design and execution of future research in this area.
References
- 1. vikingtherapeutics.com [vikingtherapeutics.com]
- 2. Viking Therapeutics Announces Results of Gene Expression Analysis from In Vivo Study of VK2809 in Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 3. Identical Gene Regulation Patterns of T3 and Selective Thyroid Hormone Receptor Modulator GC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid hormone action and liver disease, a complex interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Actions of thyroid hormones and thyromimetics on the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Action of Thyroid Hormones, T3 and T2, on Hepatic Fatty Acids: Differences in Metabolic Effects and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Omzotirome's Long-Term Efficacy in Chronic Disease: A Comparative Analysis
An in-depth comparison of Omzotirome against current standards of care for cardiometabolic-based chronic diseases, supported by available clinical data and detailed experimental insights.
This compound (formerly TRC150094) is an investigational thyromimetic drug that acts as a selective thyroid hormone receptor-beta (TRβ) agonist. It is being developed for the management of cardiometabolic-based chronic diseases (CMBCD), including type 2 diabetes, dyslipidemia, and hypertension. This guide provides a comparative analysis of this compound's efficacy, based on available clinical trial data, against established treatments such as statins, SGLT2 inhibitors, GLP-1 receptor agonists, and metformin (B114582).
Quantitative Data Comparison
The following tables summarize the efficacy of this compound based on a 24-week Phase 2 clinical trial, alongside long-term efficacy data from major clinical trials of its comparators. It is important to note the difference in study durations when comparing these results.
Table 1: Effects on Glycemic Control
| Drug Class | Drug(s) | Key Trial(s) | Treatment Duration | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) |
| TRβ Agonist | This compound (25mg & 50mg) | Phase 2 (CTRI/2013/03/003444) | 24 Weeks | Not Reported | -13.9 to -21.7 [1][2] |
| SGLT2 Inhibitors | Empagliflozin (B1684318) | EMPA-REG OUTCOME | 3.1 Years (Median) | -0.54 to -0.60 | Not Reported |
| GLP-1 RAs | Liraglutide (B1674861) | LEADER | 3.8 Years | -0.40 (vs. placebo) | Not Reported |
| Biguanides | Metformin | DPP/DPPOS | 15 Years | Reduced incidence of T2D by 31% | Not Reported |
Table 2: Effects on Lipid Profile
| Drug Class | Drug(s) | Key Trial(s) | Treatment Duration | Change in LDL-C (%) | Change in non-HDL-C (mg/dL) | Change in Triglycerides (%) |
| TRβ Agonist | This compound (50mg) | Phase 2 (CTRI/2013/03/003444) | 24 Weeks | Not Reported | -6.8 [1][2] | Favorable Trend[3] |
| Statins | Atorvastatin (B1662188) (10mg) | ASCOT-LLA | 3.3 Years | -29 | Not Reported | Not Reported |
| Statins | Pravastatin (40mg) | WOSCOPS | 4.9 Years | -26 | Not Reported | Not Reported |
| GLP-1 RAs | Liraglutide | LEADER | 3.8 Years | -3.0 (vs. placebo) | Not Reported | Not Reported |
Table 3: Effects on Cardiovascular and Other Parameters
| Drug Class | Drug(s) | Key Trial(s) | Treatment Duration | Change in Mean Arterial Pressure (mmHg) | Major Adverse Cardiovascular Events (MACE) Reduction | Weight Change |
| TRβ Agonist | This compound (25mg & 75mg) | Phase 2 (CTRI/2013/03/003444) | 24 Weeks | -3.1 to -4.2 [1][2] | Not Assessed | Weight Neutral [1] |
| SGLT2 Inhibitors | Empagliflozin | EMPA-REG OUTCOME | 3.1 Years (Median) | Not Reported | 14% | -2.26 kg (vs. placebo) |
| GLP-1 RAs | Liraglutide | LEADER | 3.8 Years | -1.2 (Systolic) | 13% | -2.3 kg (vs. placebo) |
| Biguanides | Metformin | DPP/DPPOS | 15 Years | Not Reported | No significant reduction | Maintained ~2.0 kg loss |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for interpreting the comparative data.
This compound (TRC150094) Phase 2 Trial (CTRI/2013/03/003444)
-
Study Design: A 24-week, randomized, multicenter, double-blind, placebo-controlled, parallel-group study.[1][2]
-
Participants: 225 subjects with type 2 diabetes and dyslipidemia receiving standard of care.[1][2]
-
Intervention: Subjects were randomly assigned to receive one of three doses of this compound (25, 50, or 75 mg) or a placebo once daily for 24 weeks, in addition to their standard care.[1][2]
-
Primary Efficacy Endpoints: Change from baseline in Fasting Plasma Glucose (FPG) and fasting insulin.[4]
-
Secondary Efficacy Endpoints: Changes in Mean Arterial Pressure (MAP), Apolipoprotein B (ApoB), and other lipid parameters.[1][2]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, and vital signs throughout the study.[1][2]
Atorvastatin (ASCOT-LLA Trial)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 10,305 hypertensive patients with at least three other cardiovascular risk factors.
-
Intervention: Participants were assigned to receive either 10 mg of atorvastatin daily or a placebo.
-
Primary Endpoint: The first occurrence of a nonfatal myocardial infarction or fatal coronary heart disease.
-
Follow-up: Median duration of 3.3 years.
Empagliflozin (EMPA-REG OUTCOME Trial)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.
-
Intervention: Patients were randomized to receive 10 mg or 25 mg of empagliflozin or placebo once daily.
-
Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.
-
Follow-up: Median duration of 3.1 years.
Liraglutide (LEADER Trial)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 9,340 patients with type 2 diabetes and high cardiovascular risk.
-
Intervention: Patients were randomized to receive liraglutide (up to 1.8 mg daily) or placebo, in addition to standard care.
-
Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.
-
Follow-up: 3.8 years.
Metformin (Diabetes Prevention Program/Diabetes Prevention Program Outcomes Study - DPP/DPPOS)
-
Study Design: A randomized, placebo-controlled trial (DPP) followed by a long-term observational follow-up study (DPPOS).
-
Participants: 3,234 individuals with prediabetes.
-
Intervention: Participants were randomized to metformin (850 mg twice daily), an intensive lifestyle intervention, or placebo.
-
Primary Endpoint: The development of type 2 diabetes. Long-term cardiovascular outcomes were assessed in DPPOS.
-
Follow-up: 15 years for the DPPOS.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and its comparators are mediated through distinct signaling pathways.
This compound and Thyroid Hormone Receptor Signaling
This compound is a TRβ selective agonist. Thyroid hormone signaling involves both genomic and non-genomic pathways. The genomic pathway involves the binding of the hormone to nuclear receptors, leading to the regulation of gene expression. Non-genomic pathways are initiated at the plasma membrane and can involve the activation of kinases such as PI3K/Akt and MAPK/ERK.
References
- 1. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial [frontiersin.org]
- 4. dovepress.com [dovepress.com]
A Head-to-Head Comparison of Omzotirome (as represented by Resmetirom) and Pioglitazone in the Management of Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin (B600854) resistance is a critical pathophysiological driver of numerous metabolic disorders, including type 2 diabetes and metabolic dysfunction-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH). The urgent need for effective therapies targeting insulin resistance has led to the development of novel pharmacological agents. This guide provides a detailed side-by-side comparison of two distinct therapeutic approaches: the selective thyroid hormone receptor-beta (THR-β) agonist, represented here by resmetirom (B1680538), and the peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, pioglitazone (B448). While "Omzotirome" did not yield specific results in literature searches, resmetirom is a leading THR-β agonist with substantial clinical data and a similar intended therapeutic application, making it a suitable proxy for this comparative analysis.
This document will delve into their respective mechanisms of action, present comparative quantitative data on their effects on insulin resistance from clinical trials, detail the experimental protocols of pivotal studies, and provide visual representations of their signaling pathways and experimental workflows.
Mechanisms of Action
Resmetirom: A Selective Thyroid Hormone Receptor-Beta (THR-β) Agonist
Resmetirom is a liver-directed, orally administered small molecule that selectively agonizes the thyroid hormone receptor-beta (THR-β).[1][2] THR-β is the predominant isoform of the thyroid hormone receptor in the liver.[1] Its activation by resmetirom leads to the regulation of genes involved in lipid metabolism, including increasing fatty acid oxidation and reducing hepatic lipogenesis.[2][3] By mitigating lipotoxicity in the liver, resmetirom indirectly improves hepatic insulin sensitivity. While not its primary mechanism, some evidence suggests that thyroid hormone receptor activation can intersect with pathways that regulate carbohydrate metabolism, contributing to overall improvements in insulin sensitivity.[1]
Pioglitazone: A Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Agonist
Pioglitazone belongs to the thiazolidinedione (TZD) class of drugs and is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[4][5][6] PPAR-γ is a nuclear receptor highly expressed in adipose tissue, as well as in skeletal muscle and the liver.[6] Activation of PPAR-γ by pioglitazone modulates the transcription of a multitude of genes involved in glucose and lipid metabolism.[4] This leads to enhanced insulin sensitivity in peripheral tissues by increasing glucose uptake and utilization.[5][7] Pioglitazone also promotes the differentiation of adipocytes, leading to a redistribution of fat from visceral to subcutaneous depots, which is associated with improved insulin sensitivity.[6] Furthermore, it reduces hepatic glucose production.[5]
Comparative Data on Insulin Resistance
The following table summarizes the effects of resmetirom and pioglitazone on key markers of insulin resistance from various clinical trials. It is important to note that these data are not from direct head-to-head trials and patient populations may vary.
| Parameter | Resmetirom | Pioglitazone |
| HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) | In the Phase 3 MAESTRO-NASH trial, resmetirom did not show a significant impact on glucose levels or insulin resistance.[8] A secondary analysis of the MAESTRO-NASH trial also indicated no significant change in HbA1c levels in patients with type 2 diabetes.[3] | In a randomized trial in patients with NASH and prediabetes or type 2 diabetes, pioglitazone significantly improved the HOMA-IR score at 18 and 36 months compared to placebo.[9] In another study with patients with impaired glucose tolerance and early diabetes, pioglitazone significantly reduced HOMA-IR after 3 months.[10] A meta-analysis of 15 randomized controlled trials confirmed that pioglitazone significantly lowers HOMA-IR levels in patients with NASH compared to placebo or conventional treatments.[7] |
| Glucose Infusion Rate (GIR) from Euglycemic Clamp | Data on the direct effect of resmetirom on GIR from euglycemic clamp studies in humans is not extensively available in the reviewed literature. | In a multicenter clamp study involving drug-naïve patients with type 2 diabetes, a 16-week treatment with pioglitazone significantly increased the glucose infusion rate (GIR), indicating improved insulin sensitivity.[4][11][12] |
| Fasting Plasma Glucose (FPG) | The MAESTRO-NASH trial did not report significant changes in fasting plasma glucose with resmetirom treatment.[8] | In the IRIS trial, pioglitazone decreased mean FPG from 98.2 mg/dL to 95.1 mg/dL after 1 year in patients with insulin resistance.[13] |
| Adiponectin | A systematic review and meta-analysis of resmetirom trials showed a significant improvement in adiponectin levels with both 80 mg and 100 mg doses at 36–52 weeks.[14] | Pioglitazone treatment has been shown to significantly increase plasma adiponectin levels, which is consistent with its mechanism of improving adipose tissue function and insulin sensitivity.[9][10] |
Experimental Protocols
Resmetirom: MAESTRO-NASH Phase 3 Trial
-
Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled study to evaluate the efficacy and safety of resmetirom in patients with biopsy-confirmed NASH and fibrosis.[8]
-
Patient Population: Adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or F3.
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive once-daily oral resmetirom 80 mg, 100 mg, or placebo.
-
Assessment of Insulin Resistance: While not a primary endpoint, markers of glucose metabolism such as fasting plasma glucose and HbA1c were monitored throughout the study.[3] The study also assessed changes in adiponectin levels.[14]
-
Primary Endpoints: The primary endpoints at 52 weeks were NASH resolution with no worsening of fibrosis and fibrosis improvement of at least one stage with no worsening of the NAFLD activity score.
Pioglitazone: Euglycemic Hyperinsulinemic Clamp Study
-
Study Design: A multicenter study investigating the effects of pioglitazone on insulin resistance and secretion in drug-naïve patients with type 2 diabetes.[4]
-
Patient Population: Sixty-eight drug-naïve Chinese patients with type 2 diabetes, stratified by obesity.[4]
-
Intervention: Patients were treated with pioglitazone (30 mg per day initially, with potential dose adjustments) for 16 weeks.[4]
-
Assessment of Insulin Resistance: Insulin sensitivity was evaluated before and after treatment using the euglycemic hyperinsulinemic clamp technique. This procedure involves infusing insulin at a constant rate while infusing glucose at a variable rate to maintain a constant blood glucose level. The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity.[4]
-
Primary Outcome: The primary outcomes included changes in insulin sensitivity (measured by GIR) and first-phase insulin secretion.[4]
Signaling Pathways and Experimental Workflows
References
- 1. Madrigal Pharmaceuticals Completes Enrollment of Clinical Outcomes Study of Resmetirom in Patients with Compensated NASH/MASH Cirrhosis | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 2. sciencworldpublishing.org [sciencworldpublishing.org]
- 3. ajmc.com [ajmc.com]
- 4. Pioglitazone Improved Insulin Sensitivity and First Phase Insulin Secretion Among Obese and Lean People with Diabetes: A Multicenter Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Pioglitazone Increases Whole Body Insulin Sensitivity in Obese, Insulin-Resistant Rhesus Monkeys | PLOS One [journals.plos.org]
- 7. Pioglitazone on nonalcoholic steatohepatitis: A systematic review and meta-analysis of 15 RCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. acpjournals.org [acpjournals.org]
- 10. Pioglitazone Improved Insulin Sensitivity and First Phase Insulin Secretion Among Obese and Lean People with Diabetes: A Multicenter Clamp Study [ir.ua.edu]
- 11. Pioglitazone Improved Insulin Sensitivity and First Phase Insulin Secretion Among Obese and Lean People with Diabetes: A Multicenter Clamp Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pioglitazone Prevents Diabetes in Patients With Insulin Resistance and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of Resmetirom, a selective thyroid hormone receptor-β agonist, in the treatment of metabolic dysfunction-associated steatotic liver disease (MASLD): a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Omzotirome's Metabolic Breakthrough: A Comparative Analysis of Published Findings in NASH
For Immediate Release
A comprehensive review of published clinical trial data underscores the significant metabolic benefits of Omzotirome (VK2809), a novel, orally available, liver-directed thyroid hormone receptor beta (TR-β) agonist. This guide provides a detailed comparison of this compound's performance against other therapeutic alternatives in the treatment of non-alcoholic steatohepatitis (NASH), supported by experimental data from key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in the evolving landscape of metabolic disease therapeutics.
Comparative Efficacy in NASH Clinical Trials
The following tables summarize the primary efficacy endpoints from Phase 2 and 3 clinical trials of this compound (VK2809) and its comparators. Data is presented for NASH resolution, fibrosis improvement, and liver fat reduction.
Table 1: NASH Resolution without Worsening of Fibrosis
| Drug (Trial) | Dosage | Patient Population | Trial Duration | NASH Resolution (%) | Placebo (%) |
| This compound (VK2809) (VOYAGE) | Combined Doses | Biopsy-confirmed NASH with fibrosis | 52 Weeks | 69% | 29% |
| Resmetirom (B1680538) (MAESTRO-NASH) | 80 mg | Biopsy-confirmed NASH with F1B, F2, or F3 fibrosis | 52 Weeks | 26% | 10% |
| 100 mg | 30% | ||||
| Tirzepatide (SYNERGY-NASH) | 5 mg | Biopsy-confirmed MASH with F2-F3 fibrosis | 52 Weeks | 44% | 10% |
| 10 mg | 56% | ||||
| 15 mg | 62% | ||||
| Lanifibranor (NATIVE) | 800 mg | Non-cirrhotic, highly active NASH | 24 Weeks | 39% | 22% |
| 1200 mg | 49% | ||||
| Semaglutide (Subcutaneous) | 0.4 mg daily | Biopsy-confirmed NASH with F2 or F3 fibrosis | 72 Weeks | 59% | 17% |
Table 2: Fibrosis Improvement (≥1 stage) without Worsening of NASH
| Drug (Trial) | Dosage | Patient Population | Trial Duration | Fibrosis Improvement (%) | Placebo (%) |
| This compound (VK2809) (VOYAGE) | Combined Doses | Biopsy-confirmed NASH with fibrosis | 52 Weeks | 51% | 34% |
| Resmetirom (MAESTRO-NASH) | 80 mg | Biopsy-confirmed NASH with F1B, F2, or F3 fibrosis | 52 Weeks | 24% | 14% |
| 100 mg | 26% | ||||
| Tirzepatide (SYNERGY-NASH) | 5 mg | Biopsy-confirmed MASH with F2-F3 fibrosis | 52 Weeks | 55% | 30% |
| 10 mg | 51% | ||||
| 15 mg | 51% | ||||
| Lanifibranor (NATIVE) | 800 mg | Non-cirrhotic, highly active NASH | 24 Weeks | 34% | 29% |
| 1200 mg | 48% | ||||
| Semaglutide (Subcutaneous) | 0.4 mg daily | Biopsy-confirmed NASH with F2 or F3 fibrosis | 72 Weeks | Not significant | 33% |
Table 3: Liver Fat Reduction (Relative Change from Baseline)
| Drug (Trial) | Dosage | Measurement | Trial Duration | Mean Relative Reduction (%) | Placebo (%) |
| This compound (VK2809) (VOYAGE) | 10 mg (QOD) | MRI-PDFF | 12 Weeks | -51.7% | -3.7% |
| Combined Doses | MRI-PDFF | 52 Weeks | -37% to -55% | -12.8% | |
| Resmetirom (Phase 2) | 80 mg | MRI-PDFF | 36 Weeks | -37.3% | -8.5% |
| Tirzepatide (SYNERGY-NASH) | 5 mg | Body Weight | 52 Weeks | -10.7% | -0.8% |
| 10 mg | -13.3% | ||||
| 15 mg | -15.6% | ||||
| Semaglutide (MRI Sub-study) | 0.4 mg daily | MRI-PDFF | 48 Weeks | Significant reduction vs. placebo | - |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.
This compound (VK2809) - VOYAGE Phase 2b Study [1][2][3][4]
-
Study Design: A 52-week, randomized, double-blind, placebo-controlled, multicenter trial.[1][2]
-
Patient Population: Patients with biopsy-confirmed NASH with fibrosis (stages F1-F3).[2][3][4] Enrolled patients were required to have at least 8% liver fat content as measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[2][3][4]
-
Intervention: Oral VK2809 administered at various doses (1 mg daily, 2.5 mg daily, 5 mg every other day, 10 mg every other day) or placebo.[5]
-
Primary Endpoint: Change in liver fat content from baseline to week 12, assessed by MRI-PDFF.[2][4]
-
Secondary Endpoints: Histologic changes, including NASH resolution and fibrosis improvement, assessed by liver biopsy at 52 weeks.[3][4]
Resmetirom - MAESTRO-NASH Phase 3 Study [6]
-
Study Design: An ongoing, randomized, double-blind, placebo-controlled trial.[6]
-
Patient Population: Adults with biopsy-confirmed NASH and fibrosis stage F1B, F2, or F3.[6]
-
Intervention: Oral resmetirom 80 mg or 100 mg once daily, or placebo.[7]
-
Primary Endpoints (Week 52): 1) NASH resolution with no worsening of fibrosis, and 2) Improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score.[6]
Tirzepatide - SYNERGY-NASH Phase 2 Study [8][9][10]
-
Study Design: A 52-week, randomized, placebo-controlled trial.[8][10]
-
Patient Population: 190 adults with biopsy-confirmed MASH and F2-F3 fibrosis.[9]
-
Intervention: Subcutaneous tirzepatide at 5 mg, 10 mg, or 15 mg once weekly, or placebo.[8][9]
-
Primary Endpoint: Resolution of MASH without worsening of fibrosis at week 52.[8][10]
-
Secondary Endpoint: Improvement of at least one fibrosis stage without worsening of MASH.[8][10]
Visualizing the Science Behind this compound
The following diagrams illustrate the mechanism of action, experimental workflow, and the therapeutic rationale for this compound in treating NASH.
References
- 1. tuftsmedicine.org [tuftsmedicine.org]
- 2. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting® 2024 [prnewswire.com]
- 3. Viking Therapeutics Announces Positive 52-Week Histologic Data from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 4. Ligand Pharmaceuticals Incorporated - Ligand’s Partner Viking Therapeutics Announces Positive Top-Line Results from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [investor.ligand.com]
- 5. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. gi.org [gi.org]
- 9. Tirzepatide Shows Potential to Improve Fatty Liver Associated Fibrosis in Diabetes: Insights from the SYNERGY-NASH trial | World Gastroenterology Organisation [worldgastroenterology.org]
- 10. Tirzepatide for Metabolic Dysfunction-Associated Steatohepatitis with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Clinical Predictability of Omzotirome Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omzotirome (formerly TRC-150094) is a thyromimetic drug that acts as a metabolic modulator by selectively targeting thyroid hormone receptors. It has been investigated for the treatment of metabolic disorders such as type 2 diabetes, dyslipidemia, and hypertension. The translation of preclinical findings from animal models to successful clinical outcomes is a critical challenge in drug development. This guide provides an objective comparison of the preclinical animal study data for this compound with its clinical trial results and the performance of other thyroid hormone receptor beta (THR-β) agonists, offering insights into the predictive value of the animal models used.
Mechanism of Action: Thyroid Hormone Receptor Modulation
This compound is a selective thyroid hormone receptor agonist. Thyroid hormone receptors exist in two main isoforms: alpha (THR-α) and beta (THR-β). THR-β is predominantly expressed in the liver and is associated with beneficial effects on lipid and glucose metabolism. In contrast, THR-α is more abundant in the heart and bone, and its activation can lead to adverse effects like tachycardia and bone loss. By selectively targeting THR-β, this compound aims to harness the metabolic benefits of thyroid hormone action while minimizing off-target effects.[1][2][3]
The signaling pathway of THR-β agonists like this compound involves the regulation of gene expression related to lipid metabolism and energy expenditure.
Caption: this compound acts by binding to the THR-β receptor in liver cells, leading to the regulation of genes involved in metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical animal studies and clinical trials for this compound and its comparators.
Table 1: Preclinical Efficacy of this compound in Obese ZSF1 Rats [4]
| Parameter | Control (Vehicle) | This compound (12 mg/kg/day) | % Change vs. Control |
| Glycemic Control | |||
| Fasting Plasma Glucose (mg/dL) | 258 ± 15 | 185 ± 12 | -28.3% |
| Glucose AUC (mg·h/dL) | 42.5 ± 2.1 | 30.1 ± 1.8 | -29.2% |
| Plasma Fructosamine (B8680336) (µmol/L) | 450 ± 25 | 350 ± 20 | -22.2% |
| Lipid Profile | |||
| Plasma Triglycerides (mg/dL) | 850 ± 70 | 450 ± 50 | -47.1% |
| Plasma Total Cholesterol (mg/dL) | 210 ± 15 | 160 ± 10 | -23.8% |
| Blood Pressure | |||
| Systolic Blood Pressure (mmHg) | 165 ± 5 | 145 ± 4 | -12.1% |
| Diastolic Blood Pressure (mmHg) | 115 ± 4 | 100 ± 3 | -13.0% |
| Body Composition | |||
| Total Body Fat (%) | 35 ± 2 | 28 ± 1.5 | -20.0% |
| Hepatic Fat Content (%) | 15 ± 1.2 | 8 ± 0.8 | -46.7% |
Table 2: Comparison of Preclinical Efficacy of THR-β Agonists in Animal Models
| Drug | Animal Model | Key Efficacy Endpoints | Reference |
| This compound | Obese ZSF1 Rats | Improved glucose tolerance, reduced plasma lipids, attenuated hypertension, reduced hepatic steatosis.[4] | |
| Resmetirom (MGL-3196) | Diet-induced NASH mice | Reduced liver triglycerides, cholesterol, and inflammation; improved liver fibrosis.[5] | |
| Sobetirome (GC-1) | Hypercholesterolemic mice | Reduced serum cholesterol by 25% and triglycerides by 75%.[6] | |
| VK2809 | Diet-induced NASH rodents | Potent reductions in plasma and liver lipids, improvements in liver fibrosis.[7][8] |
Table 3: Clinical Trial Efficacy of this compound and Comparators
| Drug | Phase | Population | Key Efficacy Endpoints | Reference |
| This compound | Phase 2 | Type 2 Diabetes, Dyslipidemia, Hypertension | Statistically significant reduction in Fasting Plasma Glucose and Mean Arterial Pressure. Favorable effect on non-HDL cholesterol.[9][10] | |
| Resmetirom | Phase 3 (NASH) | Biopsy-confirmed NASH with fibrosis | Significant NASH resolution and fibrosis improvement.[5] | |
| Sobetirome | Phase 1 | Hypercholesterolemia | Significant reduction in LDL cholesterol.[11][12] | |
| VK2809 | Phase 2 (NAFLD) | NAFLD and elevated LDL-C | Statistically significant reductions in LDL-C and liver fat content.[7] |
Experimental Protocols
Key Preclinical Study: this compound in Obese ZSF1 Rats [4]
-
Animal Model: Male obese Zucker spontaneously hypertensive fatty (ZSF1) rats, a model that exhibits obesity, type 2 diabetes, and hypertension.
-
Dosing: this compound was administered orally at a dose of 12 mg/kg/day.
-
Duration: The study duration was not explicitly stated in the summary but was a chronic study.
-
Assessments:
-
Glycemic Control: Fasting plasma glucose, oral glucose tolerance test (OGTT), and plasma fructosamine levels were measured.
-
Lipid Profile: Plasma triglycerides and total cholesterol were analyzed.
-
Blood Pressure: Systolic and diastolic blood pressure were monitored.
-
Body Composition: Total body fat and hepatic fat content were assessed by magnetic resonance imaging and spectroscopy.
-
Caption: Workflow of the preclinical study evaluating this compound in a rat model of metabolic syndrome.
Clinical Predictability Assessment
The preclinical studies with this compound in the obese ZSF1 rat model demonstrated significant improvements in glycemic control, lipid profiles, blood pressure, and hepatic steatosis.[4] These findings showed a good qualitative translation to the Phase 2 clinical trial, where this compound improved fasting plasma glucose, mean arterial pressure, and atherogenic lipid fractions in patients with type 2 diabetes, dyslipidemia, and hypertension.[9][10]
However, a direct quantitative comparison is challenging due to differences in species, disease state, and endpoints measured. For instance, the magnitude of lipid-lowering effects observed in rats was more pronounced than the "favorable effect" reported in the Phase 2 trial. This highlights a common issue in drug development where the predictive power of animal models is not always absolute.
The broader landscape of THR-β agonists shows a similar trend. Preclinical studies with Resmetirom, Sobetirome, and VK2809 all demonstrated robust positive effects on lipid metabolism and liver health in various animal models.[5][6][7] These promising preclinical results have generally been supported by positive data in early to mid-stage clinical trials, with Resmetirom recently showing success in a Phase 3 trial for NASH.[5] This suggests that the animal models used for this class of drugs have a reasonable degree of predictive validity for identifying compounds with clinical potential.
Conclusion
The animal studies of this compound, particularly in the obese ZSF1 rat model, were predictive of its clinical activity in improving key cardiometabolic risk factors. The qualitative translation from preclinical to clinical findings for this compound and other THR-β agonists supports the continued use of these animal models in the development of drugs targeting this pathway. However, researchers and drug developers should remain mindful of the inherent limitations in quantitatively extrapolating efficacy from animal models to humans. Future research should focus on refining animal models to more closely mimic the complexity of human metabolic diseases to enhance their predictive power.
References
- 1. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Thyromimetic Sobetirome Concentration in Biological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vikingtherapeutics.com [vikingtherapeutics.com]
- 5. benchchem.com [benchchem.com]
- 6. gubra.dk [gubra.dk]
- 7. TRC150094 attenuates progression of nontraditional cardiovascular risk factors associated with obesity and type 2 diabetes in obese ZSF1 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vikingtherapeutics.com [vikingtherapeutics.com]
- 10. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Omzotirome in a Laboratory Setting
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) with explicit disposal instructions for Omzotirome was not publicly available. The following procedures are based on general best practices and regulatory guidelines for the disposal of investigational and potentially hazardous pharmaceutical compounds in a research laboratory environment. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Introduction
This document provides essential safety and logistical information for the proper disposal of this compound, an investigational drug. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and preventing environmental contamination. These procedures are intended for researchers, scientists, and drug development professionals handling this compound in a laboratory context.
Core Disposal Principles
The fundamental principle for the disposal of any investigational compound like this compound is to prevent its release into the environment. Therefore, the following prohibitions are critical:
-
Do not dispose of this compound in the regular trash.
-
Do not flush this compound down the sink or drain. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[1][2][3]
-
Do not mix this compound waste with non-hazardous waste streams.
The primary and recommended method for the disposal of investigational pharmaceutical waste is incineration at a licensed hazardous waste facility.[4][5][6][7]
Waste Characterization and Segregation
Before disposal, all waste streams containing this compound must be characterized to determine if they are considered hazardous waste under the Resource Conservation and Recovery Act (RCRA). Since this compound is an investigational drug, it should be handled as a potentially hazardous substance until proven otherwise.
Key Waste Streams:
-
Unused/Expired this compound: Pure, undiluted compound.
-
Contaminated Labware: Items such as vials, syringes, pipette tips, and gloves that have come into direct contact with this compound.
-
Grossly Contaminated Personal Protective Equipment (PPE): Gowns, gloves, etc., that are heavily contaminated.
-
Spill Cleanup Materials: Absorbents and other materials used to clean up this compound spills.
The following diagram illustrates the decision-making process for segregating this compound waste:
Step-by-Step Disposal Procedures
The following table outlines the procedural steps for the safe disposal of this compound waste.
| Step | Action | Detailed Instructions |
| 1 | Container Selection | Use only compatible, leak-proof containers provided or approved by your EHS department. Containers should have secure, tight-fitting lids.[8][9] Do not use food-grade containers. For liquid waste, secondary containment is required.[8] |
| 2 | Labeling | Immediately label all waste containers with "Hazardous Waste" and the full chemical name "this compound".[5] Do not use abbreviations. The label should also include the Principal Investigator's name, lab location, and the date the waste was first added.[5] |
| 3 | Waste Accumulation | Keep waste containers closed at all times, except when adding waste.[8][9] Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][10] The SAA must be at or near the point of generation and under the control of the lab personnel. |
| 4 | Spill Management | In case of a spill, ensure you are wearing appropriate PPE. Contain the spill with absorbent materials. Carefully collect all contaminated materials and place them in the designated hazardous solid waste container. Clean the area as per your lab's protocol and consult the EHS for guidance. |
| 5 | Requesting Pickup | Once a waste container is full, or before it has been in storage for one year, submit a hazardous waste pickup request to your institution's EHS department.[5][10] Do not overfill containers. |
| 6 | Record Keeping | Maintain accurate records of the disposition of this compound, including quantities and dates of disposal. These records are essential for regulatory compliance and audits.[11] |
Experimental Protocol: Waste Characterization
As this compound is an investigational compound, a formal hazardous waste determination may be required. This is typically performed by the EHS department but is based on the compound's known properties. The following workflow outlines the general process.
Methodology:
-
Literature and Data Review: The primary step involves a thorough review of all available toxicological and chemical data for this compound. This includes any data on carcinogenicity, teratogenicity, reproductive toxicity, or organ toxicity at low doses.
-
RCRA Characteristic Assessment:
-
Ignitability: Assess the flashpoint and potential for combustion.
-
Corrosivity: Determine the pH if it is in a liquid formulation.
-
Reactivity: Evaluate its stability and potential to react violently with other substances.
-
Toxicity: Compare its constituents to the EPA's list of toxic chemicals (P- and U-listed wastes).
-
-
Classification: Based on the assessment, the waste is classified. In the absence of complete data for an investigational drug, it is prudent to manage it as hazardous waste.
Summary of Disposal Recommendations
| Waste Type | Container | Disposal Method |
| Unused/Expired this compound (Solid) | Labeled, sealed hazardous waste container | EHS pickup for incineration |
| This compound Solutions (Liquid) | Labeled, sealed, leak-proof container with secondary containment | EHS pickup for incineration |
| Contaminated Sharps | Puncture-resistant, labeled hazardous sharps container | EHS pickup for incineration |
| Contaminated Labware & PPE | Labeled hazardous solid waste container | EHS pickup for incineration |
| Empty Stock Containers | Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of in accordance with institutional policies, which may allow for recycling or disposal in regular trash after defacing the label.[9] | Rinsate: Incineration. Container: Per institutional policy. |
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
- 1. EPA Rule Banning Drain Disposal of Prescription Drugs Takes Effect [content.govdelivery.com]
- 2. epa.gov [epa.gov]
- 3. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 4. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. ashp.org [ashp.org]
Essential Safety and Logistical Information for Handling Omzotirome
Disclaimer: Specific safety data, including a formal Material Safety Data Sheet (MSDS) for Omzotirome, is not publicly available at this time. The following guidance is based on best practices for handling potentially hazardous pharmaceutical compounds and should be adapted to your institution's specific safety protocols and a formal risk assessment. This compound is a selective thyroid hormone receptor-beta (THR-β) agonist; this class of drugs is not typically classified as cytotoxic, but caution is always warranted when handling a novel compound.[1][2][3][4][5]
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes recommendations for personal protective equipment (PPE), and plans for operational procedures and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure risk when handling any chemical compound. The following table summarizes recommended PPE for various activities involving this compound, based on general guidelines for handling hazardous drugs.[6][7][8][9][10]
| Activity | Recommended Personal Protective Equipment |
| Receiving/Unpacking | - Single pair of chemotherapy-tested gloves- Lab coat or gown- Safety glasses |
| Weighing/Compounding (Solid Form) | - Double pair of chemotherapy-tested gloves- Disposable gown with tight-fitting cuffs- Safety goggles or face shield- N95 or higher respirator (if not in a containment hood) |
| Handling Solutions | - Double pair of chemotherapy-tested gloves- Disposable, low-permeability gown with tight-fitting cuffs- Safety goggles and face shield to protect against splashes |
| Administration | - Single or double pair of chemotherapy-tested gloves- Lab coat or gown- Safety glasses |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable gown- Safety goggles |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves- Impermeable gown and shoe covers- Face shield and safety goggles- Respirator (as needed, depending on spill size and location) |
Spill Management Plan
Immediate and effective management of a hazardous drug spill is critical to minimize environmental contamination and health risks.[11][12][13][14][15] A tiered response is recommended based on the size of the spill.
Small Spill (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Don appropriate PPE from a readily available spill kit.
-
Contain the spill. For liquids, cover with an absorbent pad. For powders, gently cover with a damp absorbent pad to avoid aerosolization.
-
Clean the area. Work from the outside in, using a suitable cleaning agent. Clean the area three times.
-
Rinse the area thoroughly with water and dry with absorbent towels.
-
Dispose of all contaminated materials in a designated hazardous waste container.
Large Spill (>5 mL or 5 g):
-
Evacuate the immediate area and restrict access.
-
Alert the institutional safety officer or emergency response team.
-
If trained and safe to do so, personnel with appropriate respiratory protection and full PPE should contain the spill by covering it with absorbent materials.
-
Await the arrival of the trained emergency response team for full cleanup and decontamination.
Disposal Plan
Proper disposal of hazardous drug waste is essential to prevent environmental contamination and accidental exposure.[16][17][18][19] All materials contaminated with this compound should be considered hazardous waste.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled "Hazardous Drug Waste."
-
PPE and Consumables: Contaminated gloves, gowns, absorbent pads, and other disposable items should be placed in a clearly labeled, leak-proof hazardous waste bag (often yellow or black) within a covered container.[19]
-
Unused/Expired Product: Unused or expired this compound should be disposed of as hazardous pharmaceutical waste according to institutional and regulatory guidelines. Do not dispose of it down the drain or in regular trash.
Disposal Pathway:
All waste contaminated with this compound should be collected by a licensed hazardous waste disposal company. Ensure that all containers are properly sealed and labeled before collection. Follow all federal, state, and local regulations for hazardous waste disposal.
References
- 1. How Do Selective Thyroid Hormone Receptor-Beta Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. What are THR-β agonists and how do they work? [synapse.patsnap.com]
- 3. What are THR agonists and how do they work? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. Potential Role of Thyroid Receptor β Agonists in the Treatment of Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. gerpac.eu [gerpac.eu]
- 8. pppmag.com [pppmag.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashp.org [ashp.org]
- 11. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 14. How to Handle Hazardous Drug Spills [educat.med.utah.edu]
- 15. ph.health.mil [ph.health.mil]
- 16. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 17. www1.udel.edu [www1.udel.edu]
- 18. slmfacilities.com [slmfacilities.com]
- 19. medicalwastepros.com [medicalwastepros.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
